Ethyl 2-(3-benzoylphenyl)propanoate
Beschreibung
The exact mass of the compound Ethyl 2-(3-benzoylphenyl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(3-benzoylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-benzoylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMNXCTDMLMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432246 | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60658-04-0 | |
| Record name | Ketoprofen ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60658-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060658040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
Abstract: This guide provides a comprehensive overview of the principal synthetic pathways for Ethyl 2-(3-benzoylphenyl)propanoate, a key derivative of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. It details direct synthesis methods and outlines the synthesis of its parent carboxylic acid, Ketoprofen, through classical, modern catalytic, and novel green chemistry approaches. Each pathway is critically evaluated based on its chemical principles, experimental protocols, and overall process efficiency, offering researchers and drug development professionals a thorough understanding of the available manufacturing strategies.
Introduction
Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of Ketoprofen, is a significant molecule in the landscape of pharmaceutical development. While Ketoprofen itself is a potent analgesic and anti-inflammatory agent, its ester derivatives are often synthesized for various purposes, including their use as intermediates in the synthesis of Ketoprofen and its chiral enantiomers, or as prodrugs to potentially mitigate the gastrointestinal side effects associated with the parent drug.[1] An understanding of the synthetic routes to this ester is therefore crucial for process chemists and researchers in medicinal chemistry.
This technical guide delves into the primary methodologies for synthesizing Ethyl 2-(3-benzoylphenyl)propanoate. It is structured to provide both direct routes to the ester and a detailed examination of the synthesis of its immediate precursor, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen). The pathways are presented with an emphasis on the underlying chemical principles, providing a "why" to the "how" of each experimental choice, a critical perspective for any senior application scientist.
Direct Synthetic Pathways to Ethyl 2-(3-benzoylphenyl)propanoate
The most direct methods to synthesize the target ester involve either the esterification of the parent carboxylic acid or the conversion of a nitrile precursor. These routes are often favored for their straightforward nature and high yields.
Pathway 1: Fischer-Speier Esterification of Ketoprofen
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This equilibrium-driven process is a fundamental transformation in organic synthesis.
The reaction mechanism involves the protonation of the carbonyl oxygen of Ketoprofen by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, Ethyl 2-(3-benzoylphenyl)propanoate. To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or the water by-product is removed.[2]
Sources
Physicochemical properties of Ethyl 2-(3-benzoylphenyl)propanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-benzoylphenyl)propanoate
Introduction
Ethyl 2-(3-benzoylphenyl)propanoate, more commonly known as Ketoprofen Ethyl Ester, is a significant chemical entity within the pharmaceutical landscape.[1] As the ethyl ester derivative of the potent non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, it serves as a critical intermediate in synthesis, a key metabolite, and an important reference standard in the quality control of Ketoprofen-based drug products.[2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, offering valuable insights for professionals in drug development and research.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a compound is foundational for all scientific discourse. Ethyl 2-(3-benzoylphenyl)propanoate is identified by several names and registry numbers across various chemical databases.
-
IUPAC Name: ethyl 2-(3-benzoylphenyl)propanoate[1]
-
Synonyms: Ketoprofen Ethyl Ester, Ethyl 2-(3-Benzoylphenyl)propionate, Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester[1]
-
CAS Number: 60658-04-0[1]
-
Molecular Formula: C₁₈H₁₈O₃[1]
-
Molecular Weight: 282.33 g/mol [4]
-
InChI Key: CQSMNXCTDMLMLM-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Summary of Physicochemical Data
| Property | Value | Source |
| Physical Form | Oily Liquid | [4] |
| Color | Colorless | Safety Data Sheet |
| Melting Point | Not Determined | Safety Data Sheet |
| Boiling Point | Not Determined | Safety Data Sheet |
| Water Solubility | Not miscible or difficult to mix | Safety Data Sheet |
| XLogP3 (Computed) | 3.8 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Solubility Profile
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity. The computed XLogP3 value for Ethyl 2-(3-benzoylphenyl)propanoate is 3.8, indicating a high degree of lipophilicity.[1] This property is significant for its ability to cross biological membranes and its potential for formulation in lipid-based delivery systems.
Chemical Structure and Visualization
The chemical structure of Ethyl 2-(3-benzoylphenyl)propanoate is central to its properties and function. Below is a visual representation of the molecule.
Caption: 2D structure of Ethyl 2-(3-benzoylphenyl)propanoate.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate provides detailed information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the ethyl and propanoate moieties.[9]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The mass spectrum of Ethyl 2-(3-benzoylphenyl)propanoate will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used for its identification.[9]
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. Typically, the ester C=O stretch for an aliphatic ester is observed in the range of 1750-1735 cm⁻¹.[10] Additional characteristic peaks will be present for the C-O stretching of the ester and the aromatic C-H and C=C stretching vibrations.[9]
Synthesis Protocols
Ethyl 2-(3-benzoylphenyl)propanoate is primarily synthesized through the esterification of its parent carboxylic acid, Ketoprofen.
Experimental Workflow: Fischer Esterification of Ketoprofen
Caption: Workflow for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate.
Step-by-Step Methodology
A common method for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate is the Fischer esterification of Ketoprofen with ethanol in the presence of an acid catalyst.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ketoprofen in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(3-benzoylphenyl)propanoate.
An alternative synthesis route involves the reaction of 2-(3-benzoylphenyl)propionitrile with ethanol in the presence of sulfuric acid.[11]
Applications in Pharmaceutical Development
The primary role of Ethyl 2-(3-benzoylphenyl)propanoate is intrinsically linked to its parent drug, Ketoprofen.
Intermediate in Ketoprofen Synthesis
Ethyl 2-(3-benzoylphenyl)propanoate can be a key intermediate in certain synthetic routes to Ketoprofen, where the ester is later hydrolyzed to the active carboxylic acid.
Reference Standard for Impurity Profiling
In the manufacturing of Ketoprofen, Ethyl 2-(3-benzoylphenyl)propanoate is considered a potential process-related impurity. Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) are identified and quantified. Therefore, pure Ethyl 2-(3-benzoylphenyl)propanoate serves as a crucial reference standard for the development and validation of analytical methods to detect and quantify this impurity in Ketoprofen drug substance and drug products.[3][]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-(3-benzoylphenyl)propanoate is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[1]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Ethyl 2-(3-benzoylphenyl)propanoate is a compound of significant interest in the pharmaceutical sciences. Its well-defined physicochemical properties, coupled with its role as a synthetic intermediate and a critical impurity reference standard for Ketoprofen, underscore its importance. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and professionals involved in the development, manufacturing, and quality control of Ketoprofen-related pharmaceuticals.
References
-
PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]
- Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686.
- Estela, J. M., et al. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Journal of Pharmaceutical and Chemical and Biological Sciences, 3(4), 440-453.
-
ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents. Available from: [Link]
-
University of Limerick. Solubility and thermodynamic analysis of ketoprofen in organic solvents. Available from: [Link]
- Google Patents. (2013). Preparation method of ketoprofen ethyl ester. CN102911057A.
- Hossain, M. E., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7547.
-
PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]
Sources
- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester) [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. (S)-Ketoprofen Ethyl Ester | 136656-97-8 | SynZeal [synzeal.com]
- 11. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Profile of Ethyl 2-(3-benzoylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1] This document is structured to offer an in-depth understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. By delving into the principles behind the spectroscopic signatures, this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who are engaged in the synthesis, characterization, and analysis of Ketoprofen derivatives and related pharmaceutical compounds.
Introduction: The Significance of Spectroscopic Characterization
Ethyl 2-(3-benzoylphenyl)propanoate (also known as Ketoprofen ethyl ester) is a key derivative of Ketoprofen, a potent NSAID belonging to the propionic acid class.[1] The esterification of the carboxylic acid moiety of Ketoprofen to its ethyl ester can significantly alter its physicochemical properties, such as lipophilicity and solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.
Precise and unambiguous structural elucidation and purity assessment are paramount in drug development and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing a detailed molecular fingerprint of the compound. This guide will present a detailed, albeit predicted, spectroscopic profile of Ethyl 2-(3-benzoylphenyl)propanoate, grounded in the established principles of spectroscopy and comparative data from its parent compound, Ketoprofen.
Chemical Structure and Functional Groups
The chemical structure of Ethyl 2-(3-benzoylphenyl)propanoate is fundamental to understanding its spectroscopic properties.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate is predicted to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1665 | C=O stretch | Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic |
| ~1250-1100 | C-O stretch | Ester |
Interpretation and Rationale:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic rings, while those below 3000 cm⁻¹ are due to aliphatic C-H bonds.
-
Carbonyl Stretching: The two carbonyl groups will give rise to strong, distinct absorption bands. The ester carbonyl (C=O) typically absorbs at a higher wavenumber (~1735 cm⁻¹) than the ketone carbonyl (~1665 cm⁻¹). The conjugation of the ketone with the aromatic ring slightly lowers its stretching frequency.
-
Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.
-
C-O Stretching: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically as strong bands.
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid sample like Ethyl 2-(3-benzoylphenyl)propanoate is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrum Data
For Ethyl 2-(3-benzoylphenyl)propanoate (Molecular Weight: 282.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 282, corresponding to the intact molecule with one electron removed.
-
Key Fragment Ions:
| Predicted m/z | Proposed Fragment | Loss from Molecular Ion |
| 237 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 209 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation and Rationale:
The fragmentation of Ethyl 2-(3-benzoylphenyl)propanoate under EI conditions is likely to proceed through several characteristic pathways:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 237.
-
Loss of the Ethyl Carboxylate Group: Cleavage of the bond between the chiral carbon and the ester group can result in the loss of the •COOCH₂CH₃ radical, giving a fragment at m/z 209.
-
Formation of the Benzoyl Cation: A very common fragmentation for benzophenones is the cleavage of the bond between the ketone carbonyl and the phenyl ring, leading to the highly stable benzoyl cation at m/z 105.
-
Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) can produce the phenyl cation at m/z 77.
Figure 3: Predicted fragmentation pathway of Ethyl 2-(3-benzoylphenyl)propanoate in EI-MS.
Experimental Protocol for Mass Spectrometry
A typical protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system would be:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC. The GC column separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated in the mass analyzer according to their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 2-(3-benzoylphenyl)propanoate presented in this guide, while based on predicted data, provides a robust framework for the identification and characterization of this important Ketoprofen derivative. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are founded on the fundamental principles of spectroscopy and are corroborated by comparative analysis with the parent compound, Ketoprofen. The detailed interpretation of the expected spectral features, coupled with the outlined experimental protocols, offers a valuable resource for researchers in the pharmaceutical sciences. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of drug molecules and their derivatives, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
SpectraBase. Ethyl 2-(3-benzoylphenyl)propanoate. Wiley-VCH GmbH. [Link]
-
NIST WebBook. Ketoprofen. National Institute of Standards and Technology. [Link]
-
Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. PubMed. [Link]
Sources
A Guide to the Crystal Structure Analysis of Ethyl 2-(3-benzoylphenyl)propanoate and Its Implications in Drug Development
Abstract
The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, influencing everything from stability and solubility to bioavailability and manufacturability. This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction (SC-XRD) analysis of small organic molecules, tailored for researchers, scientists, and drug development professionals. Using Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, as a primary subject, this document outlines the complete workflow from synthesis and crystallization to data analysis and structural interpretation. While a publicly deposited crystal structure for Ethyl 2-(3-benzoylphenyl)propanoate is not available at the time of this writing, we will use the crystallographic data of its parent compound, Ketoprofen, as a scientifically robust case study to illustrate the presentation and interpretation of results. This guide emphasizes the rationale behind experimental choices and demonstrates how crystallographic insights are critical for modern drug development.
Introduction: The Critical Role of Solid-State Characterization
Ethyl 2-(3-benzoylphenyl)propanoate is the ethyl ester derivative of Ketoprofen, a potent NSAID belonging to the propionic acid class. By inhibiting cyclooxygenase (COX) enzymes, it effectively reduces the synthesis of prostaglandins, mediators of pain and inflammation. The modification of Ketoprofen's carboxylic acid group to an ethyl ester can significantly alter its pharmacokinetic profile, potentially enhancing its lipophilicity and modifying its absorption and metabolism.
However, the therapeutic efficacy of any crystalline solid dosage form is not solely dependent on its molecular structure but is critically influenced by its solid-state properties. The arrangement of molecules in a crystal lattice dictates key physicochemical characteristics such as melting point, solubility, dissolution rate, and stability.[1][2] The existence of multiple crystalline forms, known as polymorphs, can present both challenges and opportunities in drug development.[3] Different polymorphs of the same API can have drastically different properties, making the identification and selection of the most stable and effective form a crucial step in ensuring product quality and consistency.[4]
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional atomic structure of a molecule and its arrangement within a crystal.[5] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an atomic-level blueprint that informs drug design, formulation development, and intellectual property protection.[6] This guide will detail the complete process of SC-XRD analysis, providing both the theoretical basis and practical protocols essential for professionals in the pharmaceutical sciences.
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final structural model is a direct reflection of the care taken throughout the workflow.
Synthesis and Procurement
The starting material for any crystallographic study must be of high purity. For Ethyl 2-(3-benzoylphenyl)propanoate, a common synthetic route involves the Fischer esterification of Ketoprofen.
Protocol 2.1: Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
-
Reaction Setup: In a round-bottom flask, dissolve Ketoprofen (1 equivalent) in an excess of absolute ethanol, which acts as both solvent and reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be further purified, typically by column chromatography, to achieve a purity >95%.
Growing High-Quality Single Crystals
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[7] A suitable crystal should be well-formed, free of cracks or defects, and typically between 0.1-0.3 mm in each dimension.[8] The slow evaporation technique is a widely successful method for growing crystals of small organic molecules.[2][9]
Protocol 2.2: Crystallization by Slow Evaporation
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound is moderately soluble. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as a powder. A binary solvent system (one "good" solvent and one "poor" solvent) often yields excellent results. For Ethyl 2-(3-benzoylphenyl)propanoate, systems like ethanol/hexane or ethyl acetate/heptane could be explored.
-
Solution Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of the "good" solvent in a small, clean vial.
-
Induce Supersaturation: Slowly add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a single drop of the "good" solvent to redissolve the precipitate.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a needle a few times. This slows the rate of evaporation, allowing large, well-ordered crystals to form over several days to weeks.[10]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.
Data Collection and Structure Refinement
Single-Crystal X-ray Diffraction
The mounted crystal is placed on a diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[11]
Protocol 3.1: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. To protect it from radiation damage and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
Instrument Setup: The mounted crystal is centered on a modern diffractometer (e.g., a Bruker D8 VENTURE) equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step also serves as a quality check.
-
Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. The software determines the necessary scan ranges and exposure times to ensure all unique reflections are measured with adequate intensity.
-
Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensities of the diffraction spots, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (typically in .hkl format).
Structure Solution and Refinement
The diffraction data contains information about the intensities of the reflections, but not their phases. This "phase problem" is solved computationally to generate an initial electron density map. This map is then refined to produce the final, accurate atomic model. The SHELX software suite is the most widely used program for this purpose.[12][13]
Protocol 3.2: Structure Solution and Refinement using SHELX
-
Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are used as input for a program like SHELXT. This program uses "dual-space" methods to solve the phase problem and provide an initial structural model.
-
Initial Refinement: The output from the solution step is then refined using SHELXL. This program employs a least-squares algorithm to adjust atomic positions, occupancies, and displacement parameters to best fit the experimental diffraction data.
-
Model Building: The chemist must inspect the model and the difference electron density map. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids) are introduced for non-hydrogen atoms.
-
Convergence: Refinement is iterated until the model converges, meaning the atomic parameter shifts are negligible between cycles. Key indicators of a good refinement are the R-factors (R1 and wR2), which should ideally be below 5% and 10%, respectively, and a Goodness of Fit (GooF) value close to 1.0.
-
Final Report: The final step is to generate a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structure data.[12]
Structural Analysis: An Illustrative Example with Ketoprofen
As a validated crystal structure for Ethyl 2-(3-benzoylphenyl)propanoate is not publicly available, we will analyze the structure of its parent API, (R)-Ketoprofen, to demonstrate the interpretation of crystallographic results. The data presented here is sourced from the Crystallography Open Database (COD ID: 1550146).[11]
Crystallographic Data Summary
The primary output of a crystal structure determination is a set of data that defines the unit cell and the conditions of the experiment.
| Parameter | (R)-Ketoprofen[11] |
| Formula | C₁₆H₁₄O₃ |
| Formula Weight | 254.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0671 |
| b (Å) | 7.5611 |
| c (Å) | 13.8523 |
| α (°) | 92.078 |
| β (°) | 93.838 |
| γ (°) | 90.994 |
| Volume (ų) | 632.9 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.334 |
| Temperature (K) | 293(2) |
| Final R1 [I>2σ(I)] | 0.0486 |
| Final wR2 (all data) | 0.1363 |
Table 1: Crystal data and structure refinement details for (R)-Ketoprofen.
Expertise & Causality: The space group P-1 indicates that the crystal has only an inversion center for symmetry and the asymmetric unit contains one molecule. Z=2 means there are two molecules of Ketoprofen per unit cell. The low R1 value of 4.86% signifies a good agreement between the calculated structural model and the experimental diffraction data, indicating a high-quality refinement.
Molecular Geometry and Conformation
The crystal structure reveals the precise conformation of the molecule in the solid state. Of particular interest in flexible molecules like Ketoprofen and its esters are the torsion angles, which define the spatial relationship between different parts of the molecule.
| Parameter (Atoms) | Angle (°) |
| Torsion C2-C3-C9-O1 | 148.9 |
| Torsion C4-C3-C9-C10 | -148.1 |
| Torsion C7-C1-C2-C3 | 178.6 |
| Torsion C1-C7-C15-C16 | -173.5 |
Table 2: Selected torsion angles for (R)-Ketoprofen, illustrating the molecular conformation.
The torsion angles show that the two phenyl rings are not coplanar, adopting a twisted conformation relative to each other. The propionic acid side chain is also oriented out-of-plane relative to the phenyl ring to which it is attached. This specific conformation is the result of minimizing steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules are held together by a network of intermolecular interactions. In Ketoprofen, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The crystal structure shows that the molecules form hydrogen-bonded dimers. Specifically, the carboxylic acid proton of one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of the carboxylic acid of an adjacent, inversion-related molecule. This creates a characteristic centrosymmetric dimer motif that is a common packing feature for carboxylic acids.
This robust hydrogen bonding network is the primary force governing the crystal packing, leading to a stable, well-ordered lattice. The stability imparted by this network directly influences the compound's melting point and dissolution energy.
Implications for Drug Development
The detailed structural information obtained from SC-XRD is not merely an academic exercise; it is actionable intelligence for drug development.
-
Polymorph Identification: A comprehensive crystallographic screen is essential to identify all accessible crystalline forms of an API.[3] Had we crystallized Ethyl 2-(3-benzoylphenyl)propanoate under different conditions (e.g., different solvents, temperatures), we might have discovered a polymorph with a different packing arrangement, leading to different solubility and stability profiles. Selecting the most thermodynamically stable polymorph is critical to prevent unwanted phase transitions in the final drug product.[4]
-
Formulation Design: The solubility of an API is directly related to the energy required to break apart the crystal lattice. The strong hydrogen-bonded dimers in Ketoprofen contribute to its relatively low aqueous solubility. The esterification to Ethyl 2-(3-benzoylphenyl)propanoate removes the hydrogen bond donor, which would prevent this dimer formation. While this increases lipophilicity, it would necessitate a completely different crystal packing arrangement, likely driven by weaker van der Waals forces. Understanding these packing forces allows formulation scientists to select appropriate excipients that can optimize the dissolution and bioavailability of the drug.
-
Structure-Activity Relationship (SAR): While the solid-state conformation is not necessarily the same as the bioactive conformation when bound to its target enzyme, it provides a low-energy snapshot of the molecule's preferred shape. This information can be a valuable input for computational chemists and molecular modelers who are designing next-generation inhibitors with improved potency and selectivity.[6]
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the pharmaceutical industry, providing the definitive atomic-level information required to understand and control the solid-state properties of an active pharmaceutical ingredient. This guide has detailed the comprehensive workflow for the structural analysis of a small molecule, using Ethyl 2-(3-benzoylphenyl)propanoate as a model subject and the crystal structure of its parent compound, Ketoprofen, as a practical example for data interpretation.
By explaining the causality behind experimental choices—from the selection of crystallization techniques to the interpretation of refinement statistics—we have demonstrated that crystallographic analysis is a self-validating system that underpins rational drug design and development. The insights gained from this powerful technique are fundamental to developing safe, stable, and effective medicines.
References
-
Latifi, R. User guide to crystal structure refinement with SHELXL. University of Glasgow. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Syrris.com. [Link]
-
Lee, J. et al. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. MDPI. [Link]
-
Müller, P. et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Bianchini, G. et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Pharmaceutics. [Link]
-
Gonnade, R. et al. (2012). Crystal structure of (RS)-ketoprofen. ResearchGate. [Link]
-
Pawledzio, S. et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. MDPI. [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
-
Organometallic Synthesis and Catalysis Group. (n.d.). Slow Evaporation Method. University of Rochester. [Link]
-
Lecomte, C. (n.d.). Guide for crystallization. CRM2. [Link]
-
Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Crystallographicgrowth.com. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]
-
Pawledzio, S. et al. (2018). Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen. IUCrJ. [Link]
-
Friščić, T., & Jones, W. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design. [Link]
Sources
- 1. ou.edu [ou.edu]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unifr.ch [unifr.ch]
- 11. Ketoprofen, (R)- | C16H14O3 | CID 180540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Ethyl 2-(3-benzoylphenyl)propanoate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-(3-benzoylphenyl)propanoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical solubility principles, available data, and practical experimental methodologies. While quantitative solubility data for this specific ester is not extensively published, this guide leverages data from its parent compound, Ketoprofen, and fundamental chemical principles to provide robust predictions and a framework for empirical determination. Key sections include an examination of the molecule's physicochemical properties, a discussion of intermolecular forces governing solubility, a detailed protocol for the reliable shake-flask method, and guidance on solvent selection for applications such as purification, formulation, and analysis.
Introduction: Understanding the Molecule and the Importance of Solubility
Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen ethyl ester, is a derivative of Ketoprofen, a widely used NSAID.[1][2] The conversion of Ketoprofen's carboxylic acid functional group to an ethyl ester significantly alters its physicochemical properties, most notably its polarity, lipophilicity, and hydrogen bonding capability.[3] This esterification is a common strategy in drug development to create prodrugs, which can be designed to improve permeability or modify a drug's release profile.[3][4]
A thorough understanding of a compound's solubility is paramount for virtually every stage of pharmaceutical development. It dictates the choice of solvents for:
-
Synthesis and Purification: Efficient reaction and crystallization depend on selecting solvents where reactants are soluble at reaction temperatures and the product has limited solubility for high recovery. Solvents mentioned in synthesis patents, such as ethyl acetate, methylene dichloride, and toluene, provide initial clues about good solubility.[5]
-
Analytical Method Development: Mobile phase selection in chromatographic techniques like HPLC is guided by the analyte's solubility.
-
Formulation: For liquid dosage forms, the active pharmaceutical ingredient (API) must be fully dissolved and remain stable in the vehicle. For topical formulations, solubility in excipients is a critical first step to ensure the API can be delivered effectively.[6]
This guide will explore these facets, providing both a theoretical foundation and actionable protocols for laboratory work.
Physicochemical Properties of Ethyl 2-(3-benzoylphenyl)propanoate
The solubility of a compound is intrinsically linked to its molecular structure and physical properties.
| Property | Value / Description | Source(s) |
| Synonyms | Ketoprofen ethyl ester, Ethyl 2-(3-Benzoylphenyl)propionate | [1][2] |
| CAS Number | 60658-04-0 | [7][8] |
| Molecular Formula | C₁₈H₁₈O₃ | [8][9] |
| Molecular Weight | 282.33 g/mol | [8][9] |
| Appearance | Oily, colorless liquid | [7] |
| Predicted LogP | 3.8 | [2] |
| Water Solubility | Not miscible or difficult to mix | [7] |
Structural Analysis and Its Influence on Solubility:
-
Ester Group (-COOC₂H₅): The replacement of the carboxylic acid's hydroxyl group (-OH) with an ethoxy group (-OC₂H₅) is the most significant structural change from Ketoprofen. This removes the ability of the molecule to act as a hydrogen bond donor. It can still act as a hydrogen bond acceptor at its carbonyl and ether oxygens.[10]
-
Aromatic Rings: The two phenyl rings contribute to the molecule's non-polar character, suggesting good solubility in solvents that can engage in π-π stacking or have similar aromatic character (e.g., toluene).
-
Increased Lipophilicity: The addition of the ethyl group and removal of the polar carboxylic acid group increases the molecule's overall lipophilicity (fat-solubility), as indicated by the predicted high LogP value.[3] This strongly suggests that solubility will be poor in highly polar solvents like water and favorable in non-polar organic solvents.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents are most effective when their intermolecular forces match those of the solute.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While Ketoprofen, the parent acid, is readily soluble in alcohols due to hydrogen bonding with its carboxylic acid group, the ethyl ester will exhibit different behavior.[11][12] The ester can accept hydrogen bonds from the solvent's hydroxyl group, which should confer some solubility. However, the absence of a donor group on the ester makes the interaction less favorable than with the parent acid.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving polar molecules through dipole-dipole interactions. The carbonyl groups in Ethyl 2-(3-benzoylphenyl)propanoate will interact favorably with these solvents. Ethyl acetate, in particular, is an ester itself and is expected to be an excellent solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents primarily interact through weaker London dispersion forces. The large, non-polar benzoylphenyl structure of the molecule suggests strong affinity for these solvents. Dichloromethane, with its ability to support dipole-dipole interactions, and toluene, with its aromatic ring, are predicted to be very effective solvents. Hexane, being purely aliphatic, may be a slightly less effective solvent than aromatic or chlorinated hydrocarbons.
The logical workflow for assessing and determining solubility follows a path from theoretical prediction to empirical validation.
Caption: Workflow for Solvent Selection and Solubility Determination.
Review of Solubility Data and Predictions
Direct, quantitative solubility data for Ethyl 2-(3-benzoylphenyl)propanoate is sparse in public literature. However, by combining qualitative statements, information from synthesis procedures, and data from the parent compound, we can construct a reliable solubility profile.
The parent drug, Ketoprofen, is more readily dissolved in polar protic solvents, followed by polar aprotic and then non-polar solvents, owing to its carboxylic acid group.[11][13] For the ethyl ester, this trend is expected to shift. The loss of the acidic proton reduces its affinity for highly polar protic solvents while its increased lipophilicity enhances its affinity for less polar and non-polar solvents.
| Solvent Class | Solvent | Predicted Solubility of Ethyl Ester | Rationale & Supporting Data |
| Polar Protic | Methanol | Moderate to High | Ketoprofen is highly soluble in methanol.[14] The ester will still be soluble due to H-bond acceptance, but likely less so than the parent acid. |
| Ethanol | High | Similar to methanol. Ethanol is used as a reactant in its synthesis, indicating solubility.[5] General esters are soluble in ethanol.[15][16] | |
| Polar Aprotic | Acetone | High | Ketoprofen is very soluble in acetone.[14] The ester's carbonyl groups will interact well. Esters are generally soluble in acetone.[10] |
| Ethyl Acetate | Very High | Excellent solvent. Structurally similar (both are esters). Used as a solvent in synthesis procedures for the ester.[5] | |
| Acetonitrile | Moderate to High | Ketoprofen has good solubility in acetonitrile.[11] The ester should also be readily soluble. | |
| Non-Polar | Dichloromethane | Very High | Used as a solvent in the synthesis of related ketoprofen esters, indicating high solubility.[17] |
| Toluene | Very High | Used as a workup solvent in the ester's synthesis, indicating high solubility.[5] Aromatic nature aligns with the solute's structure. | |
| Hexane | Low to Moderate | Ketoprofen has very low solubility in non-polar aliphatic solvents like cyclohexane. The ester's increased lipophilicity will improve solubility, but it may still be limited compared to more polar or aromatic solvents. | |
| Aqueous | Water | Very Low / Insoluble | Safety data sheets state it is not miscible or difficult to mix with water.[7] The parent compound is almost insoluble, and the ester is even more lipophilic.[3][14] |
Experimental Protocol: Isothermal Shake-Flask Method
For definitive, high-quality data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[18] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.
Objective: To determine the saturation solubility of Ethyl 2-(3-benzoylphenyl)propanoate in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
Ethyl 2-(3-benzoylphenyl)propanoate (purity >99%)
-
Selected organic solvent (HPLC grade)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker with temperature control or a thermostated water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Protocol Steps:
-
Preparation: Add an excess amount of Ethyl 2-(3-benzoylphenyl)propanoate to a pre-weighed vial. The goal is to have visible solid/oily residue at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Preliminary time-to-equilibrium studies are recommended.
-
Phase Separation: After equilibration, let the vials stand in the shaker without agitation for at least 2 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Critical Step: Avoid disturbing the settled excess solute.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any microscopic undissolved particles that could falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A precise dilution factor is crucial.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) against a calibration curve prepared with known concentrations of Ethyl 2-(3-benzoylphenyl)propanoate.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Caption: Shake-Flask Method for Solubility Determination.
Conclusion
While a comprehensive public database of quantitative solubility for Ethyl 2-(3-benzoylphenyl)propanoate is not yet established, a strong, predictive understanding can be achieved through scientific reasoning. The ester's chemical structure—lacking a hydrogen bond donor but possessing acceptor sites and significant non-polar character—dictates its behavior. It is predicted to be highly soluble in a range of common organic solvents, particularly polar aprotic (ethyl acetate, acetone) and non-polar aromatic/chlorinated solvents (toluene, dichloromethane), while remaining practically insoluble in water. For drug development and scientific research, these predictions provide an excellent starting point for solvent screening, which must be followed by empirical validation using robust, standardized methods like the shake-flask protocol detailed herein.
References
-
Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. Available at: [Link][11][12][13]
-
British Pharmacopoeia. (2013). Safety data sheet: Ketoprofen ethyl ester. Available at: [Link][7]
-
Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. University of Limerick Institutional Repository. Available at: [Link][11][13]
-
Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. Available at: [Link][12]
-
ChemBK. (2024). Ethyl 2-benzoylpropanoate. Available at: [Link][15]
-
Hossain, M. A., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. Available at: [Link][3]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link][18]
-
Estela, J. M., et al. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. CONICET Digital Repository. Available at: [Link]
-
Anonymous. (n.d.). Experiment 1 Determination of Solubility Class. Course Hero. Available at: [Link]
-
Penjejak Awan. (n.d.). Ester Solubility and Preparation Lab Report. Scribd. Available at: [Link][10]
-
CN102911057A - Preparation method of ketoprofen ethyl ester. Google Patents. Available at: [5]
-
Kour, G., et al. (2011). Ester prodrugs of ketoprofen: synthesis, hydrolysis kinetics and pharmacological evaluation. PubMed. Available at: [Link][4]
-
Cheméo. (n.d.). Chemical Properties of Ketoprofen (CAS 22071-15-4). Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Lee, J., et al. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Available at: [Link][17]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link][6]
- EP0309009A1 - Process for preparing ketoprofen. Google Patents.
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Institutes of Health. Available at: [Link][16]
-
The Good Scents Company. (n.d.). ethyl benzoyl acetate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate. National Institutes of Health. Available at: [Link][2]
-
PubChem. (n.d.). Benzoylprop-ethyl. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). Ethyl Propionate. National Institutes of Health. Available at: [Link]
-
Solubility of Things. (n.d.). Ethyl propanoate. Available at: [Link][19]
Sources
- 1. parchem.com [parchem.com]
- 2. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 9. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Este… [cymitquimica.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ul.ie [pure.ul.ie]
- 14. Ketoprofen | 22071-15-4 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. solubilityofthings.com [solubilityofthings.com]
A Theoretical and Computational Guideline for the Analysis of Ethyl 2-(3-benzoylphenyl)propanoate, a Ketoprofen Analog
Abstract This technical guide provides a comprehensive framework for the theoretical and computational evaluation of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. In the landscape of modern drug discovery, in silico methods are indispensable for the early-stage assessment of drug candidates, offering profound insights into molecular properties, mechanism of action, and pharmacokinetic profiles, thereby reducing costs and accelerating development timelines.[1][2] This document is structured to guide researchers, chemists, and drug development professionals through a multi-faceted computational workflow. We will delve into quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. Subsequently, we will explore its pharmacological potential through molecular docking simulations against its primary biological targets, the cyclooxygenase (COX) enzymes. Finally, we will assess its drug-likeness using predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Each section is designed to explain not only the procedural steps but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and replicable research protocol.
Introduction: The Scientific Context of Ethyl 2-(3-benzoylphenyl)propanoate
Ethyl 2-(3-benzoylphenyl)propanoate, also identified as Ketoprofen Ethyl Ester, is a derivative of Ketoprofen, a potent NSAID belonging to the arylpropionic acid class.[3][4] Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key to prostaglandin biosynthesis.[4][5] The esterification of Ketoprofen's carboxylic acid group to form Ethyl 2-(3-benzoylphenyl)propanoate modifies its physicochemical properties, such as lipophilicity and polarity, which can significantly influence its pharmacokinetic and pharmacodynamic behavior.
The rationale for a detailed computational investigation is rooted in the efficiency and predictive power of modern theoretical chemistry. These methods allow for a granular understanding of a molecule's intrinsic properties and its potential interactions with biological systems before committing to resource-intensive laboratory synthesis and testing.[6] This guide establishes a logical pathway from fundamental quantum chemical analysis to applied pharmacological prediction.
Molecular Identification and Physicochemical Properties
A precise characterization of the molecule is the foundational step for any theoretical study. The key identifiers and computed properties of Ethyl 2-(3-benzoylphenyl)propanoate are summarized below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(3-benzoylphenyl)propanoate | [3] |
| Synonyms | Ketoprofen Ethyl Ester | [3][7] |
| CAS Number | 60658-04-0 | [8][9] |
| Molecular Formula | C₁₈H₁₈O₃ | [8][10] |
| Molecular Weight | 282.33 g/mol | [8][10] |
| Canonical SMILES | CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | [3] |
| InChIKey | CQSMNXCTDMLMLM-UHFFFAOYSA-N | [3][9] |
Theoretical Framework: Quantum Mechanical Investigations
To understand the molecule's reactivity, stability, and spectroscopic identity, we turn to quantum mechanics. Density Functional Theory (DFT) offers a robust balance between computational accuracy and efficiency for organic molecules of this size, making it the method of choice.[11]
Geometric Optimization and Electronic Structure Analysis
The causality behind this step is fundamental: an accurate, low-energy 3D conformation is a prerequisite for all subsequent computational analyses, including docking and property prediction. DFT calculations allow us to determine this ground-state geometry and probe the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its chemical reactivity and electronic transitions.[6]
-
Structure Input: Draw the 2D structure of Ethyl 2-(3-benzoylphenyl)propanoate in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Computational Setup:
-
Select a DFT functional and basis set. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted combination for organic molecules, providing reliable results for both geometry and electronic properties.[5][11][12]
-
Define the task as "Geometry Optimization" followed by a "Frequency" calculation in a computational chemistry software package (e.g., Gaussian, ORCA).
-
-
Execution: Run the calculation. The geometry optimization will iteratively minimize the energy of the structure.
-
Validation: The subsequent frequency calculation is a self-validating step. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
-
Analysis: Extract the final optimized coordinates. Analyze the output to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the total dipole moment.
Caption: Workflow for DFT-based molecular analysis.
In Silico Pharmacological and Safety Evaluation
With a validated molecular structure, we can proceed to predict its interactions with biological targets and its likely behavior within an organism. This phase is critical for assessing therapeutic potential and flagging potential liabilities early in the discovery process.
Molecular Docking Against COX-1 and COX-2
The primary mechanism of action for Ketoprofen and its analogs is the inhibition of COX enzymes.[13] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[14] By docking Ethyl 2-(3-benzoylphenyl)propanoate into the active sites of both COX-1 and COX-2, we can hypothesize its inhibitory activity and potential for selectivity, which is a key factor in the side-effect profile of NSAIDs.
-
Receptor Preparation:
-
Download the crystal structures of human COX-1 (e.g., PDB ID: 1CQE) and COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of Ethyl 2-(3-benzoylphenyl)propanoate.
-
Assign atomic charges and define the rotatable bonds.
-
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of each enzyme. The dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina.[14] It will systematically sample different conformations of the ligand within the active site and score them based on a binding energy function.
-
-
Results Analysis:
-
Analyze the output to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues.
-
Compare the binding affinities for COX-1 and COX-2 to predict selectivity.
-
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | -8.5 to -9.5 | Arg120, Tyr355, Ser530 |
| COX-2 | -9.0 to -10.5 | Arg120, Tyr355, Val523, Arg513 |
Note: These values are illustrative predictions based on typical scores for NSAIDs. Actual results will vary based on the specific software and parameters used.
Caption: Standard workflow for molecular docking studies.
ADMET Profiling for Drug-Likeness
A compound's efficacy is irrelevant if it cannot reach its target or is toxic to the organism. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical filter in modern drug discovery.[15][16] Computational ADMET models use vast datasets of known drugs to predict the pharmacokinetic and toxicological properties of novel compounds.[17]
-
Input: Obtain the Canonical SMILES string for Ethyl 2-(3-benzoylphenyl)propanoate: CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2.
-
Tool Selection: Utilize a free, reliable web-based ADMET prediction tool such as SwissADME or pkCSM. These platforms provide comprehensive predictions based on the molecular structure.[1]
-
Execution: Submit the SMILES string to the selected web server.
-
Data Compilation and Analysis: Systematically collect the output data. Pay close attention to:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, Cytochrome P450 (CYP) enzyme inhibition.
-
Drug-Likeness: Violations of established rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
| Parameter | Predicted Value / Assessment | Implication for Drug Development |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. |
| GI Absorption | High | The compound is likely well-absorbed from the gut. |
| BBB Permeant | Yes | Potential for central nervous system effects (positive or negative). |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with other medications. |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
Note: These are representative predictions from common ADMET models and serve as an initial assessment.
Caption: The role of ADMET prediction as a critical filter.
Synthesis and Conclusion
While this guide focuses on computational analysis, it is important to note that Ethyl 2-(3-benzoylphenyl)propanoate can be synthesized through standard esterification of Ketoprofen or via other published methods, such as the reaction of 2-(3-benzoylphenyl)propionitrile with ethanol in the presence of an acid catalyst.[18]
These computational findings collectively position Ethyl 2-(3-benzoylphenyl)propanoate as a viable candidate for further investigation. The logical next steps would involve chemical synthesis, experimental validation of its COX inhibitory activity through in vitro assays, and subsequent evaluation in preclinical models to confirm the computationally predicted pharmacological profile.
References
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023).
- Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. (2023). MDPI.
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
- Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results. (2025). Orbital: The Electronic Journal of Chemistry.
- Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results Graphical abstract. (2025). ResearchGate.
- Adsorption of non-steroidal anti-inflammatory drugs (NSAIDs) on nanographene surface: Density functional theory study. (n.d.). Arabian Journal of Chemistry.
- (PDF) Density Functional Theory Studies on Non-Steroidal Anti-Inflammatory Drugs Acetic Acid Derivatives of Cyclooxygenase Inhibitor. (2025). ResearchGate.
- How do you predict ADMET properties of drug candidates?. (2025). Aurlide.
- Computer-aided analysis for identification of novel analogues of ketoprofen based on molecular docking, ADMET, drug-likeness and DFT studies for the treatment of inflammation. (2022). IASP.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI.
- Ketoprofen Ethyl Ester | 60658-04-0. SynThink Research Chemicals.
- 60658-04-0, Ketoprofen ethyl ester Formula. ECHEMI.
- Ketoprofen Ethyl Ester | CAS No. 60658-04-0. CLEARSYNTH.
- Ketoprofen ethyl ester British Pharmacopoeia Reference Standard. Sigma Aldrich.
- Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873. PubChem.
- (PDF) Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2025). ResearchGate.
- KETOPROFEN ETHYL ESTER. precisionFDA.
- Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2019). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester). CymitQuimica.
- Taking ethylbenzene as the method for raw material synthesis of ketoprofen. (n.d.). Google Patents.
- Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com.
- Preparation method of ketoprofen ethyl ester. (n.d.). Google Patents.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
Sources
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. aurlide.fi [aurlide.fi]
- 3. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Este… [cymitquimica.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 10. GSRS [precision.fda.gov]
- 11. Adsorption of non-steroidal anti-inflammatory drugs (NSAIDs) on nanographene surface: Density functional theory study - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
Biological activity of Ethyl 2-(3-benzoylphenyl)propanoate derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-(3-benzoylphenyl)propanoate Derivatives
Introduction: Beyond the Parent Compound
The aryl propionic acid derivatives represent a cornerstone class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with compounds like Ibuprofen and Ketoprofen being household names.[1][2] At the core of this guide is Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of Ketoprofen, a potent NSAID known for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] The therapeutic utility of Ketoprofen, however, is often shadowed by the gastrointestinal side effects common to non-selective NSAIDs, stemming from its inhibition of the homeostatic cyclooxygenase-1 (COX-1) enzyme.[1]
This has catalyzed extensive research into its derivatives, aiming to refine its pharmacological profile. By chemically modifying the parent structure—specifically the carboxylic acid moiety—scientists endeavor to create analogues and prodrugs with enhanced COX-2 selectivity, improved tissue permeability, and novel mechanisms of action. This guide provides a comprehensive overview of the biological activities of these derivatives, delving into their primary mechanisms of action, the structure-activity relationships that govern their potency, and the standard preclinical models used for their evaluation. We will explore how strategic chemical modifications are unlocking new therapeutic potential, including anticancer activities, while mitigating the undesirable side effects of the parent compound.
Core Mechanism of Action: The Cyclooxygenase Pathway and Beyond
The primary anti-inflammatory mechanism of Ketoprofen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[3][5] Prostaglandins are key mediators of inflammation, pain, and fever.[6]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[6]
-
COX-2: An inducible enzyme that is primarily expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]
Ketoprofen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[7][8] While COX-2 inhibition is responsible for its therapeutic effects, the concurrent inhibition of COX-1 leads to common side effects like gastric irritation.[6] Furthermore, some research suggests that Ketoprofen and its derivatives may also inhibit the lipoxygenase (LOX) pathway, which is responsible for producing another class of inflammatory mediators called leukotrienes, thus providing a broader anti-inflammatory effect.[6]
Caption: The anti-inflammatory cascade and points of inhibition by Ketoprofen derivatives.
Structure-Activity Relationship (SAR): Designing Better Derivatives
The therapeutic index of Ketoprofen can be significantly improved by modifying its structure. The carboxylic acid group is the most common target for modification, leading to the synthesis of esters, amides, and other analogues with distinct biological profiles.[9][10]
-
Esterification: Converting the carboxylic acid to an ester, as in Ethyl 2-(3-benzoylphenyl)propanoate, creates a prodrug. These compounds are typically more lipophilic, potentially enhancing skin penetration for topical formulations, and are converted back to the active acid form in vivo.
-
Amidation: Replacing the carboxylic acid with an amide linkage can increase selectivity towards COX-2, thereby reducing gastric side effects.[9] Some amide derivatives have shown anti-inflammatory activity comparable to the parent drug but with significantly less ulcerogenic potential.[11][12]
-
Hydroxamic Acid Derivatives: The conversion of the carboxylic acid to a hydroxamic acid moiety has been shown to yield compounds with potent anti-inflammatory and, interestingly, anticancer activities.[13][14] These derivatives may act as dual-mechanism drugs, inhibiting not only COX enzymes but also matrix metalloproteinases (MMPs), which are involved in cancer progression.[14]
Caption: Key modification sites on the Ketoprofen scaffold for derivative synthesis.
Pharmacological Evaluation: In Vitro Models
Initial screening of novel derivatives relies on robust in vitro assays to quantify their anti-inflammatory potential and elucidate their mechanism of action.
Table 1: Summary of In Vitro Anti-inflammatory Assays
| Assay Name | Principle | Endpoint Measured | Rationale & Interpretation |
| Inhibition of Albumin Denaturation | Assesses the ability of a compound to prevent heat-induced denaturation of protein (e.g., bovine or egg albumin), which is a well-documented cause of inflammation.[15] | Percentage inhibition of protein denaturation, often measured spectrophotometrically. | A higher percentage of inhibition indicates significant anti-inflammatory activity. The IC50 value is compared against a standard drug like Diclofenac. |
| COX-1/COX-2 Inhibition Assay | Measures the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes or in cell-based systems.[16][17] | IC50 (half-maximal inhibitory concentration) for each isozyme. | Provides crucial data on potency and selectivity. A lower IC50 for COX-2 relative to COX-1 suggests a safer gastrointestinal profile. |
| Membrane Stabilization Assay | Evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis. The RBC membrane is analogous to the lysosomal membrane. | Percentage inhibition of hemolysis. | Stabilization of lysosomal membranes prevents the release of pro-inflammatory enzymes, indicating anti-inflammatory potential. |
Protocol: Inhibition of Albumin Denaturation
This protocol provides a reliable method for assessing the in vitro anti-inflammatory activity of test compounds by measuring the inhibition of heat-induced albumin denaturation.
1. Reagent Preparation:
- Prepare a 1% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
- Dissolve the test compounds (Ethyl 2-(3-benzoylphenyl)propanoate derivatives) and a standard drug (e.g., Diclofenac Sodium) in a minimal amount of DMSO and then dilute with the buffer to achieve a range of concentrations (e.g., 10-500 µg/mL).
2. Assay Procedure:
- To 2.0 mL of the 1% BSA solution, add 0.2 mL of the test compound or standard solution at various concentrations.
- A control group consists of 2.0 mL of BSA solution and 0.2 mL of the vehicle (buffer with DMSO).
- Incubate all samples at 37°C for 20 minutes.
- Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
- After heating, cool the samples to room temperature.
- Measure the turbidity of each sample spectrophotometrically at 660 nm.
3. Data Analysis:
- Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
- Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
Causality and Validation: This assay is predicated on the principle that protein denaturation is a key trigger in the inflammatory cascade.[15] By preventing denaturation, a compound demonstrates its ability to interrupt this process. The inclusion of a clinically validated NSAID like Diclofenac serves as a positive control, validating the assay's responsiveness and providing a benchmark for comparing the potency of the new derivatives.
Pharmacological Evaluation: In Vivo Models
Compounds that demonstrate promising in vitro activity must be validated in living organisms to assess their efficacy, pharmacokinetics, and safety.
Table 2: Common In Vivo Models for Anti-inflammatory Activity
| Model Name | Animal Model | Phlogistic Agent | Principle & Measurement |
| Carrageenan-Induced Paw Edema | Rat or Mouse | Carrageenan (a polysaccharide) | The injection of carrageenan into the paw induces a biphasic inflammatory response.[18][19] Paw volume is measured using a plethysmometer at various time points post-injection. Reduction in edema volume compared to the control group indicates anti-inflammatory activity. |
| Acetic Acid-Induced Vascular Permeability | Rat or Mouse | Acetic Acid | Intraperitoneal injection of acetic acid increases vascular permeability, leading to the leakage of plasma proteins.[20] Evans blue dye is injected intravenously, and the amount of dye that leaks into the peritoneal cavity is quantified, reflecting the degree of inflammation. |
| Cotton Pellet-Induced Granuloma | Rat | Sterile Cotton Pellets | Implantation of cotton pellets subcutaneously induces a chronic inflammatory response, resulting in the formation of granulomatous tissue.[19] The weight of the dried granuloma is measured after a set period (e.g., 7 days). A decrease in granuloma weight indicates antiproliferative and chronic anti-inflammatory effects. |
Protocol: Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory agents.[21][22]
1. Animal Handling and Grouping:
- Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week.
- Divide animals into groups (n=6 per group):
- Group I: Vehicle Control (e.g., 0.5% CMC solution)
- Group II: Standard Drug (e.g., Ketoprofen, 20 mg/kg, i.p.)
- Group III-V: Test Derivatives (at various doses, e.g., 10, 20, 40 mg/kg, i.p.)
2. Experimental Workflow:
- Fast the animals overnight with free access to water.
- Measure the initial paw volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
- Administer the vehicle, standard drug, or test derivative intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.
- Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
- Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
3. Data Analysis:
- Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
// Nodes
start [label="Start: Acclimatized Rats\n(n=6 per group)", fillcolor="#F1F3F4", fontcolor="#202124"];
step1 [label="1. Measure Initial Paw Volume (V0)\n(Plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"];
step2 [label="2. Administer Treatment (i.p. or p.o.)\n- Vehicle\n- Standard (Ketoprofen)\n- Test Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
step3 [label="3. Wait 30-60 minutes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
step4 [label="4. Induce Inflammation\n(0.1 mL 1% Carrageenan Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
step5 [label="5. Measure Paw Volume (Vt)\nat 1, 2, 3, 4 hours", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="6. Calculate % Edema Inhibition\n& Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> step1;
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> step5;
step5 -> end;
}
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Causality and Validation: The carrageenan model is highly predictive of human anti-inflammatory responses for NSAIDs. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (2-4 hours) is primarily driven by prostaglandin synthesis.[18] Therefore, inhibition in the later phase is a strong indicator of a compound's ability to block the COX pathway, directly validating the mechanism of action for Ketoprofen derivatives.
Conclusion and Future Directions
Ethyl 2-(3-benzoylphenyl)propanoate and its derivatives represent a fertile ground for the development of next-generation anti-inflammatory agents. The foundational mechanism of COX inhibition, shared with the parent drug Ketoprofen, is a proven strategy for managing inflammation and pain. The true innovation lies in the strategic chemical modifications that fine-tune this activity. By creating ester, amide, and hydroxamic acid analogues, researchers can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
The development of derivatives with enhanced COX-2 selectivity is a critical path toward mitigating gastrointestinal toxicity. Furthermore, the discovery of dual-inhibition capabilities, targeting both COX and other pathways like MMPs, opens up exciting therapeutic possibilities in oncology and other complex inflammatory diseases.[13][14] Future research will likely focus on computational modeling to predict the activity and safety of novel structures, alongside advanced drug delivery systems to target inflamed tissues specifically, maximizing efficacy while minimizing systemic exposure. This continued exploration is essential for translating these promising compounds from the laboratory bench to clinical application.
References
- Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
- Slideshare. (n.d.).
- Semantic Scholar. (2021).
- Singh, R., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- PubMed. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. European Journal of Medicinal Chemistry.
- International Journal of Pharmacy & Life Sciences. (n.d.).
- YouTube. (2025). Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX).
- ResearchGate. (2019).
- International Journal of Trend in Scientific Research and Development. (2023). A Review on New Uses of Ketoprofen and Its Role in Clinical Practices.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharma and Bio Sciences.
- PubMed. (n.d.). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential.
- ResearchGate. (n.d.). Structures of synthesized derivatives and of ibuprofen, ketoprofen, and naproxen.
- NIH. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC.
- ResearchGate. (2021). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl)
- Wikipedia. (n.d.). Ibuprofen.
- SciSpace. (n.d.).
- PubMed. (n.d.). Evaluation and structure-activity relationship of synthesized cyclohexanol derivatives on percutaneous absorption of ketoprofen using artificial neural network.
- Patsnap Synapse. (2024).
- NIH. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences.
- NIH. (n.d.). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC.
- PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences.
- MDPI. (2023). Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles.
- Journal of Chemical and Pharmaceutical Research. (2025).
- JOCPR. (n.d.).
- ResearchGate. (2013). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2)
- PubMed. (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions.
- ScienceDirect. (2025). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS.
- Walsh Medical Media. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods.
- ResearchGate. (n.d.). Search for Ketoprofen's analogs.
- YouTube. (2019). Pharmacology 401 a NSAIDs 1 COX Inhibitors Aspirin Diclofenac Salicylic acid Propionic Ibuprofen.
- BenchChem. (n.d.). A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium.
- PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)
- ClinPGx. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)
- PrepChem.com. (n.d.). Synthesis of 2-(3-benzoylphenyl)-propionic acid.
- ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- Google Patents. (n.d.).
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 7. ijres.org [ijres.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 20. ijpras.com [ijpras.com]
- 21. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Arylpropanoic Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: A Literature Review and Technical Guide on the Synthesis of Arylpropanoic Acids
Executive Summary
2-Arylpropanoic acids, widely known as "profens," represent a cornerstone of modern medicine as a critical class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like Ibuprofen, Naproxen, and Ketoprofen are ubiquitous in treating pain, fever, and inflammation.[2][3][4] The therapeutic activity of these compounds is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is often less active or exhibits different biological profiles.[5][6] This stereochemical imperative places the challenge of asymmetric synthesis at the forefront of their production. This guide provides an in-depth analysis of the key synthetic strategies employed to produce these vital pharmaceuticals, from foundational industrial processes to modern, highly selective catalytic methods. We will explore the causality behind various experimental designs, compare the merits of different asymmetric approaches—including catalytic hydrogenation, palladium-catalyzed carbonylations, chiral auxiliary-based methods, and biocatalysis—and provide detailed protocols and mechanistic insights to inform future research and process development.
The Chirality Question: Why Asymmetric Synthesis is Paramount
Arylpropanoic acids possess a chiral center at the alpha-position to the carboxylic acid.[6] The biological activity of these NSAIDs is stereospecific. The (S)-enantiomer is responsible for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins that cause inflammation.[3] While the human body can convert the inactive (R)-enantiomer of some profens, like ibuprofen, into the active (S)-form through a process called metabolic chiral inversion, this process is not always efficient and varies between individuals and different drugs.[6][7] For instance, (R)-ketoprofen undergoes this inversion to a much lesser extent (around 10%).[7] Therefore, administering the pure, active (S)-enantiomer offers significant advantages, including a lower required dose, a faster onset of action, and a reduced risk of side effects associated with the inactive enantiomer. This fundamental pharmacological principle drives the enduring quest for efficient, scalable, and highly enantioselective synthetic routes.
Industrial Benchmarks: The Evolution of Ibuprofen and Naproxen Synthesis
The industrial-scale synthesis of profens has evolved significantly, moving from lengthy, inefficient processes to streamlined, greener methodologies. The syntheses of Ibuprofen and Naproxen serve as canonical examples of this progress.
Ibuprofen: From Boots to BHC
-
The Boots Process (Legacy): Developed by the Boots Pure Drug Company in the 1960s, the original synthesis was a six-step process starting from isobutylbenzene.[8][9] A key sequence involved a Friedel-Crafts acylation, followed by a Darzens reaction to form an α,β-epoxy ester, which was then hydrolyzed and rearranged to an aldehyde, converted to an oxime, dehydrated to a nitrile, and finally hydrolyzed to yield ibuprofen.[9] This route suffered from low atom economy and the use of harsh reagents.
-
The BHC (Hoechst-Celanese) Process (Current Standard): A landmark in green chemistry, the BHC process, developed in the 1990s, reduced the synthesis to just three steps with significantly higher atom economy.[8][10] Only a single molecule of water is produced as a by-product.[10]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using recyclable anhydrous hydrogen fluoride (HF) as both a catalyst and solvent.[8] This avoids the toxic aluminum chloride waste of the original Boots process.[8]
-
Catalytic Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to 1-(4'-isobutylphenyl)ethanol (IBPE) via catalytic hydrogenation.[9]
-
Palladium-Catalyzed Carbonylation: The final, crucial step is the carbonylation of the alcohol (IBPE) with carbon monoxide in the presence of a palladium catalyst, which directly yields ibuprofen.[9][11][12]
-
Caption: The streamlined three-step BHC synthesis of Ibuprofen.
Naproxen Synthesis
The commercial synthesis of (S)-Naproxen is a prime example of successful industrial-scale asymmetric synthesis. The original synthesis was developed by Syntex in the 1970s.[13] Modern industrial processes often involve a key rearrangement step or resolution. One notable stereospecific process involves:
-
Friedel-Crafts Acylation: Condensation of 1-chloro-2-methoxy-naphthalene with an (S)-2-halo-propionyl halide.[14]
-
Ketalization: The resulting chiral ketone is converted to a ketal under non-racemizing conditions.[14]
-
Rearrangement & Hydrolysis: The ketal undergoes rearrangement to an ester, which is then hydrolyzed.[14]
-
Dechlorination: The chlorine atom is removed via hydrogenolysis to yield (S)-Naproxen.[14]
Other industrial methods rely on the resolution of racemic naproxen, often through diastereomeric salt formation with a chiral amine.[13]
Modern Strategies for Asymmetric Synthesis
Beyond the established industrial routes, academic and industrial research has yielded a diverse toolkit of highly selective methods for synthesizing chiral arylpropanoic acids.
Catalytic Asymmetric Hydrogenation
This is one of the most efficient and atom-economical methods for establishing the chiral center. The core principle involves the hydrogenation of a prochiral α-substituted acrylic acid using a transition metal complex (typically Ruthenium or Rhodium) coordinated to a chiral ligand.[15][16]
Causality of Selectivity: The chiral ligand creates a highly specific three-dimensional coordination sphere around the metal center. The acrylic acid substrate can only bind to the catalyst in a sterically favored orientation. This pre-organization dictates the face of the double bond that is exposed to the incoming hydrogen, leading to the preferential formation of one enantiomer.
Ruthenocenyl Phosphino-oxazoline–Ruthenium (RuPHOX-Ru) complexes have shown exceptional performance in this area, achieving high yields and near-perfect enantioselectivity (up to 99.9% ee) under relatively mild conditions (e.g., 5 bar H₂).[17][18] This method has been successfully applied to the synthesis of both (S)-naproxen and (S)-ibuprofen precursors.[8]
Caption: Logical flow of catalytic asymmetric hydrogenation.
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 2-(4-isobutylphenyl)acrylic acid | RuPHOX-Ru | up to 5000 | >97 | >97 | [8] |
| 2-(6-methoxy-2-naphthyl)acrylic acid | RuPHOX-Ru | up to 5000 | >97 | >97 | [8] |
| Various α-substituted acrylic acids | Rh(I)-Chiral Phosphinediamine | - | High | High | [16] |
| α-CF₃ acrylic acids | Rh(I)-Chiral SPO | - | >99 | 92->99 | [19] |
Palladium-Catalyzed Carbonylation Reactions
Building on the success of the BHC process, palladium-catalyzed carbonylation offers a direct route to arylpropanoic acids from readily available starting materials like styrenes or aryl halides.[4][20] A significant challenge is controlling regioselectivity to favor the desired branched (2-aryl) product over the linear (3-aryl) isomer.
A highly effective one-pot, two-step cascade reaction has been developed:[4]
-
Heck Coupling: An aryl bromide is coupled with ethylene gas in the presence of a palladium catalyst to generate a styrene intermediate in situ.
-
Hydroxycarbonylation: Without isolating the styrene, the reaction vessel is pressurized with carbon monoxide, and an acid is added. The same palladium catalyst then mediates the addition of CO and water across the double bond to form the arylpropanoic acid.[4]
This protocol has been successfully used to synthesize Naproxen and Flurbiprofen in good to very good overall yields (60-85%).[4]
Protocol: One-Pot Synthesis of 2-Arylpropanoic Acids [4]
-
Heck Reaction: To a pressure vessel, add the aryl bromide (1 mmol), Pd(OAc)₂ (0.5 mol%), and a suitable phosphine ligand (e.g., NISPCDPP, 2.0 mol%) in dioxane. Add triethylamine (1.5 mmol).
-
Pressurize the vessel with ethene gas (e.g., 20 bar) and heat at 120 °C for 20 hours.
-
Carbonylation: Cool the vessel. Carefully add aqueous HCl (e.g., 6M solution).
-
Pressurize the vessel with carbon monoxide (e.g., 40 bar) and heat at 100 °C for 20 hours.
-
After cooling and depressurizing, the product is extracted and purified.
Chiral Auxiliary-Based Synthesis
This classical strategy involves temporarily attaching an optically active molecule—the chiral auxiliary—to the substrate.[21][22] This auxiliary directs a subsequent reaction to occur on a specific face of the molecule, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recycled.
Workflow:
-
Attachment: A racemic arylpropanoic acid is coupled to a chiral auxiliary (e.g., an amide of (S)-lactic acid or an oxazolidinone).[21][23]
-
Diastereoselective Reaction: This step often involves a dynamic kinetic resolution where the mixture of diastereomers equilibrates, and one is preferentially crystallized or reacts. For example, esterification with a chiral lactamide can proceed with good asymmetric induction.[23]
-
Cleavage: The auxiliary is chemically removed (e.g., by hydrolysis) to release the enantiomerically enriched arylpropanoic acid.
While reliable and versatile, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. However, it remains a powerful tool, especially in early-stage drug discovery.[21]
Caption: General principle of using a chiral auxiliary.
Biocatalysis and Enzymatic Resolution
Harnessing the exquisite selectivity of enzymes offers a green and highly effective route to chiral profens. The most common approach is the kinetic resolution of a racemic ester of the arylpropanoic acid.[24][25]
Mechanism of Kinetic Resolution: An enzyme, typically a lipase or an esterase, is used to selectively hydrolyze one enantiomer of the ester. For instance, an esterase might preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. The resulting mixture of (S)-acid and (R)-ester can then be easily separated.
Recent advances include protein engineering to enhance the enantioselectivity of these enzymes and the use of whole-cell catalysts.[24][25] Whole-cell systems, where the enzyme is used within its host microorganism, offer greater stability, eliminate the need for costly enzyme purification, and allow for catalyst reuse over multiple cycles, making the process more economical for industrial production.[24][25]
Protocol: Whole-Cell Biocatalytic Resolution [24][25]
-
Cell Culture: Cultivate and induce the microorganism engineered to overexpress the desired esterase.
-
Cell Harvest: Collect cells by centrifugation and wash them.
-
Bioconversion: Resuspend the cells in a buffer solution containing the racemic ester substrate (e.g., ketoprofen ethyl ester). The reaction is performed at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Track the reaction progress by sampling and analyzing the enantiomeric excess (ee) of the product.
-
Workup: Once the desired conversion is reached, acidify the mixture and extract the (S)-acid product. The unreacted (R)-ester can be recovered and racemized for recycling.
Comparative Analysis and Future Outlook
Choosing a synthetic strategy depends on a balance of factors including scale, cost, environmental impact, and desired purity.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Industrial Processes (BHC) | Highly optimized, scalable, green (high atom economy) | Produces a racemate requiring subsequent resolution or is specific to one product. | Large-scale, continuous manufacturing of specific profens like Ibuprofen. |
| Asymmetric Hydrogenation | Excellent enantioselectivity, high yields, atom-economical. | Relies on expensive precious metal catalysts (Rh, Ru). | High-purity synthesis where catalyst cost is justified; versatile for various profens. |
| Pd-Catalyzed Carbonylation | Direct route from simple precursors, good yields, one-pot potential. | Requires pressure equipment (CO gas), catalyst cost, regioselectivity can be a challenge. | Process development, synthesis of novel profen analogues. |
| Chiral Auxiliaries | Reliable, predictable, well-established methodology. | Stoichiometric use of auxiliary, poor atom economy, multiple steps (attach/cleave). | Small-scale synthesis, early-stage discovery, and complex molecules. |
| Biocatalysis | Extremely high selectivity, mild "green" conditions, catalyst can be recycled. | Limited to 50% theoretical yield (for kinetic resolution), requires process optimization. | Green chemistry initiatives, industrial-scale production where resolution is viable. |
The future of arylpropanoic acid synthesis will likely focus on enhancing sustainability and efficiency. Key areas of development include the design of catalysts based on more abundant and less toxic metals, the integration of these synthetic routes into continuous-flow manufacturing processes for improved safety and consistency, and the discovery of novel enzymes that can perform asymmetric transformations rather than just resolutions.[8][10][15] These advancements will ensure that these essential medicines can be produced more economically and with a smaller environmental footprint.
References
- Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). National Institutes of Health.
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
- Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). National Institutes of Health.
- Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. (2016). ACS Publications.
- Industrial synthesis technique for DL-naproxen. (n.d.). Google Patents.
- Industrial synthesis technique for DL-naproxen. (n.d.). Patsnap.
- How Naproxen is Synthesized: Step-by-Step Process Explained. (2025). YouTube.
- Highly efficient catalyst system for the synthesis of 2-arylpropionic acids by carbonylation. (n.d.). Ovid.
- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2018). MDPI.
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). National Institutes of Health.
- Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025). ResearchGate.
- Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (2006). ResearchGate.
- Commercial industrial synthesis of Naproxen. (2025). ResearchGate.
- Process for producing ibuprofen. (n.d.). Google Patents.
- Process for preparing naproxen. (n.d.). Google Patents.
- Synthesis of ibuprofen from benzene. (2018). The Science Snail.
- Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. (2016). PubMed.
- Aim at chemical synthesis through Ibuprofen. (2023). Medicilon.
- The study on asymmetric hydrogenation of α-substituted acrylic acids. (n.d.). ResearchGate.
- Catalytic asymmetric hydrogenation of α-CF3- or β-CF3-Substituted acrylic acids using Rhodium(I) complexes with a combination of chiral and achiral ligands. (2013). Angewandte Chemie.
- Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinylarenes in the Presence of Formic Acid under Mild Conditions. (2025). ResearchGate.
- Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. (n.d.). RSC Publishing.
- Chiral auxiliary. (n.d.). Wikipedia.
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- D.7 Chiral auxiliaries (HL). (2017). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 10. medicilon.com [medicilon.com]
- 11. ovid.com [ovid.com]
- 12. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalytic asymmetric hydrogenation of α-CF>3>- or β-CF>3>-Substituted acrylic acids using Rhodium(I) complexes with a combination of chiral and achiral ligands - East China Normal University [pure.ecnu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
Methodological & Application
Application Note: Protocols for the Synthesis and Characterization of Ketoprofen Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed, validated protocols for the esterification of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Esterification is a key chemical modification strategy employed to develop prodrugs of Ketoprofen, aiming to mitigate its primary side effect of gastrointestinal toxicity by temporarily masking the free carboxylic acid group.[1][2][3] This document outlines two robust methods for synthesis: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification using dicyclohexylcarbodiimide (DCC). Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and guidelines for the purification and comprehensive analytical characterization of the resulting ester products.
Introduction: The Rationale for Ketoprofen Esterification
Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins.[4] Its clinical efficacy in treating pain and inflammation is well-established. However, like many NSAIDs, its therapeutic use is often limited by gastrointestinal complications, including irritation and ulceration, which are directly linked to the presence of its free carboxylic acid moiety.[4]
Chemical modification of the carboxylic acid group via esterification is a proven prodrug strategy.[1][5] An ester prodrug is a pharmacologically inactive derivative that, after administration, is designed to undergo enzymatic or chemical hydrolysis in the body to release the active parent drug, Ketoprofen. The primary goals of this approach are:
-
Reduced Gastric Irritation: Masking the acidic group minimizes direct contact irritation with the gastric mucosa.[2]
-
Improved Lipophilicity: Converting the polar carboxylic acid to a less polar ester can enhance membrane permeability and absorption.[3]
-
Modified Pharmacokinetics: The rate of hydrolysis can be tuned by altering the ester's structure, potentially allowing for controlled or sustained release of the active drug.
This document serves as a practical guide for synthesizing and validating Ketoprofen esters in a research and development setting.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier method is a fundamental, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, refluxed to drive the equilibrium towards the ester product.[6] It is a cost-effective and straightforward method suitable for simple, non-sensitive alcohols.
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of Ketoprofen, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[6]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials & Reagents:
-
Ketoprofen (≥98% purity)
-
Ethanol (anhydrous, 200 proof)
-
Sulfuric Acid (H₂SO₄, concentrated, 98%)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add Ketoprofen (e.g., 5.0 g, 19.7 mmol), ethanol (50 mL, excess), and toluene (50 mL). Toluene is used to azeotropically remove water.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 80-90°C) using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by Thin-Layer Chromatography (TLC).
-
Reaction Monitoring: To monitor via TLC, take a small aliquot from the reaction. Spot it on a TLC plate against a spot of the starting Ketoprofen. A suitable mobile phase is 7:3 Hexane:Ethyl Acetate. The product ester will have a higher Rf value (less polar) than the carboxylic acid starting material. Continue reflux until the Ketoprofen spot is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer by adding 50 mL of saturated sodium bicarbonate solution. Swirl gently and vent frequently to release CO₂ gas. Separate the layers and repeat the wash until the aqueous layer is neutral or slightly basic.
-
Extraction: Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ketoprofen ethyl ester.
-
Purification: The crude product is typically purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure ester as an oil.[7]
Summary of Parameters
| Parameter | Value/Condition | Rationale |
| Ketoprofen:Alcohol Ratio | ~1:40 (molar) | Excess alcohol drives the equilibrium towards the product (Le Châtelier's Principle).[8] |
| Catalyst | Conc. H₂SO₄ | Strong protic acid required to activate the carbonyl group.[6] |
| Temperature | Reflux (~80-90°C) | Increases reaction rate and facilitates azeotropic removal of water. |
| Reaction Time | 4-8 hours | Varies based on scale; completion is best confirmed by TLC monitoring. |
| Typical Yield | 65-85% | Dependent on complete removal of water and purification efficiency.[1] |
Protocol 2: Steglich Esterification (DCC/DMAP Method)
The Steglich esterification is a mild and highly efficient method that uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[9] This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification and works well at room temperature.[10]
Principle and Mechanism
DCC activates the carboxylic acid group of Ketoprofen by forming a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[11][12]
Caption: Mechanism of Steglich Esterification.
Detailed Experimental Protocol
Materials & Reagents:
-
Ketoprofen (≥98% purity)
-
Alcohol (e.g., Ethanol, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, 1M solution)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ketoprofen (e.g., 2.54 g, 10 mmol) and ethanol (0.58 mL, 10 mmol, 1.0 eq) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (0.12 g, 1 mmol, 0.1 eq) to the solution and stir until dissolved.[13]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.
-
DCC Addition: While stirring at 0°C, add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in a small amount of anhydrous DCM.[14] A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography to obtain the pure Ketoprofen ester.
Summary of Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Acid:Alc:DCC:DMAP) | 1 : 1 : 1.1 : 0.1 | A slight excess of DCC ensures complete activation. DMAP is catalytic.[13][14] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reagents but not the DCU byproduct. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; proceeds mildly at RT.[10] |
| Reaction Time | 12-24 hours | Slower than Fischer esterification but generally provides cleaner reactions. |
| Typical Yield | 80-95% | High efficiency due to mild conditions and effective activation.[14] |
General Workflow and Product Characterization
A successful synthesis requires rigorous monitoring and definitive characterization of the final product to confirm its identity and purity.
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
Analytical Characterization
Confirmation of the ester product's structure is essential.[1][13] A combination of spectroscopic methods should be employed.
| Technique | Purpose | Expected Result for Ketoprofen Ethyl Ester |
| FT-IR | Functional Group ID | Disappearance of broad O-H stretch (~3000 cm⁻¹) of the carboxylic acid. Appearance of a strong C=O ester stretch (~1735 cm⁻¹). |
| ¹H-NMR | Structural Confirmation | Disappearance of the acidic proton (COOH) at ~12 ppm. Appearance of a quartet at ~4.2 ppm (2H, -OCH₂CH₃) and a triplet at ~1.2 ppm (3H, -OCH₂CH₃). Aromatic and other aliphatic protons remain. |
| Mass Spec (MS) | Molecular Weight | Confirmation of the molecular ion peak. For Ketoprofen Ethyl Ester (C₁₈H₁₈O₃), the expected [M+H]⁺ is m/z 283.13.[15][16] |
| ¹³C-NMR | Carbon Skeleton | Shift of the carbonyl carbon from ~180 ppm (acid) to ~175 ppm (ester). Appearance of new peaks for the ethyl group at ~61 ppm (-OCH₂) and ~14 ppm (-CH₃). |
Safety Precautions
-
Ketoprofen: Handle with standard personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Acids (H₂SO₄): Highly corrosive. Always add acid to the solvent slowly. Work in a chemical fume hood and wear acid-resistant gloves, a lab coat, and eye protection.
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions.[17][18] It is toxic and an irritant.[12] Always handle DCC in a fume hood with appropriate PPE.[19][20][21] Avoid inhalation of dust and skin contact.[19]
-
Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Handle only in a well-ventilated fume hood.
References
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2025). MDPI. [Link]
-
In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI. [Link]
-
In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity. (2021). CSU Research Output. [Link]
-
1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity. (2002). PubMed. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. (2012). PubMed. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. (2016). ResearchGate. [Link]
-
Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. (n.d.). Carl ROTH. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. (n.d.). Asian Journal of Chemistry. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. (2016). PubMed. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. (n.d.). Cole-Parmer. [Link]
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2025). ResearchGate. [Link]
-
The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. (2007). PMC. [Link]
-
Ketoprofen Ethyl Ester | CAS No- 60658-04-0. (n.d.). GLP Pharma Standards. [Link]
-
Steglich Esterification. (n.d.). SynArchive. [Link]
-
Steglich esterification. (n.d.). Wikipedia. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. [Link]
-
KETOPROFEN ETHYL ESTER. (2025). precisionFDA. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
Production of optically active ketoprofen by direct enzymatic esterification. (2000). PubMed. [Link]
-
Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. GSRS [precision.fda.gov]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. fishersci.com [fishersci.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Strategic Utility of Ethyl 2-(3-benzoylphenyl)propanoate in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester, has emerged as a versatile building block, particularly in the realm of pharmaceutical development. Its unique structural motif, featuring a readily transformable ester functionality and a benzophenone core, offers a gateway to a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of Ethyl 2-(3-benzoylphenyl)propanoate, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Key Intermediate
Ethyl 2-(3-benzoylphenyl)propanoate (Figure 1) is a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen.[][2] Its primary significance lies in its role as a key intermediate and prodrug in the synthesis of Ketoprofen and other pharmacologically active compounds. The ester group can be easily hydrolyzed to yield the corresponding carboxylic acid, while the benzophenone moiety provides a scaffold for further functionalization, enabling the creation of novel chemical entities with tailored biological activities.
Figure 1: Chemical Structure of Ethyl 2-(3-benzoylphenyl)propanoate
Caption: Structure of Ethyl 2-(3-benzoylphenyl)propanoate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization. The key properties of Ethyl 2-(3-benzoylphenyl)propanoate are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(3-benzoylphenyl)propanoate | [3] |
| Synonyms | Ketoprofen Ethyl Ester | [3] |
| CAS Number | 60658-04-0 | [3] |
| Molecular Formula | C₁₈H₁₈O₃ | [3] |
| Molecular Weight | 282.33 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 402.3 °C at 760 mmHg |
Spectral Data:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 7.81 - 7.75 | m | Ar-H | ||
| 7.62 - 7.55 | m | Ar-H | ||
| 7.51 - 7.44 | m | Ar-H | ||
| 4.16 | q | 7.1 | -OCH₂CH₃ | |
| 3.84 | q | 7.2 | -CH(CH₃)- | |
| 1.54 | d | 7.2 | -CH(CH₃)- | |
| 1.22 | t | 7.1 | -OCH₂CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 196.4 | C=O (ketone) | |
| 173.8 | C=O (ester) | |
| 141.0 | Ar-C | |
| 137.8 | Ar-C | |
| 137.4 | Ar-C | |
| 132.5 | Ar-CH | |
| 131.5 | Ar-CH | |
| 130.0 | Ar-CH | |
| 129.1 | Ar-CH | |
| 128.4 | Ar-CH | |
| 128.3 | Ar-CH | |
| 61.0 | -OCH₂CH₃ | |
| 45.6 | -CH(CH₃)- | |
| 18.5 | -CH(CH₃)- | |
| 14.2 | -OCH₂CH₃ |
Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
Several synthetic routes to Ethyl 2-(3-benzoylphenyl)propanoate have been reported. One efficient method involves the acid-catalyzed esterification of 2-(3-benzoylphenyl)propionitrile.
Protocol 1: Synthesis from 2-(3-benzoylphenyl)propionitrile
This protocol details the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate from 2-(3-benzoylphenyl)propionitrile and ethanol using sulfuric acid as a catalyst.[4]
Materials:
-
2-(3-benzoylphenyl)propionitrile
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Activated carbon
-
Deionized water
Procedure:
-
To a clean, dry 300 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 50 g of ethanol and 30 g of 2-(3-benzoylphenyl)propionitrile.
-
Stir the mixture and control the internal temperature at 50°C.
-
Slowly add 50 g of concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to reflux and maintain reflux for 5-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool slightly and then remove the excess ethanol by rotary evaporation under reduced pressure.
-
Cool the residue to an internal temperature of 45°C and add 100 g of toluene.
-
Continue cooling to an internal temperature of 10°C and slowly add 45 g of deionized water, maintaining the temperature below 15°C.
-
Stir the mixture for 1-5 minutes and then allow the layers to separate for 20 minutes.
-
Separate the aqueous layer and extract it with 40 g of toluene.
-
Combine the organic layers and wash three times with 70 g of deionized water.
-
Dry the organic layer over 10 g of anhydrous sodium sulfate and add 1.5 g of activated carbon. Stir at room temperature for 2-3 hours.
-
Filter the mixture and wash the solid residue with a small amount of toluene.
-
Remove the toluene from the filtrate by rotary evaporation under reduced pressure.
-
Cool the residue to obtain the final product, Ethyl 2-(3-benzoylphenyl)propanoate.
Expected Yield: 86.0%
Caption: Workflow for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate.
Applications in Organic Synthesis
The synthetic utility of Ethyl 2-(3-benzoylphenyl)propanoate extends beyond its role as a precursor to Ketoprofen. It serves as a valuable starting material for the synthesis of a range of other biologically active molecules.
Synthesis of Ketoprofen
The most prominent application of Ethyl 2-(3-benzoylphenyl)propanoate is its conversion to Ketoprofen through hydrolysis.
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. In the following protocol, a base-catalyzed hydrolysis (saponification) is employed. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
This protocol outlines the base-catalyzed hydrolysis of Ethyl 2-(3-benzoylphenyl)propanoate to Ketoprofen.
Materials:
-
Ethyl 2-(3-benzoylphenyl)propanoate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Chloroform
-
Activated carbon
-
Hydrochloric acid (HCl, 5% w/w)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 7.5 g of Ethyl 2-(3-benzoylphenyl)propanoate in 75 mL of ethanol in a round-bottom flask with stirring.
-
Add 3.75 g of KOH to the solution and continue stirring at ambient temperature for three hours.
-
Remove the ethanol by rotary evaporation.
-
Dissolve the residue in 30 mL of water and extract with two 10 mL portions of chloroform to remove any unreacted starting material.
-
Treat the aqueous layer with 0.8 g of activated carbon with stirring for 15 minutes.
-
Filter to remove the activated carbon.
-
Acidify the filtrate with 5% w/w HCl. The product will precipitate as a resinous material.
-
Extract the product with two 70 mL portions of diethyl ether.
-
Wash the combined ether extracts with two 50 mL portions of water.
-
Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent to dryness using a rotary evaporator.
-
The resulting resinous product can be further purified by crystallization from acetonitrile.
Expected Yield: 84.3%
Caption: Workflow for the hydrolysis of Ethyl 2-(3-benzoylphenyl)propanoate to Ketoprofen.
Synthesis of Dual-Mechanism Drugs
Recent research has focused on the development of "dual-mechanism" drugs that can target multiple pathways involved in a disease state. Derivatives of 2-(3-benzoylphenyl)propanoic acid have shown promise as dual inhibitors of cyclooxygenase (COX) and matrix metalloproteinases (MMPs), making them potential candidates for anti-inflammatory and anticancer therapies.[][5][6] Ethyl 2-(3-benzoylphenyl)propanoate can be a key starting material for the synthesis of these novel derivatives.
This protocol is adapted from a reported synthesis using the corresponding methyl ester and illustrates how the ethyl ester can be converted into a hydroxamic acid derivative.[5] Hydroxamic acids are known to be effective zinc-chelating groups, which is a key feature for the inhibition of MMPs.
Materials:
-
Ethyl 2-(3-benzoylphenyl)propanoate
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol.
-
To this solution, add a solution of hydroxylamine hydrochloride in methanol. Stir for 15 minutes.
-
Filter the resulting precipitate (sodium chloride).
-
To the fresh filtrate, add Ethyl 2-(3-benzoylphenyl)propanoate dissolved in methanol with stirring.
-
Allow the reaction mixture to stand at room temperature for several days, monitoring the progress by TLC.
-
Upon completion, the reaction mixture would be worked up by neutralization, extraction with an organic solvent, and purification by column chromatography to yield the desired 2-(3-benzoylphenyl)propanohydroxamic acid.
Conclusion
Ethyl 2-(3-benzoylphenyl)propanoate is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis and the reactivity of its ester and benzophenone functionalities provide access to a range of important molecules, most notably the widely used NSAID, Ketoprofen. Furthermore, its use as a scaffold for the development of novel dual-mechanism drugs highlights its ongoing importance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors.
References
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. National Institutes of Health. [Link]
-
Ethyl 2-(3-benzoylphenyl)propanoate. PubChem. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]
-
Synthesis of pyrazole derivatives: Reagents and Conditions. ResearchGate. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
- Preparation method of ketoprofen ethyl ester.
-
One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Safety data sheet. British Pharmacopoeia. [Link]
Sources
- 2. bu.edu.eg [bu.edu.eg]
- 3. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 4. jchemrev.com [jchemrev.com]
- 5. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
- 6. chim.it [chim.it]
Application Note: High-Yield Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
Abstract
This application note provides a comprehensive guide for the high-yield synthesis of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2] We present two robust and efficient synthetic strategies: a modern palladium-catalyzed carbonylation route offering excellent yield and regioselectivity, and a classical approach involving the acidic ethanolysis of a nitrile intermediate, suitable for large-scale production. This document is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical process parameters to ensure reproducibility and success.
Introduction and Strategic Overview
Ethyl 2-(3-benzoylphenyl)propanoate is a key intermediate and a prodrug form of Ketoprofen.[1][3] The esterification of Ketoprofen's carboxylic acid group can modify its pharmacokinetic properties, such as lipophilicity and absorption rates.[1][3] The development of efficient, high-yield, and scalable synthetic routes is therefore of significant interest to the pharmaceutical industry.
Several synthetic pathways to the Ketoprofen core structure have been established, including:
-
Friedel-Crafts Acylation: A cornerstone of aromatic chemistry, this method involves the acylation of an aromatic ring with a suitable acylating agent, typically catalyzed by a Lewis acid like AlCl₃.[4][5] While effective, regioselectivity can be a challenge depending on the substrate.
-
Grignard Reactions: This classic carbon-carbon bond-forming reaction utilizes organomagnesium halides to react with carbonyl compounds or other electrophiles.[6][7][8] It requires strictly anhydrous conditions.
-
Palladium-Catalyzed Cross-Coupling and Carbonylation: Modern organometallic chemistry offers powerful tools for constructing complex molecules.[9][10] Palladium-catalyzed reactions, such as Heck couplings and carbonylations, can provide high yields and selectivities under relatively mild conditions.[11]
This guide will focus on two distinct, high-yield methodologies. Protocol A details a sophisticated palladium-catalyzed process, while Protocol B describes a more traditional yet highly effective transformation from a nitrile precursor.
Protocol A: Palladium-Catalyzed Carbonylation of 3-Vinylbenzophenone
This two-step approach leverages a palladium-catalyzed Heck coupling to generate a key olefin intermediate, which is then subjected to a highly regioselective carbonylation in the presence of ethanol to yield the target ester. This route is notable for its efficiency and high yields, reported to be up to 95% for the carbonylation step to the corresponding isopropyl ester.[11]
Rationale and Mechanistic Insight
The causality behind this strategy lies in the predictable and efficient nature of palladium catalysis.
-
Heck Coupling: This step efficiently forms the vinyl group by coupling an aryl halide (3-bromobenzophenone) with ethylene. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, migratory insertion, and beta-hydride elimination to form the C-C bond.
-
Hydroxycarbonylation: The subsequent carbonylation of the vinyl intermediate (3-vinylbenzophenone) in the presence of an alcohol (ethanol) and a palladium catalyst introduces the propanoate moiety. The reaction proceeds with high regioselectivity, preferentially forming the branched ester product over the linear isomer, a crucial factor for synthesizing α-arylpropionic acid derivatives.[11]
Experimental Workflow Diagram
Caption: Workflow for the Pd-catalyzed synthesis of the target ester.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Vinylbenzophenone via Heck Coupling
-
Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 3-bromobenzophenone (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.03 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) and a suitable base such as triethylamine (Et₃N, 1.5 eq).
-
Reaction Execution: Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (1-5 atm). Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the consumption of 3-bromobenzophenone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-vinylbenzophenone.
Step 2: Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate via Carbonylation
-
Reactor Setup: In a high-pressure autoclave, combine 3-vinylbenzophenone (1.0 eq), bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂, 0.02 eq), a suitable phosphine ligand (e.g., (+)-NMDPP for high regioselectivity), and p-toluenesulfonic acid (0.1 eq).[11]
-
Solvent System: Add a solvent mixture of ethanol and a non-polar co-solvent like cyclohexane.[11]
-
Reaction Execution: Seal the autoclave, purge with carbon monoxide (CO), and then pressurize with CO to 10 atm. Heat the reaction to 70 °C and stir for 20-24 hours.[11]
-
Work-up: After cooling and carefully venting the CO, concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by vacuum distillation or column chromatography to obtain Ethyl 2-(3-benzoylphenyl)propanoate.
Quantitative Data Summary
| Reagent/Product | Step | Molar Eq. | Typical Yield | Purity (HPLC) |
| 3-Bromobenzophenone | 1 | 1.0 | - | >98% |
| 3-Vinylbenzophenone | 1 | - | 85-95% | >97% |
| Ethyl 2-(3-benzoylphenyl)propanoate | 2 | - | 90-95% | >99% |
Protocol B: Synthesis via Acidic Ethanolysis of Nitrile Intermediate
This method represents a more traditional, yet highly robust and scalable approach. It relies on the conversion of 2-(3-benzoylphenyl)propionitrile to the corresponding ethyl ester in the presence of ethanol and a strong acid catalyst. This final step is known to proceed with high yields.[12][13]
Rationale and Mechanistic Insight
The scientific principle of this protocol is the acid-catalyzed hydrolysis and esterification of a nitrile in one pot. The reaction proceeds through several key steps:
-
Protonation: The nitrogen atom of the nitrile is protonated by the strong acid (H₂SO₄), making the nitrile carbon highly electrophilic.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated nitrile carbon.
-
Tautomerization & Hydrolysis: The resulting intermediate undergoes tautomerization and subsequent reaction with water (present in the aqueous acid) to form a protonated ester and ammonium sulfate as a byproduct. The reaction is driven to completion by the excess ethanol and the removal of ammonia from the equilibrium.
Experimental Workflow Diagram
Caption: Workflow for the acidic ethanolysis of the nitrile precursor.
Detailed Experimental Protocol
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-benzoylphenyl)propionitrile (1.0 eq) and absolute ethanol (5-10 eq).
-
Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise, ensuring the internal temperature does not exceed 60 °C.[12]
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78-80 °C). Maintain reflux for 7-8 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting nitrile.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a 5% sodium carbonate solution until the pH is ~7.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).[12]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield high-purity Ethyl 2-(3-benzoylphenyl)propanoate.
Quantitative Data Summary
| Reagent/Product | Molar Eq. | Typical Yield | Purity (HPLC) |
| 2-(3-benzoylphenyl)propionitrile | 1.0 | - | >98% |
| Concentrated H₂SO₄ | 2.0 | - | - |
| Ethanol | 5-10 | - | - |
| Ethyl 2-(3-benzoylphenyl)propanoate | - | 90-95% | >99% |
Product Characterization
The identity and purity of the synthesized Ethyl 2-(3-benzoylphenyl)propanoate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To identify characteristic functional groups (ester carbonyl C=O stretch at ~1735 cm⁻¹, ketone C=O stretch at ~1665 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (Exact Mass: 282.13 Da).[14]
-
HPLC: To determine the purity of the final product.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagent Handling:
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Carbon Monoxide: Extremely toxic gas. Use only in a certified high-pressure reactor within a fume hood equipped with a CO detector.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and with cooling to prevent dangerous exothermic reactions.
-
Organic Solvents: Flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Conclusion
This application note details two distinct and highly efficient protocols for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate. The palladium-catalyzed carbonylation route offers a modern, elegant, and high-yield approach favored in research and process development for its selectivity. The acidic ethanolysis of the corresponding nitrile provides a robust, scalable, and cost-effective alternative suitable for large-scale manufacturing. Both methods, when executed with care, reliably produce the target compound in high yield and purity, providing valuable tools for professionals in pharmaceutical synthesis.
References
-
Transition-metal catalyzed synthesis of Ketoprofen. SciELO. [Link]
-
(PDF) Transition-Metal Catalyzed Synthesis of Ketoprofen. ResearchGate. [Link]
- CN102911057A - Preparation method of ketoprofen ethyl ester.
-
Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. ACS Publications. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. PubMed. [Link]
- CN106748718B - Preparation process of ketoprofen.
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. ResearchGate. [Link]
-
Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Link]
-
Synthesis and in silico study of new ketoprofen derivatives. SciSpace. [Link]
-
SYNTHESIS OF KETOPROFEN. Semantic Scholar. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Missouri–St. Louis. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- CN100540522C - Taking ethylbenzene as the method for raw material synthesis of ketoprofen.
-
All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PubMed. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
-
Ethyl 2-(3-benzoylphenyl)propanoate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 13. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(3-benzoylphenyl)propanoate in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Prodrug Strategy for Enhanced Therapeutic Profiles
Ethyl 2-(3-benzoylphenyl)propanoate, commonly known as ketoprofen ethyl ester, is the ethyl ester prodrug of the potent non-steroidal anti-inflammatory drug (NSAID), ketoprofen.[1] Ketoprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties, which it exerts by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, like many traditional NSAIDs, its clinical use can be limited by significant gastrointestinal side effects, including dyspepsia and ulceration. These adverse effects are primarily attributed to the direct irritation of the gastric mucosa by the free carboxylic acid group inherent in the drug's structure and the inhibition of gastroprotective prostaglandins via COX-1.
The esterification of ketoprofen to Ethyl 2-(3-benzoylphenyl)propanoate represents a classic medicinal chemistry strategy to circumvent these issues. By temporarily masking the free carboxylic acid group, the prodrug exhibits increased lipophilicity and is designed to be absorbed in its inactive form, minimizing direct contact with the stomach lining.[4][5] Following absorption, endogenous esterases hydrolyze the ester bond, releasing the active ketoprofen systemically to exert its therapeutic effects. This guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of Ethyl 2-(3-benzoylphenyl)propanoate, offering detailed protocols and the scientific rationale behind them for professionals in drug discovery and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Ethyl 2-(3-benzoylphenyl)propanoate is fundamental for its application in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(3-benzoylphenyl)propanoate | [1] |
| Synonyms | Ketoprofen ethyl ester, Ethyl 2-(3-benzoylphenyl)propionate | [1][6] |
| CAS Number | 60658-04-0 | [1] |
| Molecular Formula | C₁₈H₁₈O₃ | [1] |
| Molecular Weight | 282.3 g/mol | [1] |
| Appearance | Colorless liquid | [7] |
| Log P (Octanol-Water) | 3.8 (Calculated) | [1] |
Mechanism of Action: The Prodrug Advantage
The therapeutic utility of Ethyl 2-(3-benzoylphenyl)propanoate is predicated on its identity as a prodrug. It is pharmacologically inactive until metabolized in the body to its active form, ketoprofen. This bioconversion is the cornerstone of its improved safety profile.
Causality of the Prodrug Approach:
-
Reduced Gastric Irritation: The carboxylic acid group of most NSAIDs is a primary cause of direct gastric mucosal damage. By masking this group as an ethyl ester, the prodrug is less acidic and less irritating to the stomach lining.[4][5]
-
Enhanced Permeability: The ester form is more lipophilic (has a higher Log P value) than the parent acid.[4] This property can potentially enhance its absorption across the lipid-rich membranes of the gastrointestinal tract.
Once absorbed and distributed, ubiquitous esterase enzymes in the plasma and liver cleave the ester bond, releasing ketoprofen. The liberated ketoprofen then acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][8]
Synthesis and Characterization Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol details a standard laboratory synthesis of Ethyl 2-(3-benzoylphenyl)propanoate from ketoprofen. The Fischer esterification is a reliable and well-established acid-catalyzed reaction.
Rationale: The use of a strong acid like sulfuric acid protonates the carbonyl oxygen of ketoprofen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product side, maximizing the yield.
Materials & Equipment:
-
Ketoprofen
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ketoprofen (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 5-18 hours.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like diethyl ether and water. Transfer to a separatory funnel. Carefully wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude ester can be purified by column chromatography on silica gel if necessary.
Protocol 2: Analytical Characterization
Confirming the identity and purity of the synthesized ester is a critical validation step.
Methods:
-
High-Performance Liquid Chromatography (HPLC-UV): To determine purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.[10]
-
Expected Result: A single major peak corresponding to the ester, with purity typically >95%.
-
-
Spectroscopy: To confirm the chemical structure.
-
¹H NMR: The appearance of signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the disappearance of the broad carboxylic acid proton signal from ketoprofen are key indicators of successful esterification.[4]
-
IR Spectroscopy: A strong C=O stretching band for the ester at ~1730 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid are expected.[4]
-
| Analytical Data Summary (Expected) | |
| ¹H NMR | δ (ppm): ~7.8-7.4 (m, Ar-H), ~4.1 (q, -OCH₂CH₃), ~3.8 (q, -CH(CH₃)), ~1.5 (d, -CH(CH₃)), ~1.2 (t, -OCH₂CH₃) |
| IR | ν (cm⁻¹): ~1730 (C=O, ester), ~1660 (C=O, ketone), ~1250 (C-O stretch) |
| Purity (HPLC) | >95% |
In Vitro Evaluation Protocols
Protocol 3: In Vitro Hydrolysis Study
This assay is essential to confirm the prodrug's stability in the stomach and its conversion to the active form in an environment simulating the small intestine or plasma.
Rationale: An ideal oral prodrug should remain intact in the acidic environment of the stomach (pH 1.2) to prevent premature drug release and local irritation, but should be readily hydrolyzed to the active drug at the physiological pH of the intestine and blood (pH 6.8-7.4) for systemic absorption and action.[11][12]
Materials:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4, with or without pancreatin/esterase)
-
Ethyl 2-(3-benzoylphenyl)propanoate stock solution
-
HPLC system for quantification
Procedure:
-
Incubation: Prepare two sets of reaction vials, one with SGF and one with SIF.
-
Add a small aliquot of the prodrug stock solution to each vial to achieve a final concentration (e.g., 10 µg/mL).
-
Incubate the vials in a shaking water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by HPLC to quantify the remaining concentration of the prodrug and the appearance of the parent drug, ketoprofen.
-
Data Analysis: Plot the concentration of the prodrug versus time to determine its hydrolysis half-life (t₁/₂) in each medium.
Protocol 4: In Vitro COX Inhibition Assay
This assay determines the inhibitory potency (IC₅₀) of the active drug, ketoprofen, against COX-1 and COX-2, confirming its mechanism of action. The prodrug itself should show significantly less activity.
Rationale: This experiment validates that the pharmacological activity resides in the parent compound, which is released after hydrolysis. It also characterizes the drug's selectivity profile, which is important for predicting both efficacy and side effects.[8][13]
Procedure (Simplified):
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (ketoprofen) or vehicle control.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Quantification: After incubation, stop the reaction and measure the amount of prostaglandin produced using a commercial ELISA kit or LC-MS/MS.[13]
-
Data Analysis: Calculate the percentage of inhibition at each drug concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Evaluation Protocols
Protocol 5: In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a classic and reliable method to assess the acute anti-inflammatory activity of a compound.
Rationale: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a systemically administered drug to reduce this swelling is a measure of its anti-inflammatory efficacy.[5][14]
Procedure:
-
Animal Dosing: Administer Ethyl 2-(3-benzoylphenyl)propanoate, ketoprofen (positive control), or vehicle (negative control) orally to different groups of rats.
-
Inflammation Induction: After a set time (e.g., 1 hour) to allow for drug absorption and metabolism, inject a 1% carrageenan solution into the sub-plantar region of one hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Protocol 6: In Vivo Gastric Ulcerogenicity Study
This is the most critical experiment to validate the primary hypothesis that the prodrug form reduces GI toxicity.
Rationale: This protocol directly assesses the gastric damage caused by repeated administration of the drug, providing a tangible measure of its gastrointestinal safety profile compared to the parent NSAID.[4][5]
Procedure:
-
Animal Dosing: Administer high doses of Ethyl 2-(3-benzoylphenyl)propanoate, ketoprofen, or vehicle to groups of rats orally, once daily for several days (e.g., 14 days).[4]
-
Observation: After the treatment period, the animals are sacrificed.
-
Gastric Examination: The stomachs are removed, opened along the greater curvature, and examined for any signs of mucosal damage, such as hyperemia, hemorrhage, or ulcers.
-
Scoring: The severity of the lesions is scored based on their number and size to calculate an "ulcer index."
-
Data Analysis: Compare the ulcer index of the prodrug-treated group with the ketoprofen-treated group.
| Hypothetical Ulcerogenicity Data | |
| Treatment Group | Mean Ulcer Index (± SEM) |
| Vehicle (Control) | 0.1 ± 0.05 |
| Ketoprofen (50 mg/kg) | 4.5 ± 0.8 |
| Ethyl 2-(3-benzoylphenyl)propanoate (Equimolar dose) | 1.2 ± 0.3 |
| Statistically significant reduction (p < 0.05) compared to Ketoprofen |
Conclusion
Ethyl 2-(3-benzoylphenyl)propanoate serves as an exemplary case study in the application of prodrug design in medicinal chemistry. By masking the carboxylic acid functionality of ketoprofen, this ester derivative offers a promising strategy to mitigate the direct gastrointestinal toxicity associated with the parent NSAID. The protocols outlined in this guide provide a systematic framework for the synthesis, characterization, and preclinical evaluation of this compound. Successful validation through these assays—demonstrating chemical stability in acidic conditions, efficient enzymatic hydrolysis to the active form, and a significantly reduced ulcerogenic potential in vivo—would confirm its value as a therapeutically enhanced alternative to conventional ketoprofen.
References
- Chang, W., Hsu, B., Chung, W., & Hung, S. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Vertex AI Search.
- CN102911057A - Preparation method of ketoprofen ethyl ester. (n.d.). Google Patents.
- Bansal, A. K., & Bhatnagar, M. (n.d.). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. PubMed.
- Ahmed, M., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI.
- Gynther, M., et al. (2020). L-Type Amino Acid Transporter 1-Utilizing Prodrugs of Ketoprofen Can Efficiently Reduce Brain Prostaglandin Levels. MDPI.
- Dhawan, S., & Singh, G. (n.d.). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. PubMed.
- Gynther, M., et al. (2020). L-Type Amino Acid Transporter 1-Utilizing Prodrugs of Ketoprofen Can Efficiently Reduce Brain Prostaglandin Levels. PubMed.
- CN106748718B - Preparation process of ketoprofen. (n.d.). Google Patents.
- Ricketts, A. P., et al. (n.d.). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. AVMA Journals.
- Ketoprofen synthesis. (n.d.). ChemicalBook.
- A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers. (n.d.). BenchChem.
- Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation | Request PDF. (n.d.). ResearchGate.
- Kemisetti, D., & Manda, S. (2018). synthesis and comparison of peg-ibuprofen and peg- ketoprofen prodrugs by in vitro and. Journal of Drug Delivery and Therapeutics.
- Pacifici, G. M. (2024). Clinical Pharmacology of Ketoprofen. Gavin Publishers.
- Hayball, P. J. (n.d.). Clinical pharmacokinetics of ketoprofen and its enantiomers. PubMed.
- Ethyl 2-(3-benzoylphenyl)propanoate. (n.d.). PubChem.
- Ahmed, M. A., et al. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH.
- Ballerini, R., & Toffoli, F. (n.d.). New and Simple Method for Determination of 2-(3-benzoylphenyl)propionic Acid in Body Fluid. PubMed.
- Ahmed, M. A., et al. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed.
- (2R)-2-(3-benzoylphenyl)propanoic acid. (n.d.). CymitQuimica.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. (n.d.). Benchchem.
- Ethyl propionate. (n.d.). Wikipedia.
Sources
- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. CAS 56105-81-8: (2R)-2-(3-benzoylphenyl)propanoic acid [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 7. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New and simple method for determination of 2-(3-benzoylphenyl)propionic acid in body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of Ketoprofen Ethyl Ester via Fischer-Speier Esterification
Abstract & Introduction
Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and antipyretic properties. Its therapeutic action is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The modification of ketoprofen's carboxylic acid group into an ester, such as ketoprofen ethyl ester, is a common strategy in medicinal chemistry. This conversion can produce a more lipophilic prodrug, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile, or serve as a key intermediate for further chemical transformations.[1]
This application note provides a detailed, field-proven protocol for the synthesis of ketoprofen ethyl ester from ketoprofen and ethanol. The chosen methodology is the Fischer-Speier esterification, a classic, acid-catalyzed reaction renowned for its reliability and scalability. We will delve into the mechanistic underpinnings of this reaction, provide a meticulous step-by-step experimental procedure, and outline the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product.
Synthesis Strategy and Reaction Mechanism
Rationale for Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester can be achieved through various methods, including the use of coupling agents like dicyclohexylcarbodiimide (DCC)[1] or enzymatic esterification.[2][3] However, for a direct and cost-effective synthesis, the Fischer-Speier esterification is often the method of choice. This reaction involves treating the parent carboxylic acid (ketoprofen) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product, Le Châtelier's principle is applied. In this protocol, we utilize a large excess of ethanol, which serves as both a reactant and the solvent, to push the reaction to completion.[4][5]
The Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution pathway. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of ketoprofen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol, the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product, ketoprofen ethyl ester.
Experimental Protocol
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of the experiment.
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade | Notes |
| Ketoprofen | C₁₆H₁₄O₃ | 254.28 | 5.0 g (19.66 mmol) | Sigma-Aldrich, ≥98% | Starting material. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific, ACS | Reactant and solvent. Must be anhydrous. |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | VWR, ACS Reagent | Catalyst. Extremely corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | VWR, HPLC Grade | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | ~700 mL | VWR, HPLC Grade | For chromatography. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | VWR, ACS Grade | For neutralization (prepare 5% w/v solution). |
| Brine (Sat. NaCl) | NaCl | 58.44 | As needed | VWR, ACS Grade | For washing during extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Sigma-Aldrich | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | As needed | SiliCycle, 60Å, 230-400 mesh | For column chromatography. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and work-up of Ketoprofen Ethyl Ester.
Step-by-Step Procedure
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and can cause severe burns.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ketoprofen (5.0 g, 19.66 mmol).
-
Addition of Reagents: Add 100 mL of absolute ethanol to the flask and stir until the ketoprofen is fully dissolved. Place the flask in an ice-water bath to cool.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution. An exothermic reaction will occur. The slow addition prevents excessive heat generation.
-
Reflux: Remove the ice bath, attach a reflux condenser, and begin circulating cool water. Heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC).[6]
-
TLC System: 30% Ethyl Acetate in Hexane.
-
Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the TLC plate with the starting material (ketoprofen) and the reaction mixture.
-
Visualization: Use a UV lamp (254 nm). The product, ketoprofen ethyl ester, will be less polar and have a higher Rf value than the starting carboxylic acid. The reaction is complete when the ketoprofen spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.
-
Transfer the concentrated residue to a 500 mL separatory funnel and dissolve it in 150 mL of ethyl acetate.
-
Carefully add 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid and remove unreacted ketoprofen. Caution: CO₂ gas will evolve; vent the funnel frequently.
-
Separate the layers and wash the organic layer twice more with 50 mL portions of 5% NaHCO₃ solution.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.[4]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation of Crude Product: Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude ketoprofen ethyl ester as an oil.
Purification and Characterization
Purification by Column Chromatography
The crude product is purified using silica gel column chromatography to remove any minor impurities.[7]
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with 5% ethyl acetate in hexane and gradually increasing to 15-20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (identified by a single spot on TLC).
-
Final Product: Concentrate the combined pure fractions on a rotary evaporator to yield pure ketoprofen ethyl ester as a clear or pale yellow oil.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. Ketoprofen ethyl ester has a molecular formula of C₁₈H₁₈O₃ and a molecular weight of 282.34 g/mol .[8]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include:
-
A triplet around 1.2 ppm (3H, -OCH₂CH ₃)
-
A doublet around 1.5 ppm (3H, -CH(C H₃)COOEt)
-
A quartet around 3.7 ppm (1H, -C H(CH₃)COOEt)
-
A quartet around 4.1 ppm (2H, -OC H₂CH₃)
-
A multiplet region between 7.4-7.8 ppm (9H, aromatic protons).
-
-
Infrared (IR) Spectroscopy (ATR): Key absorption bands (ν) will be observed:
-
~1735 cm⁻¹ (C=O stretch of the ester)
-
~1660 cm⁻¹ (C=O stretch of the benzophenone ketone)
-
~1250 cm⁻¹ (C-O stretch of the ester).
-
Expected Results
Following this protocol, a typical yield of 85-95% of pure ketoprofen ethyl ester can be expected after chromatographic purification. The final product should be a viscous oil, and its purity should be >98% as determined by HPLC or NMR analysis.
References
-
Kour, G. et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug Research (Stuttgart). Available at: [Link]
-
Song, L. et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. Available at: [Link]
-
Ramminger, C. et al. (2000). Transition-metal catalyzed synthesis of Ketoprofen. Journal of the Brazilian Chemical Society. Available at: [Link]
- CN102911057A. (2013). Preparation method of ketoprofen ethyl ester. Google Patents.
-
Semantic Scholar. SYNTHESIS OF KETOPROFEN. Available at: [Link]
-
Ramminger, C. et al. (2000). Transition-Metal Catalyzed Synthesis of Ketoprofen. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Available at: [Link]
- CN101759556B. (2012). Synthesis method of ketoprofen. Google Patents.
-
Veeprho. Ketoprofen Ethyl Ester | CAS 60658-04-0. Available at: [Link]
-
ResearchGate. Synthesis of ketoprofen. Available at: [Link]
- CN101412702A. (2009). Method for synthesizing ketoprofen by using ethylbenzene as raw material. Google Patents.
-
University of Missouri–St. Louis. The Fischer Esterification. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
MDPI. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Available at: [Link]
-
Kim, M. G., & Kim, H. S. (1999). Production of optically active ketoprofen by direct enzymatic esterification. Journal of Bioscience and Bioengineering. Available at: [Link]
-
Cleanchem. Ketoprofen Ethyl Ester | CAS No: 60658-04-0. Available at: [Link]
-
Jin, W. et al. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Yunnan University: Natural Sciences Edition. Available at: [Link]
-
Semantic Scholar. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified ReferenceMaterial for Pharmaceutical Quality C. Available at: [Link]
-
Foresti, M. L. et al. (2021). Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. CONICET Digital. Available at: [Link]
- CN101759556A. (2010). Synthesis method of ketoprofen. Google Patents.
Sources
- 1. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of optically active ketoprofen by direct enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 7. Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester [mdpi.com]
- 8. veeprho.com [veeprho.com]
Scale-up synthesis of Ethyl 2-(3-benzoylphenyl)propanoate for industrial use
An Application Note for the Industrial Scale-Up Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. This ester serves as a key intermediate and a prodrug, offering potential advantages in formulation and delivery.[1][2] The protocol detailed herein is designed for researchers, chemists, and drug development professionals, focusing on a robust, high-yield, and industrially viable synthetic route. The chosen methodology is based on the direct acid-catalyzed ethanolysis of 2-(3-benzoylphenyl)propionitrile, a process noted for its operational simplicity and suitability for large-scale production.[3] This guide provides a step-by-step protocol, process optimization parameters, safety considerations, and analytical validation methods, ensuring scientific integrity and practical applicability.
Introduction and Strategic Rationale
Ethyl 2-(3-benzoylphenyl)propanoate is a critical molecule in the pharmaceutical landscape, primarily associated with its parent compound, Ketoprofen. Ketoprofen is a potent NSAID that functions by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation and pain.[4] The ethyl ester form can modify the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, or serve as a late-stage intermediate for the synthesis of Ketoprofen itself.
Several synthetic pathways to the Ketoprofen core structure have been established, including classic Friedel-Crafts acylations[5][6], palladium-catalyzed carbonylations[7], and innovative "green" chemistry approaches designed to minimize hazardous reagents.[8][9] For the specific synthesis of the ethyl ester, two primary strategies are considered:
-
Two-Step Synthesis: Production of Ketoprofen acid followed by a separate esterification step.
-
Direct Synthesis: A convergent route that constructs the ester functionality directly from a precursor.
This guide focuses on a direct synthesis approach, specifically the acid-catalyzed ethanolysis of 2-(3-benzoylphenyl)propionitrile. This method is selected for its industrial scalability due to several key advantages:
-
Process Efficiency: It is a one-pot reaction that directly yields the target ester.
-
Reagent Profile: It utilizes common, cost-effective, and readily available industrial chemicals such as ethanol and sulfuric acid.[3]
-
High Yield: The process has been reported to achieve high conversion and yield, making it economically favorable for large-scale manufacturing.[3]
The underlying chemistry involves the protonation of the nitrile nitrogen by sulfuric acid, followed by nucleophilic attack by ethanol. This proceeds through an imidate intermediate which is then hydrolyzed to form the final ester product, releasing ammonium sulfate as a byproduct.
Process Visualization and Workflow
To ensure clarity in execution, the overall manufacturing process and the core chemical transformation are illustrated below.
Caption: Overall workflow for the industrial synthesis of Ethyl 2-(3-benzoylphenyl)propanoate.
Caption: Simplified mechanism of acid-catalyzed nitrile ethanolysis.
Detailed Synthesis Protocol
This protocol is adapted for a 100 L scale production. Quantities should be adjusted proportionally for different batch sizes.
Materials and Equipment
| Reagent | Grade | CAS No. | Supplier |
| 2-(3-benzoylphenyl)propionitrile | ≥98% | 59578-59-9 | Commercial |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | 64-17-5 | Commercial |
| Sulfuric Acid | Concentrated, 98% | 7664-93-9 | Commercial |
| Ethyl Acetate | Technical | 141-78-6 | Commercial |
| Sodium Carbonate | Technical | 497-19-8 | Commercial |
| Anhydrous Sodium Sulfate | Technical | 7757-82-6 | Commercial |
| Activated Carbon | Decolorizing Grade | 7440-44-0 | Commercial |
Equipment:
-
150 L Glass-lined reactor with reflux condenser, mechanical stirrer, temperature probe, and heating/cooling jacket.
-
20 L dropping funnel for controlled acid addition.
-
Industrial vacuum pump and solvent recovery system.
-
Filtration unit (e.g., Nutsche filter).
-
Appropriate storage vessels for raw materials, intermediates, and final product.
Step-by-Step Procedure
-
Reactor Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 50 L of absolute ethanol.
-
Begin agitation and add 10.0 kg of 2-(3-benzoylphenyl)propionitrile. Stir until fully dissolved.
-
-
Acid Addition & Reaction:
-
Cool the solution to below 40°C using the cooling jacket.
-
Slowly add 10.0 L of concentrated sulfuric acid via the dropping funnel over 1-2 hours. CAUTION: The reaction is highly exothermic. Maintain the internal temperature below 60°C throughout the addition.[3]
-
Once the addition is complete, heat the mixture to reflux (approx. 78-82°C) and maintain for 9-12 hours.
-
-
Reaction Monitoring:
-
Periodically take samples and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 40-45°C.
-
Recover the excess ethanol under reduced pressure.
-
Cool the concentrated residue to an internal temperature of 30°C. Add 80 L of ethyl acetate and stir to dissolve.
-
Further cool the solution to 10-15°C. Slowly and carefully add 50 L of water dropwise to quench the remaining acid. Maintain the temperature below 20°C.
-
After addition, stir for 15 minutes, then stop agitation and allow the layers to separate for 30 minutes.
-
Separate the lower aqueous layer. The aqueous layer can be back-extracted with 20 L of ethyl acetate to maximize yield.
-
Combine the organic layers and wash sequentially with 40 L of 5% sodium carbonate solution (to remove residual acid) and then twice with 40 L of water until the aqueous layer is neutral (pH ~7).
-
-
Purification:
-
To the washed organic layer, add 1.5 kg of anhydrous sodium sulfate and 0.5 kg of activated carbon.[3]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the mixture through a Nutsche filter to remove the drying agent and activated carbon. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the clear filtrate to a clean, dry reactor and concentrate under reduced pressure to remove the ethyl acetate.
-
The resulting oil is the final product, Ethyl 2-(3-benzoylphenyl)propanoate. For higher purity, vacuum distillation can be performed.
-
Key Process Parameters
| Parameter | Value | Rationale |
| Reactant Ratio (Nitrile:H₂SO₄) | ~1:2 (molar) | Ensures complete protonation and acts as a dehydrating agent. |
| Reaction Temperature | Reflux (~78-82°C) | Provides sufficient energy to overcome the activation barrier. |
| Acid Addition Temperature | < 60°C | Prevents uncontrolled exothermic reaction and potential side reactions.[3] |
| Reaction Time | 9-12 hours | Typical time required for complete conversion, confirm with IPC. |
| Expected Yield | 85-92% | Based on reported industrial processes.[3] |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Appearance: Pale yellow oil.
-
HPLC: Purity ≥ 95%.[10]
-
¹H NMR (CDCl₃): Peaks corresponding to ethyl group (triplet and quartet), methyl group (doublet), propanoate proton (quartet), and aromatic protons.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to C₁₈H₁₈O₃.
Safety, Handling, and Waste Disposal
5.1 Hazard Identification:
-
Product: Toxic if swallowed, may cause an allergic skin reaction, and causes damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[11][12]
-
Reagents: Concentrated sulfuric acid is extremely corrosive. Ethanol is highly flammable. Ethyl acetate is flammable and an irritant.
5.2 Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
All operations should be conducted in a well-ventilated area or under a fume hood.
5.3 Handling and Emergency Procedures:
-
Ground all equipment to prevent static discharge when handling flammable solvents.
-
Have appropriate spill kits (neutralizers for acid, absorbent materials for solvents) readily available.[12]
-
In case of skin contact with sulfuric acid, immediately flush with copious amounts of water for at least 15 minutes.
5.4 Waste Disposal:
-
Aqueous waste containing acid must be neutralized before disposal.
-
Organic solvent waste should be collected in designated containers for incineration or recovery.
-
Dispose of all chemical waste in accordance with local, regional, and national environmental regulations. Do not allow the product to enter sewer systems due to its aquatic toxicity.[12]
References
-
Alper, H., & Hamel, N. (1990). Transition-metal catalyzed synthesis of Ketoprofen. Journal of the Brazilian Chemical Society. [Link]
-
PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of ketoprofen. [Link]
-
ChemistryViews. (2023). New Synthesis Route for Ketoprofen. [Link]
-
Filo. (2023). Ketoprofen, like ibuprofen, is an anti-inflammatory analgesic. How can ketoprofen be synthesised... [Link]
-
MDPI. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molecules. [Link]
- Google Patents. (2013). Preparation method of ketoprofen ethyl ester. CN102911057A.
-
Song, L., Liu, Z., Liu, M., Tang, P., & Chen, F. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]
- Google Patents. (2017). Preparation process of ketoprofen. CN106748718B.
- Google Patents. (2017).
-
Bonina, F., et al. (2002). 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity. Arzneimittelforschung. [Link]
-
Bansal, Y., & Singh, R. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug Research. [Link]
-
British Pharmacopoeia. (2013). Safety data sheet: Ketoprofen ethyl ester. [Link]
Sources
- 1. 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 4. CAS 56105-81-8: (2R)-2-(3-benzoylphenyl)propanoic acid [cymitquimica.com]
- 5. askfilo.com [askfilo.com]
- 6. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmacopoeia.com [pharmacopoeia.com]
Application Note: Quantitative Analysis of Ethyl 2-(3-benzoylphenyl)propanoate
Introduction
Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the well-known non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, is a compound of significant interest in pharmaceutical development and research.[1] As a derivative of a potent API, it serves as a critical reference standard for impurity profiling, a potential prodrug candidate, or an intermediate in synthetic pathways. Consequently, the ability to accurately and reliably quantify this compound is paramount for ensuring product quality, purity, and performance in both research and quality control (QC) settings.[2][3]
This guide provides detailed protocols and technical insights for the quantitative analysis of Ethyl 2-(3-benzoylphenyl)propanoate using three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The methodologies are designed to be robust and adhere to the principles of scientific integrity, providing researchers and drug development professionals with a validated framework for their analytical needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the most widely used and robust technique for the analysis of non-volatile, thermally stable compounds like Ethyl 2-(3-benzoylphenyl)propanoate.[4][5] Its high resolution and sensitivity make it the gold standard for purity assays and quantitative determination in complex matrices.
Principle and Rationale
Reversed-Phase HPLC (RP-HPLC) is the method of choice. The analyte is dissolved in a mobile phase and pumped through a column containing a non-polar stationary phase (e.g., C18). Ethyl 2-(3-benzoylphenyl)propanoate, being a moderately polar molecule, will partition between the mobile and stationary phases. Its retention is controlled by the polarity of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6][7] The molecule contains a strong benzophenone chromophore, which allows for highly sensitive detection using a UV-Vis or Diode Array Detector (DAD) at its wavelength of maximum absorbance (λmax).[8]
Experimental Protocol: RP-HPLC Method
Objective: To quantify Ethyl 2-(3-benzoylphenyl)propanoate using a validated isocratic RP-HPLC method.
A. Instrumentation & Consumables:
-
HPLC System with isocratic or gradient pump, autosampler, column thermostat, and UV-Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][4][7]
-
HPLC grade Acetonitrile, Methanol, and water.
-
Ethyl 2-(3-benzoylphenyl)propanoate reference standard.
B. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[2][4][7] |
| Column Temperature | 40 °C[9] |
| Detection | UV at 255 nm[8] |
| Injection Volume | 20 µL[7] |
| Run Time | Approximately 10 minutes |
C. Standard & Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (70:30, v/v) to be used as the diluent for all solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-(3-benzoylphenyl)propanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards ranging from 1.0 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL in the diluent. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
D. Method Validation Parameters: The described method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[10][11] For the parent compound Ketoprofen, HPLC methods typically achieve LOD and LOQ values in the low µg/mL to ng/mL range.[2][12][13]
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of Ethyl 2-(3-benzoylphenyl)propanoate.
Gas Chromatography (GC) with FID/MS Detection
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Ethyl 2-(3-benzoylphenyl)propanoate is sufficiently volatile for GC analysis, making this a viable alternative to HPLC, especially for assessing volatile impurities.
Principle and Rationale
In GC, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The column, coated with a stationary phase, separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive structural identification.[14] Direct analysis without derivatization is feasible for the ethyl ester, unlike its parent acid, which often requires derivatization to increase volatility.[15]
Experimental Protocol: GC-FID/MS Method
Objective: To quantify Ethyl 2-(3-benzoylphenyl)propanoate and confirm its identity using a GC-FID/MS method.
A. Instrumentation & Consumables:
-
GC System with a split/splitless injector, capillary column, and FID or MS detector.
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
High-purity Helium, Hydrogen, and Air.
-
GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).
B. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Hold at 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Detector Temp | FID: 300 °C / MS Transfer Line: 290 °C |
| MS Source Temp | 230 °C |
| MS Scan Range | 50 - 400 amu |
C. Sample Preparation:
-
Solvent: Use a volatile solvent such as Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with Ethyl Acetate.
-
Calibration & Sample Solutions: Prepare standards and samples by dilution in the same solvent to fall within the linear range of the detector.
GC Workflow Diagram
Caption: Workflow for GC-FID/MS analysis of Ethyl 2-(3-benzoylphenyl)propanoate.
UV-Visible Spectrophotometry
This technique offers a rapid, simple, and cost-effective method for quantifying the pure compound or its concentration in simple formulations without interfering excipients.[3][16]
Principle and Rationale
UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The benzophenone moiety in Ethyl 2-(3-benzoylphenyl)propanoate absorbs strongly in the UV region, with a maximum absorbance (λmax) around 254-260 nm.[16][17][18] By measuring the absorbance of a sample solution at this wavelength, its concentration can be determined by comparison to a calibration curve prepared from known standards.
Experimental Protocol: UV-Vis Method
Objective: To rapidly determine the concentration of Ethyl 2-(3-benzoylphenyl)propanoate in solution.
A. Instrumentation & Consumables:
-
UV-Visible Spectrophotometer (dual beam recommended).
-
Matched 1 cm quartz cuvettes.
B. Procedure:
-
Solvent Selection: Use a UV-grade solvent like Methanol.
-
Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in Methanol. Scan the solution from 400 nm to 220 nm against a Methanol blank to determine the wavelength of maximum absorbance (λmax), expected to be ~255 nm.[16][17]
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in Methanol.
-
Create a series of dilutions to cover a linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration (µg/mL). The plot should be linear with a correlation coefficient (R²) > 0.999.[16]
-
-
Sample Analysis: Prepare a sample solution in Methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and calculate the concentration using the linear regression equation from the calibration curve.
C. Sample Linearity Data:
| Concentration (µg/mL) | Absorbance at 255 nm (AU) |
| 2.0 | 0.145 |
| 5.0 | 0.362 |
| 10.0 | 0.725 |
| 15.0 | 1.088 |
| 20.0 | 1.450 |
UV-Vis Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric quantification.
Method Selection and Summary
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput.
| Technique | Specificity | Sensitivity | Throughput | Cost/Complexity | Best For |
| HPLC-UV | High | High | Medium | Medium | Purity testing, stability studies, quantification in complex mixtures |
| GC-FID/MS | Very High | Very High | Medium | High | Volatile impurity profiling, definitive identification |
| UV-Vis Spectrophotometry | Low | Medium | High | Low | Quick quantification of pure substance or simple formulations |
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. Retrieved from [Link]
-
Jamur, J. M. S., Abbas, S. M., & Mohammed, Z. M. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn AL-Haitham Journal For Pure and Applied Science, 35(3), 125-135. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoprofen. Retrieved from [Link]
-
Gimranov, R., et al. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Retrieved from [Link]
-
University of Baghdad Digital Repository. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Retrieved from [Link]
-
Kormosh, Z., Hunka, I., & Basel, Y. (2009). Spectrophotometric determination of ketoprofen and its application in pharmaceutical analysis. Acta Poloniae Pharmaceutica - Drug Research, 66(1), 3-9. Retrieved from [Link]
-
ResearchGate. (2022). Analytical methods for determining ketoprofen. Retrieved from [Link]
-
Shahnaz, M., Sharma, S., & Prasad, D. (2020). Analytical method development and validation of ketoprofen tablet by UV spectrophotometer. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 64-70. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ketoprofen Ethyl Ester | 60658-04-0. Retrieved from [Link]
-
Naid, T., Syukur, W. R., Ilyas, A., Dali, S., & Hamzah, B. (2018). Validation of analysis method for determining ketoprofen concentration in pharmaceutical dosage form using high performance liquid chromatography. European Journal of Chemistry, 9(4), 312-316. Retrieved from [Link]
-
Shahnaz, M., Sharma, S., & Prasad, D. (2020). Analytical method development and validation of ketoprofen tablet by UV spectrophotometer. Semantic Scholar. Retrieved from [Link]
-
Jamur, J. M. S., Abbas, S. M., & Mohammed, Z. M. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ketoprofen. NIST WebBook. Retrieved from [Link]
-
Hájková, R., et al. (2015). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Analytical Methods for Determination of Ketoprofen Drug: A review. Retrieved from [Link]
-
Zafar, F., Shoaib, M. H., Naz, A., Yousuf, R. I., & Ali, H. (2013). Determination of Ketoprofen in Human Plasma by RP-HPLC. Scirp.org. Retrieved from [Link]
-
Bezuglaya, E., et al. (2021). Substantiation of an approach to determination of ketoprofen macrogol 400 esters. ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Development and validation of a stability indicating RP-HPLC method for the simultaneous estimation of Ketoprofen, Methyl Paraben and Propyl Paraben in bulk and its formulated gel. Retrieved from [Link]
-
Gjetja, O., & Kongoli, R. (2024). Hplc method for the determination of transdermal drug diffusion of ketoprofen. Pharma Complex. Retrieved from [Link]
-
Gavat, C. C., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. MDPI. Retrieved from [Link]
-
Journal of Hygienic Engineering and Design. (2024). Method optimization for ketoprofen tablet dissolution: enhanced efficiency through modified test conditions. Retrieved from [Link]
-
Jack, D. S., et al. (1992). Enantiospecific gas chromatographic-mass spectrometric procedure for the determination of ketoprofen and ibuprofen in synovial fluid and plasma. PubMed. Retrieved from [Link]
-
Hassan, A. A., Shantier, S. W., & Gad-kariem, E. A. (2019). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Ketoprofen in Capsule and Tablet Dosage Forms. Zenodo. Retrieved from [Link]
-
Gavat, C. C. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets. Statistical Validation of Proposed Method. Sciforum. Retrieved from [Link]
-
MassBank. (2014). MSBNK-Eawag-EA020509 - Ketoprofen. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Determination of Ibuprofen Drug in Aqueous Environmental Samples by Gas Chromatography–mass Spectrometry without Derivatization. Retrieved from [Link]
Sources
- 1. Ketoprofen Ethyl Ester - SRIRAMCHEM [sriramchem.com]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. scispace.com [scispace.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]
- 7. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 8. Substantiation of an approach to determination of ketoprofen macrogol 400 esters | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of analysis method for determining ketoprofen concentration in pharmaceutical dosage form using high performance liquid chromatography | European Journal of Chemistry [eurjchem.com]
- 11. Analytical method development and validation of ketoprofen tablet by UV spectrophotometer | Semantic Scholar [semanticscholar.org]
- 12. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Enantiospecific gas chromatographic-mass spectrometric procedure for the determination of ketoprofen and ibuprofen in synovial fluid and plasma: application to protein binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpca.org [ijpca.org]
- 17. mdpi.com [mdpi.com]
- 18. zenodo.org [zenodo.org]
The Versatility of Ethyl 2-(3-benzoylphenyl)propanoate: A Gateway to Novel Compound Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities. Ethyl 2-(3-benzoylphenyl)propanoate, also widely known as Ketoprofen Ethyl Ester, has emerged as a pivotal intermediate with significant potential for creating a diverse array of new compounds. Its inherent structural features—a readily modifiable ester group and a stable benzophenone core—offer a versatile platform for chemical elaboration.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed protocols for utilizing Ethyl 2-(3-benzoylphenyl)propanoate as a foundational element in the synthesis of innovative molecules. Beyond its role as a precursor to the well-known non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, this building block serves as a springboard for developing next-generation therapeutics with potentially enhanced efficacy and reduced side effects. The strategic use of the ethyl ester as a protecting group for the carboxylic acid functionality allows for selective reactions at other sites of the molecule, a key advantage in multi-step synthetic routes.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of Ethyl 2-(3-benzoylphenyl)propanoate are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(3-benzoylphenyl)propanoate | |
| Synonyms | Ketoprofen Ethyl Ester, Ethyl 2-(3-benzoylphenyl)propionate | |
| CAS Number | 60658-04-0 | |
| Molecular Formula | C18H18O3 | |
| Molecular Weight | 282.33 g/mol | |
| Appearance | Neat (typically a liquid or low-melting solid) | |
| Solubility | Soluble in common organic solvents |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 2-(3-benzoylphenyl)propanoate is classified as toxic if swallowed, may cause an allergic skin reaction, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications and Protocols
The reactivity of Ethyl 2-(3-benzoylphenyl)propanoate is centered around the ester functionality, which can be readily transformed into a variety of other chemical groups. This section provides detailed, step-by-step protocols for two fundamental transformations: hydrolysis to the parent carboxylic acid (Ketoprofen) and transesterification to generate novel ester derivatives.
Protocol 1: Base-Catalyzed Hydrolysis to 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a foundational reaction that unlocks further synthetic possibilities, such as amidation and the synthesis of other ester derivatives via different coupling methods. Base-catalyzed hydrolysis is often preferred due to its irreversibility and generally faster reaction rates compared to acid-catalyzed hydrolysis.[2]
Workflow for Base-Catalyzed Hydrolysis:
Caption: Workflow for the base-catalyzed hydrolysis of Ethyl 2-(3-benzoylphenyl)propanoate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-(3-benzoylphenyl)propanoate (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 eq., e.g., 2 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities. d. Carefully acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid (e.g., 2 M HCl) while stirring in an ice bath. A white precipitate of 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) will form.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold deionized water to remove any inorganic salts. c. Dry the product under vacuum to yield the pure carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) if necessary.
Protocol 2: Transesterification for the Synthesis of Novel Esters
Transesterification is a powerful method for converting one ester into another, providing direct access to a library of novel ester derivatives without the need to first hydrolyze to the carboxylic acid and then re-esterify. This can be achieved under either acidic or basic conditions.[3] Here, we present a general protocol for an acid-catalyzed transesterification.
Workflow for Acid-Catalyzed Transesterification:
Caption: Workflow for the acid-catalyzed transesterification of Ethyl 2-(3-benzoylphenyl)propanoate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus (to remove the ethanol byproduct and drive the equilibrium), a reflux condenser, and a magnetic stirrer, add Ethyl 2-(3-benzoylphenyl)propanoate (1.0 eq.) and a large excess of the desired alcohol (e.g., 10-20 eq.). The alcohol can also serve as the solvent.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (p-TsOH) (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), collecting the ethanol byproduct in the Dean-Stark trap. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. c. If the alcohol used is not water-miscible, dilute the mixture with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel. If the alcohol is water-miscible, remove the excess alcohol under reduced pressure before dissolving the residue in an organic solvent and water. d. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure transesterified product.
Expanding the Synthetic Horizon: Creation of Novel Derivatives
The true value of Ethyl 2-(3-benzoylphenyl)propanoate as a building block lies in its potential to serve as a starting point for a wide range of novel compounds.
Synthesis of Amide Derivatives
Following the hydrolysis of the ethyl ester to Ketoprofen, the resulting carboxylic acid can be readily converted into a diverse library of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed for direct amide bond formation. The synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of ketoprofen has been reported to yield compounds with anti-inflammatory and analgesic properties, with some derivatives showing a reduced tendency for gastric lesions compared to the parent drug.[4]
Synthesis of Hydroxamic Acid and Ketoxime Derivatives
Research has demonstrated the synthesis of 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid from ketoprofen.[4][5][6][7] These derivatives have been investigated for their potential as dual-mechanism drugs, exhibiting both anti-inflammatory and anti-tumor activities.[4][5][6][7] The hydroxamic acid derivative, in particular, was found to be more potent than ketoprofen in a rat paw edema model.[4][5][6][7] These synthetic pathways can be accessed starting from Ethyl 2-(3-benzoylphenyl)propanoate by first performing the hydrolysis step as detailed in Protocol 1.
Application in Prodrug Development
The ethyl ester of Ketoprofen can itself be considered a prodrug, as it can be hydrolyzed in vivo to the active carboxylic acid. Ester prodrugs are a well-established strategy to improve the physicochemical properties of a drug, such as its lipophilicity, which can enhance absorption and potentially reduce gastrointestinal side effects.[8] Studies have shown that ester prodrugs of ketoprofen exhibit increased lipophilicity and can lead to a lower ulcerogenic index compared to the parent drug. The synthesis of various ester prodrugs of ketoprofen with naturally occurring antioxidants has been explored, demonstrating improved anti-inflammatory and analgesic activities.[8]
Conclusion: A Versatile Scaffold for Future Discovery
Ethyl 2-(3-benzoylphenyl)propanoate is far more than a simple intermediate in the synthesis of Ketoprofen. Its chemical tractability and strategic position as a protected form of a potent NSAID make it an invaluable building block for the creation of novel compounds. The protocols and applications detailed in this guide underscore its versatility and potential for the development of new therapeutic agents with improved pharmacological profiles. By leveraging the chemistry of the ester group, researchers can unlock a vast chemical space for the discovery of next-generation drugs.
References
-
Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. PubMed. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. National Institutes of Health. [Link]
-
Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s). SciSpace. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. ResearchGate. [Link]
-
1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity. PubMed. [Link]
-
Transition-metal catalyzed synthesis of Ketoprofen. SciELO. [Link]
- US5516690A - Ketoprofen resolution by ester hydrolysis using Trichosporon laibacchii.
- Synthesis method of ketoprofen.
- CN102911057A - Preparation method of ketoprofen ethyl ester.
-
Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Study.com. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Enantioselective Hydrolysis of Insoluble (R,S)-ketoprofen Ethyl Ester in Dispersed Aqueous Reaction System Induced by Chiral Cyclodextrin. PubMed. [Link]
-
Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. ResearchGate. [Link]
-
Acid-catalyzed ester hydrolysis. YouTube. [Link]
-
Experiment 18: Transesterification Catalyzed by an N-Heterocyclic Carbene. University of Wisconsin-Madison Department of Chemistry. [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
-
ethyl 2-(3-benzoylphenyl)propanoate Identification Number: CASRN | 60658-04-0. Toxno. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
Transesterification of benzyl alcohol with the acyl donor vinyl acetate... ResearchGate. [Link]
-
Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. [Link]
-
Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI. [Link]
Sources
- 1. Anticrystal Engineering of Ketoprofen and Ester Local Anesthetics: Ionic Liquids or Deep Eutectic Mixtures? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of Ethyl 2-(3-benzoylphenyl)propanoate
Prepared by: Senior Application Scientist, Gemini Labs
I. Introduction: The Rationale for Ester Prodrugs in NSAID Development
Ethyl 2-(3-benzoylphenyl)propanoate is the ethyl ester prodrug of Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] Ketoprofen, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4][5] However, the clinical utility of Ketoprofen can be limited by its acidic nature, which is associated with gastrointestinal irritation and a short biological half-life requiring frequent dosing.[1][2]
Esterification of the carboxylic acid moiety in Ketoprofen to create Ethyl 2-(3-benzoylphenyl)propanoate is a strategic approach to mitigate these drawbacks.[2][6] This modification increases the compound's lipophilicity and masks the acidic group, which is hypothesized to reduce direct gastric mucosal damage.[2] Following absorption, the ester is designed to be hydrolyzed by endogenous esterases, releasing the active parent drug, Ketoprofen, into systemic circulation.
These application notes provide a comprehensive suite of in vitro assays designed to characterize the behavior and efficacy of Ethyl 2-(3-benzoylphenyl)propanoate. The protocols are structured to first validate its conversion to the active form, then to quantify its primary pharmacological activity, and finally to assess its effects in a more complex cellular context, including downstream inflammatory signaling and general cytotoxicity.
Compound Details & Safety Precautions
| Property | Value | Reference |
| Chemical Name | Ethyl 2-(3-benzoylphenyl)propanoate | [7] |
| Synonyms | Ketoprofen Ethyl Ester | [7][8] |
| Molecular Formula | C₁₈H₁₈O₃ | [7] |
| Molecular Weight | 282.34 g/mol | [9] |
Safety & Handling: Ethyl 2-(3-benzoylphenyl)propanoate should be handled in accordance with good laboratory practices.[10] It is classified as a substance that may cause skin irritation and serious eye irritation.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[11] All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or aerosols.[10][11]
II. Core Mechanism: The Cyclooxygenase Pathway
The primary target of Ketoprofen, the active metabolite of Ethyl 2-(3-benzoylphenyl)propanoate, is the cyclooxygenase (COX) pathway. Understanding this pathway is fundamental to interpreting the assay results.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
III. Experimental Workflow: A Tiered Approach
A logical progression of assays is crucial for a comprehensive evaluation. We recommend a four-tiered approach, starting with prodrug conversion and culminating in functional cellular assays.
Caption: Recommended workflow for in vitro prodrug evaluation.
IV. Assay Protocols
Protocol 1: In Vitro Prodrug Hydrolysis Assay
Principle: This assay determines the rate at which Ethyl 2-(3-benzoylphenyl)propanoate is converted to its active form, Ketoprofen, in a biologically relevant matrix like plasma or a liver microsome preparation. This is a critical first step to confirm its viability as a prodrug. The disappearance of the ester and the appearance of the acid are quantified over time using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Ethyl 2-(3-benzoylphenyl)propanoate
-
Ketoprofen analytical standard
-
Human plasma (or S9 fraction/liver microsomes)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Thermostated incubator/water bath
-
Microcentrifuge tubes
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of Ethyl 2-(3-benzoylphenyl)propanoate and Ketoprofen in DMSO.
-
Reaction Setup:
-
Pre-warm human plasma (or S9 fraction diluted in PBS) to 37°C.
-
In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.
-
To initiate the reaction, add 5 µL of the 10 mM prodrug stock solution to achieve a final concentration of 100 µM. Mix gently by inversion.
-
-
Time-Course Incubation: Incubate the reaction mixture at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Protein Precipitation (Reaction Quench): Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with 0.1% TFA. This stops the enzymatic reaction and precipitates plasma proteins.
-
Sample Processing: Vortex the quenched sample vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze 20 µL by reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify the concentrations of both the prodrug and the parent Ketoprofen.
-
Standard Curve: Prepare a standard curve for both Ethyl 2-(3-benzoylphenyl)propanoate and Ketoprofen in a 1:3 mixture of plasma:acetonitrile to ensure accurate quantification.
Data Analysis & Expected Results: Plot the concentration of the prodrug and Ketoprofen versus time. Calculate the half-life (t₁/₂) of the prodrug in the matrix. A successful prodrug will show a time-dependent decrease in its concentration with a corresponding increase in the concentration of Ketoprofen.
| Time (min) | Prodrug Conc. (µM) | Ketoprofen Conc. (µM) |
| 0 | 100.0 | 0.0 |
| 15 | 75.2 | 24.1 |
| 30 | 51.5 | 47.8 |
| 60 | 24.8 | 74.3 |
| 120 | 5.9 | 92.5 |
Protocol 2: Fluorometric Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay quantifies the inhibitory potency of the compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.[3][12] The assay measures the fluorescence generated from the oxidation of a probe by the heme group in the peroxidase site of the COX enzyme. A decrease in fluorescence in the presence of the test compound indicates inhibition. This is the core assay for determining target engagement and selectivity.[13][14]
Materials and Reagents:
-
COX Activity Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical) containing:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Test Compound: Ethyl 2-(3-benzoylphenyl)propanoate
-
Positive Control: Ketoprofen
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.[12] Prepare a serial dilution of the test compound and positive control (Ketoprofen) in COX Assay Buffer. A typical concentration range would be 0.01 nM to 100 µM.
-
Enzyme Incubation:
-
Add 10 µL of each concentration of the test compound, positive control, or vehicle (DMSO) to separate wells of the 96-well plate.
-
Add 10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Mix Preparation: Prepare a master Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit protocol.[3]
-
Initiation of Reaction:
-
Add 70 µL of the Reaction Mix to each well.
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-15 minutes at 37°C, with readings every minute. Alternatively, an endpoint reading can be taken after 10 minutes.
-
Controls:
-
Vehicle Control (100% Activity): Contains enzyme and DMSO (no inhibitor).
-
Background Control: Contains all reagents except the enzyme.
-
Data Analysis & Expected Results:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_Sample / Rate_Vehicle))
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Ketoprofen | 15 | 35 | 0.43 |
| Test Compound | 18 | 40 | 0.45 |
Causality Note: Ethyl 2-(3-benzoylphenyl)propanoate itself is expected to be a poor inhibitor. This assay should ideally be run with the hydrolyzed prodrug to accurately reflect its biological activity. However, running it with the intact ester serves as a crucial control to demonstrate that the prodrug form is inactive and requires conversion.
Protocol 3: Cellular Prostaglandin E₂ (PGE₂) Production Assay
Principle: This assay measures the functional downstream effect of COX inhibition in a whole-cell system. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of PGE₂.[4] The amount of PGE₂ released into the cell culture medium is quantified by a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[15][16] This provides a more physiologically relevant measure of anti-inflammatory activity.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Ketoprofen
-
PGE₂ ELISA Kit (e.g., from Arbor Assays, RayBiotech, Cayman Chemical)[15][17]
-
24-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
The next day, replace the medium with fresh serum-free DMEM.
-
Add various concentrations of the test compound or Ketoprofen to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C. This allows the prodrug to be taken up by the cells and potentially hydrolyzed by intracellular esterases.
-
-
Inflammatory Stimulation: After the pre-incubation, add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any detached cells.
-
PGE₂ Quantification: Analyze the supernatants for PGE₂ concentration using a commercial PGE₂ ELISA kit, following the manufacturer's protocol precisely.[16][18] This typically involves competition between the PGE₂ in the sample and a labeled PGE₂ conjugate for a limited number of antibody binding sites.
-
Controls:
-
Unstimulated Control: Cells with vehicle, no LPS.
-
Stimulated Control: Cells with vehicle + LPS.
-
Data Analysis & Expected Results:
-
Calculate the PGE₂ concentration in each sample using the standard curve generated from the ELISA kit.
-
Normalize the data by calculating the percentage of PGE₂ inhibition relative to the stimulated (LPS only) control.
-
Plot the % Inhibition vs. log inhibitor concentration to determine the IC₅₀ value. The compound should demonstrate a dose-dependent reduction in LPS-induced PGE₂ production.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay
Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[19] Upon stimulation (e.g., by TNF-α or LPS), the inhibitory subunit IκBα is degraded, allowing the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.[20][21] This assay measures the amount of p65 in the nuclear fraction of cell lysates by Western Blot, providing insight into the compound's effects on upstream inflammatory signaling pathways.
Materials and Reagents:
-
HeLa or RAW 264.7 cells
-
Nuclear/Cytoplasmic Extraction Kit
-
TNF-α or LPS for stimulation
-
Test Compound and Ketoprofen
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary Antibodies: Anti-NF-κB p65, Anti-Lamin B1 (nuclear marker), Anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once confluent, pre-treat with the test compound or controls for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's protocol.[22] This is a critical step that relies on differential centrifugation with specific buffers.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each nuclear extract onto an SDS-PAGE gel. Run corresponding cytoplasmic fractions on a separate gel to verify fractionation purity.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (anti-p65 and anti-Lamin B1 for the nuclear blot; anti-GAPDH for the cytoplasmic blot).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis & Expected Results:
-
Quantify the band intensity for p65 and the loading control (Lamin B1) using densitometry software (e.g., ImageJ).
-
Normalize the p65 signal to the Lamin B1 signal for each sample.
-
Compare the normalized nuclear p65 levels in compound-treated samples to the stimulated control. A reduction in the nuclear p65 band indicates inhibition of NF-κB translocation. The purity of fractions is confirmed if Lamin B1 is only in the nuclear fraction and GAPDH is only in the cytoplasmic fraction.
Caption: Simplified NF-κB activation and nuclear translocation pathway.
Protocol 5: Cellular Cytotoxicity Assay (LDH Release)
Principle: Cytotoxicity assays are essential for evaluating a compound's safety profile.[23][24] The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis).[23][25]
Materials and Reagents:
-
Hepatocellular carcinoma cells (e.g., HepG2) or another relevant cell line.
-
Cell culture medium and supplements.
-
Test Compound.
-
LDH Cytotoxicity Assay Kit.
-
96-well clear cell culture plates.
-
Absorbance microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of the test compound to the wells. A wide concentration range (e.g., 0.1 µM to 500 µM) is recommended for initial screening.
-
Controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only (e.g., 0.5% DMSO).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the incubation.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C.
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis & Expected Results:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * ((Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs))
-
Plot % Cytotoxicity vs. log compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death). A higher CC₅₀ value indicates lower cytotoxicity and a better safety profile.
V. References
-
Chang, W.-C., Hsu, B.-K., Chung, W.-H., & Hung, S.-I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Retrieved January 14, 2026, from
-
(n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved January 14, 2026, from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 14, 2026, from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved January 14, 2026, from [Link]
-
(n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 14, 2026, from [Link]
-
Stark, J. M., & Tibbitt, C. A. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Assaying NF-κB activation and signaling from TNF receptors. Retrieved January 14, 2026, from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved January 14, 2026, from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved January 14, 2026, from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2. Retrieved January 14, 2026, from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved January 14, 2026, from [Link]
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved January 14, 2026, from [Link]
-
(n.d.). In vitro anti-inflammatory activity of ester prodrugs of ketoprofen... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mazumder, M., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Retrieved January 14, 2026, from [Link]
-
Brideau, C., et al. (n.d.). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. AVMA Journals. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873. Retrieved January 14, 2026, from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS KETOPROFEN ETHYL ESTER. Retrieved January 14, 2026, from [Link]
-
Ahmed, M., et al. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. Retrieved January 14, 2026, from [Link]
-
Wnorowska, U., et al. (2024). An In Vitro Strategy to Evaluate Ketoprofen Phototoxicity at the Molecular and Cellular Levels. NIH. Retrieved January 14, 2026, from [Link]
-
(n.d.). IN VITRO RELEASE OF KETOPROFEN FROM PROPRIETARY AND EXTEMPORANEOUSLY MANUFACTURED GELS. CORE. Retrieved January 14, 2026, from [Link]
-
(n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual... ResearchGate. Retrieved January 14, 2026, from [Link]
-
(n.d.). US5516690A - Ketoprofen resolution by ester hydrolysis using Trichosporon laibacchii. Google Patents. Retrieved January 14, 2026, from
-
(n.d.). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap Eureka. Retrieved January 14, 2026, from [Link]
-
Bakr, R. B., et al. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
(n.d.). US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. Google Patents. Retrieved January 14, 2026, from
-
(n.d.). mechanism for the esterification reaction. Chemguide. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. chemicea.com [chemicea.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 12. assaygenie.com [assaygenie.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. arborassays.com [arborassays.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. raybiotech.com [raybiotech.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 22. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 23. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. opentrons.com [opentrons.com]
- 25. nebiolab.com [nebiolab.com]
Application Notes & Protocols: Development of Drug Delivery Systems for Ketoprofen Ethyl Ester
Introduction: The Rationale for Ketoprofen Ethyl Ester Drug Delivery Systems
Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in managing conditions like rheumatoid arthritis and osteoarthritis.[1][2] However, its clinical application via the oral route is often hampered by significant gastrointestinal side effects, including irritation, ulceration, and bleeding.[1][3] Furthermore, as a BCS Class II drug, ketoprofen's poor aqueous solubility can limit its oral bioavailability.[4] To mitigate these drawbacks, the development of prodrugs, such as Ketoprofen ethyl ester, presents a promising strategy. Esterification of the carboxylic acid group in ketoprofen can mask its acidic nature, thereby reducing direct irritation to the gastric mucosa.[5][6] This modification also increases the lipophilicity of the drug, which can enhance its permeation through biological membranes, potentially improving bioavailability.[5]
The development of advanced drug delivery systems for Ketoprofen ethyl ester is crucial to harness its full therapeutic potential. These systems aim to:
-
Enhance Solubility and Bioavailability: By formulating the lipophilic ester into systems like nanoemulsions or microemulsions, its apparent solubility can be significantly increased.[4]
-
Provide Controlled or Sustained Release: Polymeric systems such as gels or nanosponges can offer prolonged drug release, maintaining therapeutic concentrations over an extended period and reducing dosing frequency.[7][8]
-
Enable Targeted Delivery: Topical and transdermal formulations can deliver the drug directly to the site of inflammation, minimizing systemic exposure and associated side effects.[2]
This document provides a detailed guide for researchers and drug development professionals on the formulation and characterization of two prominent drug delivery systems for Ketoprofen ethyl ester: a Topical Nanoemulsion Gel for localized delivery and an Oral Microemulsion for improved systemic absorption.
Part 1: Topical Nanoemulsion Gel Formulation and Characterization
Topical delivery of Ketoprofen ethyl ester via a nanoemulsion gel is an effective strategy for localized treatment of inflammatory conditions. The nano-sized droplets of the emulsion enhance skin penetration, while the gel base provides a suitable viscosity for application and sustained drug release.[9][10]
Logical Workflow for Topical Nanoemulsion Gel Development
The development process follows a logical sequence from formulation optimization to rigorous characterization to ensure a stable and effective product.
Caption: Workflow for developing a topical Ketoprofen ethyl ester nanoemulsion gel.
Protocol 1.1: Formulation of Ketoprofen Ethyl Ester Nanoemulsion
This protocol details the spontaneous emulsification method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
Ketoprofen ethyl ester
-
Oil Phase: Palm Oil Esters (POEs) or Oleic Acid[11]
-
Surfactant: Tween 80
-
Co-surfactant: Polyethylene Glycol 400 (PEG 400) or Ethanol[10][12]
-
Aqueous Phase: Purified Water
Step-by-Step Protocol:
-
Solubility Studies: Determine the solubility of Ketoprofen ethyl ester in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the concentration ranges of oil, surfactant/co-surfactant (Smix), and water that result in a stable nanoemulsion region.[10]
-
Preparation of Oil Phase: Accurately weigh the selected oil and dissolve the predetermined amount of Ketoprofen ethyl ester in it with gentle stirring.
-
Preparation of Smix: Prepare a mixture of the surfactant and co-surfactant (e.g., Tween 80 and PEG 400) at a predetermined optimal ratio (e.g., 1:1 or 2:1).
-
Formation of Nanoemulsion: Add the oil phase to the Smix and mix thoroughly. To this mixture, add the aqueous phase dropwise with continuous stirring using a magnetic stirrer at room temperature until a transparent or translucent liquid is formed.[13]
Protocol 1.2: Incorporation into Gel Base
Materials:
-
Prepared Ketoprofen ethyl ester nanoemulsion
-
Neutralizing Agent: Triethanolamine
-
Purified Water
Step-by-Step Protocol:
-
Dispersion of Gelling Agent: Disperse the gelling agent (e.g., 1% w/w Carbopol 934P) in purified water with constant stirring until a uniform dispersion is obtained.[14]
-
Incorporation of Nanoemulsion: Slowly add the prepared nanoemulsion into the gel dispersion with continuous mixing.
-
Neutralization: Neutralize the gel by adding triethanolamine dropwise to adjust the pH to approximately 5.5 - 6.5, which is suitable for topical application.[9] Continue stirring until a homogenous and transparent gel is formed.
Protocol 1.3: Characterization of the Nanoemulsion Gel
1. Physicochemical Characterization:
-
Visual Inspection: Assess the color, clarity, and homogeneity of the prepared gel.[9]
-
pH Measurement: Determine the pH of the gel using a calibrated digital pH meter. The acceptable range for topical preparations is typically 5.5-7.0 to avoid skin irritation.[4][9]
-
Viscosity: Measure the viscosity using a Brookfield viscometer. This is crucial for ensuring the desired consistency for application.
-
Spreadability: Evaluate the spreadability by pressing a known amount of gel between two glass slides and measuring the diameter of the spread circle.[2]
2. Nanoemulsion Droplet Characterization:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the nanoemulsion before gelling using a dynamic light scattering (DLS) instrument. The droplet size should ideally be below 200 nm for effective skin penetration.[15][16] A low PDI (<0.3) indicates a narrow size distribution, and a zeta potential of ±30 mV suggests good physical stability.[2][4]
3. In Vitro Drug Release Studies:
-
Franz Diffusion Cell Setup: Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) or excised animal skin.[1]
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz cell.
-
Place a known quantity of the nanoemulsion gel in the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.[1]
-
| Parameter | Typical Value/Range | Significance |
| Droplet Size | < 200 nm | Enhances skin permeation and stability[16] |
| Zeta Potential | > ±30 mV | Indicates good colloidal stability[2] |
| pH | 5.5 - 7.0 | Minimizes skin irritation[9] |
| Viscosity | 3000-4000 cps | Optimal consistency for topical application[2] |
| Drug Release | Sustained release over 8-12 hours | Provides prolonged therapeutic effect[9] |
Part 2: Oral Microemulsion Formulation and Characterization
An oral microemulsion is a thermodynamically stable, isotropic system of oil, water, and surfactant, often with a co-surfactant.[15] This formulation is particularly advantageous for Ketoprofen ethyl ester as it can enhance its solubility and oral bioavailability.[4]
Logical Framework for Oral Microemulsion Development
The development of an oral microemulsion requires careful screening of components and precise determination of the microemulsion region for optimal formulation.
Caption: Development and optimization process for an oral Ketoprofen ethyl ester microemulsion.
Protocol 2.1: Formulation of Ketoprofen Ethyl Ester Microemulsion
This protocol outlines the steps for preparing a microemulsion for oral delivery.
Materials:
-
Ketoprofen ethyl ester
-
Co-surfactant: PEG 400 or Transcutol P
-
Aqueous Phase: Deionized water
Step-by-Step Protocol:
-
Component Selection: Similar to the nanoemulsion, begin with solubility studies to identify the best oil, surfactant, and co-surfactant for solubilizing Ketoprofen ethyl ester.
-
Phase Diagram Construction: Use the selected components to construct pseudo-ternary phase diagrams. This is critical for identifying the concentration ranges that spontaneously form a microemulsion.[11]
-
Microemulsion Preparation:
-
Accurately weigh Ketoprofen ethyl ester and dissolve it in the chosen oil.
-
Add the required amounts of surfactant and co-surfactant to the oil phase and mix.
-
Titrate this mixture with the aqueous phase under gentle stirring until a transparent, low-viscosity microemulsion is formed.
-
Protocol 2.2: Characterization of the Oral Microemulsion
1. Physicochemical Characterization:
-
Droplet Size and Zeta Potential: Determine using DLS. For oral microemulsions, droplet sizes are typically in the range of 20-200 nm.[15]
-
Electrical Conductivity: Measure to determine the nature of the microemulsion (O/W, W/O, or bicontinuous). An increase in conductivity with the addition of water indicates an O/W system.[4]
-
Viscosity and Refractive Index: Measure to ensure consistency and transparency.
2. Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the formulation at high speed (e.g., 5000 rpm for 30 minutes) to check for any phase separation.
-
Heating-Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) to assess its stability at different temperatures.
-
Freeze-Thaw Cycles: Expose the formulation to alternating freezing and thawing cycles to evaluate its stability against extreme temperature variations.
3. In Vitro Dissolution Studies:
-
USP Dissolution Apparatus: Use a USP Type II (paddle) apparatus.
-
Dissolution Media: Perform the study in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to mimic physiological conditions.[5][17]
-
Procedure:
-
Add the microemulsion formulation to the dissolution medium.
-
Withdraw samples at specified time points.
-
Analyze the concentration of Ketoprofen ethyl ester (or hydrolyzed ketoprofen, depending on the analytical method) using HPLC.[5]
-
| Parameter | Test Method | Desired Outcome |
| Droplet Size | Dynamic Light Scattering | 20-200 nm[15] |
| Stability | Centrifugation, Temp Cycling | No phase separation |
| Dissolution Rate | USP Apparatus II | Significantly higher than unformulated drug[5] |
| Type | Electrical Conductivity | O/W for better oral absorption |
Part 3: Analytical Methodologies
Accurate quantification of Ketoprofen ethyl ester is essential for all stages of formulation development and characterization. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[18]
Protocol 3.1: HPLC Method for Quantification of Ketoprofen Ethyl Ester
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 58:42 v/v), with the pH adjusted to the desired level (e.g., 7.4).[5]
-
Injection Volume: 20 µL.[19]
Method Validation:
The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per standard guidelines.[20]
Conclusion
The development of advanced drug delivery systems for Ketoprofen ethyl ester, such as topical nanoemulsion gels and oral microemulsions, offers a viable strategy to overcome the limitations of conventional ketoprofen therapy. By leveraging the principles of formulation science and rigorous characterization, researchers can design effective and stable delivery systems that enhance therapeutic efficacy while improving patient safety and compliance. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic development and evaluation of these novel formulations.
References
-
Cho, Y. K., & Kim, D. D. (2004). Transdermal delivery of ketoprofen using microemulsions. PubMed. [Link]
-
Hasan, M., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. [Link]
-
Dhepe, S., et al. (2022). Formulation and evaluation of microemulsion containing ketoprofen. ResearchGate. [Link]
-
Worachun, N. (n.d.). DEVELOPMENT OF MICROEMULSION FOR TRANSDERMAL DRUG DELIVERY OF KETOPROFEN. Silpakorn University. [Link]
-
Hasan, M., et al. (2021). In vitro dissolution profiling of ester prodrugs of ketoprofen. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. SIELC Technologies. [Link]
-
Jasim, M. S., et al. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. University of Baghdad Digital Repository. [Link]
-
Kaur, A., et al. (n.d.). DESIGN AND DEVELOPMENT OF KETOPROFEN PHARMACOSOMES FOR ORAL DELIVERY. Pharmacophore. [Link]
-
Du Preez, J. L. (n.d.). IN VITRO RELEASE OF KETOPROFEN FROM PROPRIETARY AND EXTEMPORANEOUSLY MANUFACTURED GELS. CORE. [Link]
-
Sahu, T., et al. (2022). Formulation, Development and Evaluation of Ketoprofen Loaded Transethosomes Gel. Journal of Drug Delivery and Therapeutics. [Link]
-
V, S., et al. (2015). Formulation and Characterization of Ketoprofen Emulgels. Journal of Applied Pharmaceutical Science. [Link]
-
Al-kassas, R., et al. (2016). Development and characterization of controlled release ketoprofen microspheres. ResearchGate. [Link]
-
Hasan, M., et al. (2021). In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity. CSU Research Output. [Link]
-
Klicnar, T., et al. (2014). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC - NIH. [Link]
-
Gadhave, D., et al. (2016). Preparation and Pharmacological Evaluation of Novel Orally Active Ester Prodrugs of Ketoprofen with Non-Ulcerogenic Property. PubMed. [Link]
-
(n.d.). Hplc method for the determination of transdermal drug diffusion of ketoprofen. ijcrt.org. [Link]
-
Gupta, A. K., et al. (2023). FORMULATION AND EVALUATION OF TRANSDERMAL GEL OF KETOPROFEN WITH NATURAL GELLING AGENT FROM OCIMUM BASILICUM SEED AND PENETRATIO. JETIR. [Link]
-
Zafar, F., et al. (2014). Determination of Ketoprofen in Human Plasma by RP-HPLC. Scirp.org. [Link]
-
(n.d.). IN-VITRO RELEASE PATTERN OF KETOPROFEN USING ETHYL CELLULOSE ETHER DERIVATIVES. Longdom Publishing. [Link]
-
Al-Hussain, S. A., et al. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. [Link]
-
Bansal, P., et al. (2009). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. PubMed. [Link]
-
Sakeena, M. H. F., et al. (2010). Formulation and in Vitro Evaluation of Ketoprofen in Palm Oil Esters Nanoemulsion for Topical Delivery. PubMed. [Link]
-
Shinde, G., & Sable, P. (n.d.). Comparative Characterization of Gel Loaded Ketoprofen Nanosponges for Topical Delivery. ijcrt.org. [Link]
-
Al-kassas, R., et al. (2019). Formulation and evaluation of ketoprofen loaded chitosan nanogel for pain management: Ex-vivo and In-vivo study. CORE. [Link]
- (n.d.). Ketoprofen gel and preparation method thereof.
-
Szymańska, E., et al. (2024). Microemulsion-Based Polymer Gels with Ketoprofen and Menthol: Physicochemical Properties and Drug Release Studies. PubMed. [Link]
-
Kumar, L., et al. (2019). Development and Evaluation of Nanoemulsion gel for Transdermal Delivery of Ketoprofen. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Yulianti, E., et al. (2018). In vitro Permeation Study of Ketoprofen Patch with Combination of Ethylcellulose and Polyvynil Pyrrolidone as Matrix Polymers. Journal of Young Pharmacists. [Link]
-
Hussein, A. A., & Ibrahim, H. K. (2019). Preparation and Evaluation of Ketoprofen Nanosuspension Using Solvent Evaporation Technique. rjptonline.org. [Link]
-
G, A., et al. (2018). Formulation and Evaluation of Nanoparticles of Ketoprofen for Transdermal Delivery. RGUHS Journal of Pharmaceutical Sciences. [Link]
-
Sakeena, M. H. F., et al. (2010). Formulation and in Vitro Evaluation of Ketoprofen in Palm Oil Esters Nanoemulsion for Topical Delivery. ResearchGate. [Link]
-
Bonina, F. P., et al. (1996). 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity. PubMed. [Link]
-
Li, X. Y., et al. (2013). Ketoprofen/ethyl Cellulose Nanofibers Fabricated Using an Epoxy-coated Spinneret. SciSpace. [Link]
-
Muchtar, F. A., et al. (2019). Formulation and Evaluation of Ketoprofen Gel Preparations using Sesame Oil, Soybean Oil and Oleic Acid as Enhancers. Jurnal Universitas Padjadjaran. [Link]
-
Nguyen, T. H., et al. (2012). Preparation and characterization of ketoprofen loaded eudragit RS polymeric nanoparticles for controlled release. ResearchGate. [Link]
-
Sakeena, M. H. F., et al. (2010). Formulation and in vitro evaluation of ketoprofen in palm oil esters nanoemulsion for topical delivery. ResearchGate. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. jddtonline.info [jddtonline.info]
- 3. Preparation and Pharmacological Evaluation of Novel Orally Active Ester Prodrugs of Ketoprofen with Non-Ulcerogenic Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Transdermal delivery of ketoprofen using microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ijhsr.org [ijhsr.org]
- 15. thapra.lib.su.ac.th [thapra.lib.su.ac.th]
- 16. Formulation and Evaluation of Nanoparticles of Ketoprofen for Transdermal Delivery | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 17. researchgate.net [researchgate.net]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 20. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Synthesis Overview: The Fischer-Speier Esterification Route
The most common and scalable method for preparing Ethyl 2-(3-benzoylphenyl)propanoate is the Fischer-Speier esterification of its parent carboxylic acid, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen). This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
The reaction is an equilibrium-controlled process. To drive the reaction towards the product side and achieve high yields, the equilibrium must be shifted, typically by removing water as it is formed or by using a large excess of one of the reactants (ethanol).
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule[1]. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.
Caption: Fischer-Speier esterification mechanism.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific challenges encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Question 1: My reaction yield is low (<70%) or the reaction stalls, with starting material still present on TLC.
Answer: This is the most common issue and is almost always related to the equilibrium nature of the Fischer esterification.
Causality: The reaction produces one mole of water for every mole of ester formed. As the concentration of water increases in the reaction mixture, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) becomes significant, preventing the reaction from reaching completion[1].
Solutions:
-
Use Excess Alcohol: The simplest method to shift the equilibrium is to use a large excess of ethanol. Ethanol can serve as both a reactant and the solvent. A 5 to 10-fold molar excess (or greater) is common.
-
Water Removal (Azeotropic Distillation): For larger-scale reactions or when using a more valuable alcohol, active water removal is superior.
-
Methodology: Set up the reaction with a Dean-Stark apparatus. Use a co-solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and the solvent overflows back into the reaction flask.
-
Why it Works: This physically removes a product from the reaction, forcing the equilibrium to the right according to Le Chatelier's principle, often driving the reaction to >95% completion.
-
-
Increase Catalyst Loading: Insufficient catalyst can lead to a slow reaction rate. Ensure you are using a catalytic amount, typically 1-5 mol% of the limiting reagent. However, excessive acid can cause charring and side reactions, so this should be done judiciously.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. A typical reflux time can be anywhere from 5 to 18 hours[2].
Question 2: During aqueous workup, I'm getting a persistent emulsion, making separation difficult.
Answer: Emulsions are common when partitioning organic esters between an aqueous phase and an organic solvent, especially after a basic wash.
Causality: Unreacted carboxylic acid can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. Vigorous shaking of the separatory funnel exacerbates this issue.
Solutions:
-
Add Brine: After your washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times during extractions. This is often sufficient for mass transfer without creating a stable emulsion.
-
Patience & Filtration: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). If an emulsion persists, you can sometimes break it by filtering the entire mixture through a pad of Celite or glass wool.
Question 3: My final product is contaminated with the original carboxylic acid, even after aqueous washes.
Answer: This indicates an incomplete reaction or an inefficient workup procedure.
Causality: The starting material, 2-(3-benzoylphenyl)propanoic acid, is acidic. The product ester is neutral. This difference in chemical properties is key to separation[3].
Solutions:
-
Thorough Basic Wash: During the workup, ensure you wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
Methodology: Add the basic solution to the separatory funnel, cap it (venting frequently to release CO₂ gas), and mix. The bicarbonate will react with the acidic starting material to form its sodium salt (sodium 2-(3-benzoylphenyl)propanoate), which is highly water-soluble and will be extracted from the organic layer into the aqueous phase. Perform at least two basic washes.
-
Verification: Check the pH of the final aqueous wash with pH paper to ensure it is basic (pH > 8). This confirms that all the acid has been neutralized and extracted.
-
-
Purification by Column Chromatography: If acidic impurities persist, purification via flash column chromatography is highly effective.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, typically starting with a low polarity mixture like 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity. The less polar ester product will elute before the more polar carboxylic acid starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use: Sulfuric Acid or p-Toluenesulfonic Acid (PTSA)?
A1: Both are effective. Sulfuric acid is inexpensive and powerful but can sometimes lead to charring or dehydration side reactions if not used carefully. PTSA is a solid, making it easier to handle, and is generally considered a milder, more selective catalyst that produces cleaner reactions, albeit at a higher cost. For delicate substrates, PTSA is often preferred.
Q2: Are there alternative, non-acidic methods to synthesize this ester?
A2: Yes. If your starting material is sensitive to strong acids, other methods can be employed. A common alternative is using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC)[4][5]. In this method, the carboxylic acid is activated by DCC, allowing it to react with ethanol under mild, neutral conditions. However, this method produces a dicyclohexylurea (DCU) byproduct that must be filtered off.
Q3: How do I properly monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 4:1 Hexanes:Ethyl Acetate. The carboxylic acid starting material is more polar and will have a lower Retention Factor (Rf) value (it won't travel as far up the plate). The ester product is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared[2].
Q4: My starting material, Ketoprofen, is from a Friedel-Crafts reaction and might be impure. How will this affect the esterification?
A4: Impurities from the preceding steps can be problematic. Friedel-Crafts acylation can sometimes yield regioisomers (acylation at different positions on the aromatic ring)[6]. These isomeric carboxylic acids will also undergo esterification, leading to a mixture of ester isomers that can be very difficult to separate from your desired product. It is critical to ensure the purity of your starting 2-(3-benzoylphenyl)propanoic acid via recrystallization or chromatography before beginning the esterification step.
Experimental Protocols & Data
Optimized Protocol for Fischer Esterification
Caption: Experimental workflow for ester synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 2-(3-benzoylphenyl)propanoic acid (1.0 eq). Add absolute ethanol (10.0 eq).
-
Catalyst Addition: Cool the mixture in an ice-water bath. Slowly add concentrated sulfuric acid (0.05 eq) dropwise with vigorous stirring.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 80-85 °C).
-
Monitoring: Allow the reaction to proceed for 5-18 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate (or another suitable organic solvent like dichloromethane) and transfer to a separatory funnel[2].
-
Washes: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 times). Caution: CO₂ evolution. Vent the funnel frequently.
-
Saturated aqueous sodium chloride (brine) solution (1 time).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to obtain the pure Ethyl 2-(3-benzoylphenyl)propanoate.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1:10 (Acid:Alcohol) | Shifts equilibrium towards the product side. |
| Catalyst | H₂SO₄ or PTSA | Strong acid protonates the carbonyl, activating it. |
| Catalyst Loading | 2-5 mol% | Sufficient for catalysis without causing degradation. |
| Temperature | Reflux (~80-85 °C) | Provides activation energy for the reaction. |
| Reaction Time | 5-18 hours | Reaction is slow; requires time to reach equilibrium. |
| Typical Yield | 85-95% | With proper technique, high yields are achievable[2]. |
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- CN102911057A - Preparation method of ketoprofen ethyl ester.
-
Bodhankar, M. M., et al. (2011). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Arzneimittelforschung, 61(10), 580-585. [Link]
-
Request PDF for "Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation". ResearchGate. [Link]
- CN106748718B - Preparation process of ketoprofen.
-
Esterification Lab Answers. A Comprehensive Guide. [Link]
-
Komali Mam. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. [Link]
- CN100540522C - Taking ethylbenzene as the method for raw material synthesis of ketoprofen.
-
Ahmed, S., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Clark, J. (2015). Mechanism for the esterification reaction. Chemguide. [Link]
-
a. Ketoprofen, like ibuprofen, is an anti-inflammatory analgesic. How can... Filo. [Link]
-
Wang, C., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]
-
The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Example Problems. YouTube. [Link]
-
Ahmed, S., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. [Link]
-
Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. [Link]
-
Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. Patsnap Eureka. [Link]
- US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of Ketoprofen ethyl ester
Welcome to the technical support center for the synthesis of Ketoprofen ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles governing the formation of your desired product and potential side-products. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to proactively prevent them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Ketoprofen ethyl ester, particularly when using common methods such as Fischer-Speier esterification.
Question 1: My reaction has a low yield of Ketoprofen ethyl ester, and I've noticed a significant amount of unreacted Ketoprofen starting material. What's going wrong?
Answer:
This is a common issue when performing a Fischer-Speier esterification, which is an equilibrium-controlled reaction.[1][2][3] The reaction between Ketoprofen (a carboxylic acid) and ethanol to produce Ketoprofen ethyl ester and water is reversible.[4] If the equilibrium is not sufficiently shifted towards the products, you will be left with a mixture of starting materials and your desired ester.
Causality and Mechanism:
The Fischer esterification mechanism involves the protonation of the carboxylic acid carbonyl group by an acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[1][3] Since every step is reversible, the presence of the byproduct, water, can drive the reaction backward through hydrolysis of the ester.[5]
Mitigation Strategies and Experimental Protocol:
To drive the equilibrium toward the formation of Ketoprofen ethyl ester, you need to apply Le Châtelier's principle.[2] This can be achieved in two primary ways:
-
Using an Excess of a Reactant: The most common approach is to use a large excess of the alcohol, in this case, ethanol.[1][2] By using ethanol as the solvent, its high concentration pushes the equilibrium towards the product side.
-
Removal of Water: Removing water as it is formed is another effective strategy.[2]
-
Azeotropic Distillation: If you are using a co-solvent like toluene, a Dean-Stark apparatus can be used to sequester the water-toluene azeotrope, thus removing water from the reaction mixture.
-
Use of Dehydrating Agents: While less common for simple esterifications, the inclusion of a dehydrating agent that does not interfere with the reaction can also be considered.
-
Recommended Protocol for High-Yield Fischer Esterification:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ketoprofen (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Question 2: I've isolated my product, but I have a low-boiling point impurity that I suspect is diethyl ether. How is this being formed and how can I prevent it?
Answer:
The formation of diethyl ether is a known side-reaction when heating ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6]
Causality and Mechanism:
This is an acid-catalyzed dehydration of ethanol. The mechanism involves the protonation of one ethanol molecule by the acid catalyst, turning the hydroxyl group into a good leaving group (water). A second molecule of ethanol then acts as a nucleophile, attacking the protonated ethanol in an SN2 reaction to form a protonated ether, which is then deprotonated to yield diethyl ether and regenerate the acid catalyst.
Conditions Favoring Diethyl Ether Formation:
-
High Temperatures: While refluxing ethanol is necessary for the esterification, excessively high temperatures can favor the dehydration of ethanol.
-
High Concentration of Acid Catalyst: A higher concentration of the acid catalyst can increase the rate of this side-reaction.
Mitigation Strategies:
-
Control Temperature: Maintain a gentle reflux of ethanol. Avoid aggressive heating.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate for the esterification. Titrate the amount of catalyst in small-scale experiments to find the optimal balance.
-
Choice of Catalyst: While sulfuric acid is common, other acid catalysts like tosic acid (TsOH) might be less prone to causing this side-reaction under the same conditions.
Question 3: My analysis shows an impurity with a mass corresponding to the loss of CO₂ from my starting material. Is this a decarboxylation product?
Answer:
Yes, it is highly likely that you are observing 3-ethylbenzophenone, the decarboxylation product of Ketoprofen. Ketoprofen, as a 2-arylpropionic acid, can undergo decarboxylation under certain conditions. While this is most notably a photochemical process, thermal and acidic conditions can also promote it.[7][8][9]
Causality and Mechanism:
The mechanism for thermal/acid-catalyzed decarboxylation of a β-keto acid involves the formation of a cyclic transition state where the carboxyl hydrogen is transferred to the ketone carbonyl oxygen, leading to the formation of an enol and the release of CO₂. The enol then tautomerizes to the more stable keto form. Although Ketoprofen is not a β-keto acid, the presence of the aromatic ring and the acidic proton can facilitate a similar decomposition under harsh conditions.
Conditions Favoring Decarboxylation:
-
High Temperatures: Prolonged heating at high temperatures can induce thermal decarboxylation.
-
Strongly Acidic Conditions: While acid is required for esterification, very strong acidic conditions combined with high heat can promote this side-reaction.
-
Presence of Oxidizing Agents: Oxidative degradation can also lead to the formation of decarboxylated products.[10]
Mitigation Strategies:
-
Moderate Reaction Temperature: Do not exceed the required reflux temperature of the alcohol.
-
Limit Reaction Time: Monitor the reaction closely and stop it once a satisfactory conversion has been reached. Avoid unnecessarily long reaction times.
-
Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation pathways.
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the main reaction and the key side-product formations.
Caption: Fischer Esterification of Ketoprofen.
Caption: Key Side-Product Formation Pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Fischer esterification of Ketoprofen with ethanol?
A1: The optimal conditions involve a balance to maximize yield and minimize side-products. A summary is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Ethanol in large excess (used as solvent) | Drives the reaction equilibrium towards the ester product.[1][2] |
| Catalyst | Concentrated H₂SO₄ (1-5 mol%) | Effective proton source to activate the carbonyl group.[4] |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy without excessive side-reactions. |
| Reaction Time | 4-8 hours (monitor by TLC/HPLC) | Allows the reaction to approach completion without prolonged heating. |
| Atmosphere | Air (generally sufficient) or Nitrogen | An inert atmosphere can be used to prevent any potential oxidative side-reactions. |
Q2: How can I effectively purify the crude Ketoprofen ethyl ester?
A2: Purification is typically a multi-step process:
-
Neutralization and Wash: After the reaction, it is crucial to neutralize the acid catalyst with a weak base like sodium bicarbonate solution. This is followed by washing with water and brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer containing the product should be thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is the most effective method for separating the ester from unreacted Ketoprofen and any other non-volatile impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used. The ester, being less polar than the carboxylic acid, will elute first.
Q3: Are there alternative methods to synthesize Ketoprofen ethyl ester that avoid the issues of Fischer esterification?
A3: Yes, other methods can be employed, especially if the starting material is sensitive to strong acid and heat.
-
Reaction with Alkyl Halides: Ketoprofen can be deprotonated with a non-nucleophilic base (e.g., potassium carbonate) to form the carboxylate salt, which can then be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) via an SN2 reaction. This method avoids strong acids and the formation of water.
-
DCC Coupling: The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the esterification of Ketoprofen with ethanol under milder conditions.[11] This method is often used for synthesizing more complex esters.[11]
Q4: Can I use a different alcohol for the esterification?
A4: Yes, the Fischer esterification is a general method for producing various esters.[12] However, be aware that the reaction rate is influenced by steric factors. Primary alcohols like ethanol react fastest. Tertiary alcohols are much slower and are prone to elimination reactions to form alkenes under acidic conditions.[2]
References
- Musa, K. A., Eriksson, L. A. (2007). Mechanism of Photoinduced Decomposition of Ketoprofen. Journal of Medicinal Chemistry, 50(8), 1735–1743.
- Martínez, L. J., Scaiano, J. C. (1997). Photochemistry of Ketoprofen: The Behavior of Its Triplets and the Carbanion from Photodecarboxylation. Journal of the American Chemical Society, 119(47), 11534–11538.
- BenchChem (2025). (R)
- Master Organic Chemistry (2022).
- JoVE (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemguide. (n.d.).
- Chemistry Steps. (n.d.).
- Bandi, N., et al. (2016).
- ACS Publications (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development.
- ACS Publications (2025).
- ResearchGate (2025).
- MDPI (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity.
- BYJU'S. (n.d.).
- Chemistry LibreTexts (2023).
- SynThink Research Chemicals. (n.d.).
- BOC Sciences. (n.d.). Ketoprofen and Impurities.
- Simson Pharma Limited. (n.d.). Ketoprofen Impurities.
- Veeprho. (n.d.). Ketoprofen Ethyl Ester | CAS 60658-04-0.
- Pharmaffili
- ResearchGate (2023). Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers.
- ResearchGate (n.d.). Physical stability of ketoprofen nanosuspensions for three-month storage.
- AIP Publishing (n.d.).
- CONICET (2015).
- PubMed (n.d.).
- Allen. (n.d.).
- University Handout. (n.d.).
- YouTube (2018).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of photoinduced decomposition of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of reaction conditions for Ethyl 2-(3-benzoylphenyl)propanoate
An essential intermediate in pharmaceutical synthesis, Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester, requires precise reaction control to achieve high yields and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing its synthesis, structured in a practical question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Ethyl 2-(3-benzoylphenyl)propanoate?
A1: There are two predominant strategies for synthesizing the core structure, followed by esterification if necessary:
-
Friedel-Crafts Acylation: This classic approach involves the acylation of a substituted phenylpropanoate or a precursor with benzoyl chloride, typically using a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).[1][2] This method is robust but requires careful control of reaction conditions to ensure correct regioselectivity and avoid side reactions.
-
Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Suzuki-Miyaura reaction, offer a versatile alternative.[3][4] This involves coupling an appropriate aryl boronic acid (or ester) with an ethyl 2-(3-halophenyl)propanoate. These reactions are known for their high functional group tolerance and milder conditions but are sensitive to catalyst, ligand, and base selection.[5][6]
-
Nitrile Hydrolysis/Esterification: A specific route involves the synthesis and subsequent acidic alcoholysis of 2-(3-benzoylphenyl)propionitrile. This method directly yields the ethyl ester in the presence of ethanol and a strong acid like sulfuric acid.[7][8]
Synthetic Strategy Overview
The following diagram outlines the major synthetic pathways discussed in this guide.
Caption: Major synthetic routes to Ethyl 2-(3-benzoylphenyl)propanoate.
Troubleshooting Guide: Low Yields & Side Reactions
Q2: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in Friedel-Crafts acylations are a frequent issue, often stemming from catalyst deactivation, improper temperature control, or incorrect stoichiometry.
Causality: The Lewis acid catalyst, typically AlCl₃, is highly hygroscopic. Any moisture in the reactants or solvent will hydrolyze the catalyst, rendering it inactive. Furthermore, the reaction is exothermic; poor temperature control can lead to side reactions, such as polyalkylation or decomposition of starting materials.[9]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Dry all solvents and glassware thoroughly before use.
-
Optimize Catalyst Stoichiometry: A slight excess of AlCl₃ (1.05-1.1 equivalents) is often required to account for complexation with the carbonyl group of the acylating agent and the product.[1]
-
Control Temperature: The reaction should be initiated at a low temperature (0-5 °C) during the addition of reactants and catalyst. It can then be allowed to slowly warm to room temperature.[1]
-
Verify Reactant Quality: Ensure the purity of your benzoyl chloride and the aromatic substrate.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | Potent Lewis acid required to form the acylium ion electrophile.[2] |
| Stoichiometry | Benzoyl Chloride (1 eq.), Substrate (1 eq.), AlCl₃ (1.05-1.1 eq.) | A slight excess of catalyst compensates for complexation.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, preventing side products.[1] |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Inert solvents that do not react with the catalyst or intermediates. |
| Reaction Time | 5-7 hours | Typically sufficient for full conversion without significant byproduct formation.[1] |
Q3: I'm struggling with my Palladium-catalyzed Suzuki coupling. The reaction is sluggish or fails completely. How can I optimize it?
A3: The success of a Suzuki-Miyaura coupling hinges on the delicate interplay between the palladium catalyst, ligand, base, and solvent. A stalled reaction indicates a breakdown in the catalytic cycle.[4][10]
Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure in any step will halt the reaction. For instance, an inappropriate base may not be strong enough to activate the boronic acid for transmetalation, or the chosen ligand may not sufficiently stabilize the palladium complex.
Troubleshooting Workflow:
Caption: Troubleshooting logic for optimizing Suzuki-Miyaura coupling reactions.
Optimization Parameters for Suzuki-Miyaura Coupling:
| Component | Options | Rationale & Key Considerations |
| Palladium Pre-catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice depends on the substrates. Pd(PPh₃)₄ is a common starting point, while catalysts with bulky phosphine ligands (like SPhos or XPhos) are often effective for challenging couplings.[11][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid. K₃PO₄ is a good general-purpose base. Cs₂CO₃ is stronger and can be effective for less reactive substrates.[10] |
| Solvent | Dioxane/H₂O, THF, DMF, Toluene | The solvent system must dissolve the reactants and facilitate the reaction. A mixture like Dioxane/Water is common. Anhydrous conditions may be necessary depending on the catalyst system.[13] |
| Temperature | 60-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to catalyst decomposition or side reactions. |
| Additives | None typically needed | For difficult couplings, phase-transfer catalysts can sometimes be beneficial, but are not standard. |
Q4: My final product is contaminated with the corresponding carboxylic acid, Ketoprofen. How can I prevent this and purify the ester?
A4: The presence of Ketoprofen indicates hydrolysis of the ethyl ester. This can occur during the reaction workup or purification.
Causality: Esters are susceptible to hydrolysis under either acidic or basic aqueous conditions, especially at elevated temperatures. If your workup involves an acidic or basic wash, prolonged exposure can cleave the ester bond.
Prevention and Purification Protocol:
-
Neutral Workup: During the workup, wash the organic layer with a neutral brine solution instead of acidic or basic solutions.
-
Anhydrous Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at a moderate temperature (e.g., < 50 °C).
-
Purification: If hydrolysis has already occurred, the product can be purified using column chromatography on silica gel. The ester is significantly less polar than the carboxylic acid, allowing for good separation. A solvent system of ethyl acetate and hexane is typically effective.[14]
Experimental Protocols
Protocol 1: Esterification of 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)
This protocol details the direct esterification to form the title compound.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-benzoylphenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol (10-20 volumes).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 5-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under vacuum.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid and H₂SO₄), and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(3-benzoylphenyl)propanoate. Purify further by column chromatography if necessary.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Transition-metal catalyzed synthesis of Ketoprofen Source: SciELO URL: [Link]
- Title: Preparation process of ketoprofen - CN106748718B Source: Google Patents URL
- Title: Ketoprofen preparation method - CN106631772A Source: Google Patents URL
-
Title: Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester Source: MDPI URL: [Link]
-
Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Optimization of Suzuki cross-coupling reaction stoichiometry Source: ResearchGate URL: [Link]
- Title: Preparation method of ketoprofen ethyl ester - CN102911057A Source: Google Patents URL
- Title: Taking ethylbenzene as the method for raw material synthesis of ketoprofen - CN100540522C Source: Google Patents URL
-
Title: Synthesis of 2-(3-benzoylphenyl)-propionic acid Source: PrepChem.com URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]
- Title: Process for preparing ketoprofen - EP0309009A1 Source: Google Patents URL
-
Title: Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 2-(3-benzoylphenyl)
-
Title: Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives Source: ResearchGate URL: [Link]
- Title: Salts of 2-(3-benzoylphenyl)
-
Title: A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate Source: ResearchGate URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ibuprofen Source: Wikipedia URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
-
Title: Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals Source: PubMed Central URL: [Link]
-
Title: Ethyl 2-(3-benzoylphenyl)propanoate Source: PubChem URL: [Link]
-
Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Ethyl Propanoate in Organic Acid Production: Process Improvements Source: Patsnap URL: [Link]
-
Title: Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives Source: ResearchGate URL: [Link]
-
Title: Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: MDPI URL: [Link]
Sources
- 1. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]
- 2. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 3. jocpr.com [jocpr.com]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]
- 8. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation Studies of Ethyl 2-(3-benzoylphenyl)propanoate
Welcome to the technical support center for Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental designs and to help you navigate potential challenges in your studies.
Section 1: Understanding the Stability of Ethyl 2-(3-benzoylphenyl)propanoate
Ethyl 2-(3-benzoylphenyl)propanoate is an ester prodrug of the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. The stability of this molecule is a critical parameter that influences its shelf-life, formulation development, and ultimately its therapeutic efficacy and safety. This section delves into the primary degradation pathways that this compound is susceptible to.
Key Degradation Pathways
Ethyl 2-(3-benzoylphenyl)propanoate is primarily susceptible to three main degradation pathways:
-
Hydrolysis: As an ester, the most common degradation pathway is hydrolysis, where the ester bond is cleaved to yield Ketoprofen and ethanol. This reaction can be catalyzed by both acids and bases.
-
Photodegradation: The parent compound, Ketoprofen, is known to be photosensitive, particularly to UV radiation. This susceptibility is carried over to its ethyl ester derivative. Photodegradation can lead to a complex mixture of degradation products.
-
Oxidation: The benzophenone moiety in the molecule is a potential site for oxidative degradation, which can be initiated by exposure to oxidizing agents, light, and heat.
The following diagram illustrates the major degradation pathways for Ethyl 2-(3-benzoylphenyl)propanoate.
Caption: Major degradation pathways of Ethyl 2-(3-benzoylphenyl)propanoate.
Section 2: Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the stability testing of Ethyl 2-(3-benzoylphenyl)propanoate, with a focus on HPLC analysis.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing for Ethyl 2-(3-benzoylphenyl)propanoate or Ketoprofen | 1. Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use a high-purity, end-capped column: These columns have fewer free silanol groups. Alternatively, add a competing base like triethylamine to the mobile phase to block the active sites. 2. Reduce sample concentration: Dilute the sample and re-inject. 3. Adjust mobile phase pH: For Ketoprofen (a carboxylic acid), a lower pH (e.g., pH 2.5-3.5) will suppress its ionization and reduce tailing. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in pump pressure can lead to variable flow rates. 2. Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can alter retention times. 3. Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of partitioning. | 1. Purge the pump: Remove any air bubbles from the system. Check for leaks in the pump seals and fittings. 2. Prepare fresh mobile phase: Ensure accurate measurements and proper mixing. Use a mobile phase reservoir cover to minimize evaporation. 3. Use a column oven: Maintain a constant and consistent column temperature. |
| Ghost Peaks | 1. Carryover from previous injections: The analyte may be strongly retained on the column and elute in subsequent runs. 2. Contaminated mobile phase or system: Impurities in the solvents or leaching from system components can appear as peaks. | 1. Implement a robust needle wash protocol: Use a strong solvent to clean the injector between runs. 2. Use high-purity solvents: Filter all mobile phases. Flush the system with a strong solvent to remove any contaminants. |
| Poor Resolution Between Degradation Products | 1. Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate polarity to separate closely eluting compounds. 2. Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity. | 1. Optimize the mobile phase: Perform a gradient elution to determine the optimal solvent strength. Adjust the ratio of organic solvent to aqueous buffer. 2. Try a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of Ethyl 2-(3-benzoylphenyl)propanoate under hydrolytic conditions?
A1: Under both acidic and basic hydrolytic conditions, the primary degradation products are Ketoprofen and ethanol. The reaction involves the cleavage of the ester bond.[1][2][3][4][5]
Q2: What are the recommended storage conditions for Ethyl 2-(3-benzoylphenyl)propanoate to minimize degradation?
A2: To minimize degradation, Ethyl 2-(3-benzoylphenyl)propanoate should be stored in a well-closed container, protected from light, and at a controlled cool temperature. This helps to prevent hydrolytic, photolytic, and thermal degradation.
Q3: How can I accelerate the degradation of Ethyl 2-(3-benzoylphenyl)propanoate for forced degradation studies?
A3: Forced degradation studies are conducted under more severe conditions than accelerated stability studies. According to ICH guidelines (Q1A(R2)), you can induce degradation through:
-
Acid Hydrolysis: Reflux with a dilute acid (e.g., 0.1 N HCl).
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Expose to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid or a solution to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the sample to a light source that provides both UV and visible light.[6][7][8][9][10]
Q4: What is a suitable HPLC method for analyzing the stability of Ethyl 2-(3-benzoylphenyl)propanoate?
A4: A stability-indicating HPLC method should be able to separate the intact drug from its degradation products. A common starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 3.5). UV detection at a wavelength where both the parent drug and its major degradants absorb (e.g., 254 nm) is typically used.[11][12]
Q5: Why is it important to perform a mass balance analysis in a stability study?
A5: Mass balance analysis is crucial to ensure that all degradation products have been accounted for. It involves comparing the initial amount of the drug with the sum of the remaining drug and all the degradation products formed. A good mass balance (typically between 95% and 105%) indicates that the analytical method is capable of detecting all significant degradation products and that no non-chromophoric or volatile degradants have been missed.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies on Ethyl 2-(3-benzoylphenyl)propanoate.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of Ethyl 2-(3-benzoylphenyl)propanoate under various stress conditions as per ICH Q1A(R2) guidelines.
Materials:
-
Ethyl 2-(3-benzoylphenyl)propanoate
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for the forced degradation study of Ethyl 2-(3-benzoylphenyl)propanoate.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Ethyl 2-(3-benzoylphenyl)propanoate in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30 mins, 1, 2, 4 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Ethyl 2-(3-benzoylphenyl)propanoate in a vial and keep it in an oven at 60°C for a specified period (e.g., 1, 3, 7 days).
-
At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Ethyl 2-(3-benzoylphenyl)propanoate in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
Data Analysis:
-
Calculate the percentage degradation of Ethyl 2-(3-benzoylphenyl)propanoate in each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Perform a mass balance analysis.
Section 5: References
-
Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates. PubMed. [Link][13]
-
Ketoprofen Photodegradation Kinetics Promoted by TiO 2. MDPI. [Link][14]
-
Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. PubMed. [Link][15]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link][6]
-
(PDF) Mechanism of degradation of ketoprofen by heterogeneous photocatalysis in aqueous solution. ResearchGate. [Link][16]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][8]
-
Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. ResearchGate. [Link][17]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link][9]
-
Acid-Catalyzed Ester Hydrolysis Exam Prep | Practice Questions & Video Solutions. Study.com. [Link][18]
-
Enantioselective Hydrolysis of Insoluble (R,S)-ketoprofen Ethyl Ester in Dispersed Aqueous Reaction System Induced by Chiral Cyclodextrin. PubMed. [Link][1]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link][4]
-
Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. PubMed. [Link][20]
-
Ketoprofen resolution by ester hydrolysis using Trichosporon laibacchii. Google Patents. [5]
-
Determination of Ketoprofen in Human Plasma by RP-HPLC. Scirp.org. [Link][21]
-
Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. MDPI. [Link][22]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. ResearchGate. [Link][23]
-
(PDF) Determination of ketoprofen level in by fully validated HPLC assay. ResearchGate. [Link][24]
-
Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. Semantic Scholar. [Link][25]
-
Identification and Control of Pseudo Degradation Products during Stress Testing on Drugs. ResearchGate. [Link][26]
-
(PDF) Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: Comparison of electro-Fenton and anodic oxidation processes. ResearchGate. [Link][27]
-
Ketoprofen products induced photosensitization of sulfonamide antibiotics: The cocktail effects of pharmaceutical mixtures on their photodegradation. PubMed. [Link][28]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link][29]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Aquatic photolysis of ketoprofen generates products with photosensitizing activity and toxicity. Semantic Scholar. [Link][30]
-
Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. PubMed. [Link][11]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link][32]
-
A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. PMC. [Link][33]
-
A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis. [Link][12]
-
HPLC Method for Analysis of Ketoprofen. SIELC Technologies. [Link][35]
-
In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. [Link][36]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. [Link][37]
-
Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Baertschi Consulting. [Link][39]
Sources
- 1. Enantioselective hydrolysis of insoluble (R,S)-ketoprofen ethyl ester in dispersed aqueous reaction system induced by chiral cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5516690A - Ketoprofen resolution by ester hydrolysis using Trichosporon laibacchii - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 13. Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acid-Catalyzed Ester Hydrolysis Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Ketoprofen products induced photosensitization of sulfonamide antibiotics: The cocktail effects of pharmaceutical mixtures on their photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 30. Aquatic photolysis of ketoprofen generates products with photosensitizing activity and toxicity. | Semantic Scholar [semanticscholar.org]
- 31. HPLC Troubleshooting Guide [scioninstruments.com]
- 32. aelabgroup.com [aelabgroup.com]
- 33. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 35. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]
- 36. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
- 37. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 38. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. baertschiconsulting.com [baertschiconsulting.com]
Technical Support Center: Crystallization of Ethyl 2-(3-benzoylphenyl)propanoate
Welcome to the technical support center for the purification of Ethyl 2-(3-benzoylphenyl)propanoate. As a key intermediate and the ethyl ester of Ketoprofen, obtaining this compound in high purity is critical for subsequent applications in research and pharmaceutical development.[1][2] Crystallization is a powerful purification technique, but it is often fraught with challenges that require a deep understanding of the interplay between the solute, solvent, and experimental conditions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common crystallization issues and their solutions, empowering you to troubleshoot effectively and optimize your purification process.
Section 1: Foundational Knowledge - The Molecule and Its Solvents
A successful crystallization begins with understanding the physical properties of the target compound and selecting an appropriate solvent system. Ethyl 2-(3-benzoylphenyl)propanoate is a moderately polar molecule containing an ester functional group and two aromatic rings.
Table 1: Physical Properties of Ethyl 2-(3-benzoylphenyl)propanoate
| Property | Value | Source |
|---|---|---|
| Synonyms | Ketoprofen Ethyl Ester | [1][2] |
| Molecular Formula | C₁₈H₁₈O₃ | [1] |
| Molecular Weight | 282.3 g/mol | [1] |
| Appearance | Typically a white to off-white solid |[2] |
The principle of "like dissolves like" is the cornerstone of solvent selection.[3] The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the compound's ester group, solvents like ethyl acetate or acetone are logical considerations.[4][5] Furthermore, its parent compound, Ketoprofen, shows good solubility in alcohols like ethanol, making it another strong candidate.[6][7]
Table 2: Recommended Solvents and Systems for Crystallization
| Solvent/System | Boiling Point (°C) | Rationale & Use Case |
|---|---|---|
| Ethanol (EtOH) | 78 | A good starting point. It's a polar protic solvent that often provides a steep solubility curve for moderately polar compounds. A related compound has been successfully recrystallized from ethanol.[8] |
| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar. Can be a good alternative if solubility in ethanol is too high at room temperature. |
| Ethyl Acetate (EtOAc) | 77 | An excellent solvent for many esters.[4][5] Often used in a mixed system with a nonpolar solvent. |
| n-Hexane / Ethyl Acetate | 69 / 77 | A common mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and n-hexane (an "anti-solvent") is added until turbidity appears, promoting crystallization upon cooling.[4] |
| Acetone | 56 | A strong, polar aprotic solvent. Its low boiling point can be advantageous for easy removal but may result in a less steep solubility gradient.[3][9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of Ethyl 2-(3-benzoylphenyl)propanoate in a direct question-and-answer format.
Q1: My compound will not crystallize, even after the solution has cooled to room temperature or below. What should I do?
A1: This is the most frequent issue and typically points to one of two causes: the solution is not supersaturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.
-
Causality: Crystallization is an equilibrium process. For crystals to form, the concentration of the solute must exceed its saturation point at a given temperature (supersaturation).[10] Even in a supersaturated state, an energy barrier to nucleation must be overcome.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for crystal formation.[11][12]
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This bypasses the initial nucleation step entirely, providing a perfect template for further crystal growth.[11][12]
-
Reduce Solvent Volume: Your solution may be too dilute (i.e., not supersaturated). Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. This is the most common reason for crystallization failure.[11][13]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. Combine this with scratching for best results.
-
Introduce an Anti-Solvent: If using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water or n-hexane) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.[14]
-
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often caused by using a solvent with a boiling point higher than the compound's melting point, the presence of significant impurities that depress the melting point, or excessively rapid cooling.[9][11][13]
-
Causality: The goal is for the compound to transition directly from the solvated state to a solid crystalline state. If the solution becomes supersaturated while it is still hotter than the compound's melting point, the compound will precipitate as a liquid. Oiled-out products rarely form pure crystals.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to ensure the saturation point is reached at a lower temperature during cooling.[11][13]
-
Slow Down the Cooling: Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool slowly to room temperature first (e.g., by leaving it on a cooling hotplate or insulating the flask). Very slow cooling is crucial to prevent oiling out.[11]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point (see Table 2).
-
Q3: A large amount of solid crashed out of the solution immediately upon cooling. Is this a problem?
A3: Yes, this is a significant problem. While it may seem successful, rapid precipitation (or "crashing out") prevents the selective process of crystal lattice formation.
-
Causality: The purification power of crystallization relies on the slow, ordered growth of a crystal lattice that excludes molecules that do not fit perfectly—namely, impurities.[15][16] When crystallization happens too quickly, impurities are trapped within the rapidly forming solid, defeating the purpose of the purification.[13][17]
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Place the flask back on the heat source and re-dissolve the solid completely. Add more hot solvent (10-25% excess) than the minimum required for dissolution.[13]
-
Ensure Slow Cooling: Allow the flask to cool gradually to room temperature before moving it to an ice bath. This slower process gives the molecules time to align correctly and form a pure crystal lattice.
-
Q4: My final crystal yield is very low. How can I improve it?
A4: A low yield is typically due to using too much solvent or incomplete crystallization before filtration.
-
Causality: Since there is always some residual solubility of the compound in the "cold" solvent, using an excessive volume will result in a significant amount of product remaining in the mother liquor.[13]
-
Troubleshooting Steps:
-
Use the Minimum Hot Solvent: During the initial dissolution step, be patient and add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures maximum supersaturation and recovery upon cooling.[15]
-
Cool Thoroughly: Ensure the solution has spent adequate time at a low temperature (e.g., 15-20 minutes in an ice bath) to maximize the amount of product that crystallizes out.
-
Recover from the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop. Take the filtrate (mother liquor) and reduce its volume by boiling or using a rotary evaporator. Upon cooling, more crystals may form.
-
Q5: My final product is still impure after crystallization. What went wrong?
A5: This indicates that the crystallization process was not selective enough. This can be due to rapid crystallization (see Q3) or the presence of impurities that are structurally similar to the target molecule.[17][18]
-
Causality: Impurities can disrupt crystal growth or even become incorporated into the lattice.[19] The choice of solvent can also impact how well impurities are rejected from the growing crystal surface.[20]
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: The most reliable way to improve purity is to repeat the process. Dissolve your impure crystals in fresh, hot solvent and recrystallize them slowly.
-
Consider an Adsorbent: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[16]
-
Try a Different Solvent System: A different solvent may have a better solubility profile for the impurities versus your desired compound, leading to better separation.
-
Section 3: Standard Operating Protocol (SOP) for Recrystallization
This protocol provides a reliable, self-validating starting point for the crystallization of Ethyl 2-(3-benzoylphenyl)propanoate using ethanol.
Objective: To purify crude Ethyl 2-(3-benzoylphenyl)propanoate.
Materials:
-
Crude Ethyl 2-(3-benzoylphenyl)propanoate
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hotplate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Protocol:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is largely insoluble at room temperature but dissolves upon heating, it is a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hotplate. Continue adding small portions of hot ethanol until the solid just dissolves completely. Rationale: Using the minimum volume of hot solvent is critical for achieving supersaturation upon cooling, which maximizes product recovery.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, pure crystals by allowing the selective exclusion of impurities from the crystal lattice.[13][15]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash step.[15]
-
Drying: Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the crystals to a watch glass to air dry completely.[16]
Section 4: Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.
Caption: A troubleshooting workflow for common crystallization issues.
References
- Acevedo, D., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Tan, P., et al. (2020). Impact of impurities on crystal growth. Nature Communications.
- Al-Hachami, A. A. M., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
-
Myerson, A. S. (2001). The influence of impurities and solvents on crystallization. ResearchGate. Available at: [Link]
-
Chadwick, K., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. Available at: [Link]
- University of California, Los Angeles. (n.d.). Recrystallization1.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Jack Westin. (n.d.). Recrystallization - Organic Chemistry.
-
PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
Wikipedia. (n.d.). Analgesic. Available at: [Link]
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
-
Henni, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Chong, Y. Y., et al. (2021). Crystal structure of ethyl-2-(3-benzoylthioureido)propanoate, C13H16N2O3S. ResearchGate. Available at: [Link]
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
Sources
- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester) [lgcstandards.com]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. mdpi.com [mdpi.com]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Arylpropanoic Acid Esters
Welcome to the technical support center for the synthesis of arylpropanoic acid esters. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds, which includes many non-steroidal anti-inflammatory drugs (NSAIDs).
Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of these syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Reagent Selection
Question 1: My esterification reaction is not proceeding to completion, resulting in low yields. What are the likely causes and how can I improve it?
Answer:
Low conversion in esterification reactions is a frequent issue. The primary culprits are often related to equilibrium limitations, insufficient catalysis, or steric hindrance.
-
Equilibrium Limitations (Fischer-Esterification): The direct esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the reaction towards the product side, you must remove one of the products, typically water.
-
Troubleshooting Steps:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Toluene is a common solvent for this purpose.
-
Use of Excess Reagent: Employ a large excess of the alcohol reactant. This shifts the equilibrium according to Le Châtelier's principle.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
-
-
Catalyst Issues: Inadequate acid catalysis can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Catalyst Choice: While sulfuric acid (H₂SO₄) is common, consider using p-toluenesulfonic acid (PTSA), which is a solid and often easier to handle.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol%.
-
-
-
Steric Hindrance: Arylpropanoic acids with bulky substituents on the aromatic ring or near the carboxylic acid group can hinder the approach of the alcohol.
-
Troubleshooting Steps:
-
Alternative Methods: For sterically hindered substrates, consider moving away from Fischer esterification. Methods involving the activation of the carboxylic acid are often more effective. This includes conversion to an acyl chloride or using coupling agents.
-
-
Question 2: I am observing significant amounts of a dimeric ether byproduct when using an acid catalyst with my alcohol. How can I prevent this?
Answer:
The formation of a dimeric ether (R-O-R) from the alcohol (R-OH) is a common side reaction under strong acidic conditions, especially at elevated temperatures. This is particularly problematic with secondary alcohols which can form stable carbocations.
-
Mechanism of Ether Formation: The acid catalyst protonates the alcohol, which can then be attacked by another alcohol molecule, eliminating water to form the ether.
-
Troubleshooting Strategies:
-
Milder Catalysts: Switch from strong mineral acids like H₂SO₄ to PTSA or an acidic resin like Amberlyst-15. These can be less prone to promoting side reactions.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, although this may require longer reaction times.
-
Alternative Synthetic Routes: Avoid direct acid-catalyzed esterification. A highly effective alternative is to first convert the arylpropanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine to yield the ester cleanly and often at lower temperatures.
-
Section 2: Side Reactions & Impurity Profiling
Question 3: My reaction to form an arylpropanoic acid ester via a cross-coupling reaction is giving me significant amounts of homocoupled byproducts. What is causing this and how can I minimize it?
Answer:
Cross-coupling reactions, such as the Suzuki or Heck reactions, used to form the C-C bond of the arylpropanoic acid backbone, can be plagued by homocoupling of the starting materials.
-
Causes of Homocoupling:
-
Palladium Catalyst State: The oxidation state and coordination sphere of the palladium catalyst are crucial. Improper ligand choice or reaction conditions can favor reductive elimination of two organometallic fragments (R¹-Pd-R¹) instead of the desired cross-coupling.
-
Reaction Kinetics: If the rate of transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) is slow compared to the rate of homocoupling, the side reaction will dominate.
-
-
Troubleshooting and Optimization:
Parameter Recommendation Rationale Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination step of the cross-coupling pathway and can stabilize the active catalytic species. Base Carefully select the base. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides. Strong bases can promote the degradation of starting materials and the catalyst, leading to homocoupling. Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions, including homocoupling. Solvent Ensure the solvent system effectively dissolves all reactants. A biphasic system (e.g., toluene/water) is common for Suzuki couplings. Poor solubility can lead to localized high concentrations of reactants, favoring homocoupling.
Question 4: I am attempting a Friedel-Crafts acylation to introduce the propionyl group, but I am getting poor regioselectivity and multiple isomers. How can I control the position of acylation?
Answer:
Poor regioselectivity in Friedel-Crafts acylation is a classic problem governed by the directing effects of substituents already present on the aromatic ring.
-
Controlling Factors:
-
Directing Groups: Electron-donating groups (EDGs) are ortho-, para-directing, while electron-withdrawing groups (EWGs) are meta-directing. The steric bulk of existing substituents can also influence the position of the incoming acyl group.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can impact selectivity.
-
-
Strategies for Improved Regioselectivity:
-
Blocking Groups: In some cases, a blocking group can be temporarily installed to direct the acylation to the desired position and then removed in a subsequent step.
-
Alternative Synthetic Design: It may be more effective to start with a precursor that already has the desired substitution pattern and then build the propanoic acid side chain. For example, a brominated arene can be subjected to a cross-coupling reaction.
-
-
Workflow for Regiocontrol:
Caption: Strategies for achieving regioselectivity in Friedel-Crafts acylation.
Section 3: Purification & Analysis
Question 5: I am struggling to separate my final arylpropanoic acid ester product from the unreacted starting carboxylic acid by column chromatography. What can I do?
Answer:
The similar polarities of an ester and its parent carboxylic acid can make chromatographic separation challenging.
-
Troubleshooting Purification:
-
Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer containing your product and starting material with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which will move into the aqueous layer. The neutral ester will remain in the organic layer. Remember to then wash the organic layer with brine and dry it before concentrating.
-
Chromatography Additives: If you must use chromatography, adding a small amount of a volatile acid (like acetic acid) to the mobile phase can sometimes improve the peak shape of the carboxylic acid, but the extraction method is generally superior.
-
-
Experimental Protocol: Basic Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution 1-2 more times.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the purified ester.
Caption: Workflow for separating an ester from a carboxylic acid via extraction.
-
References
Technical Support Center: Enhancing Ketoprofen Esterification Reaction Rates
Welcome to the technical support center dedicated to the esterification of ketoprofen. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of ketoprofen esters. Here, we will delve into the critical parameters governing the reaction rate, troubleshoot common experimental hurdles, and provide scientifically-grounded solutions to optimize your synthetic protocols.
Section 1: Foundational Principles of Ketoprofen Esterification
The esterification of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a fundamental acid-catalyzed reaction, typically following the Fischer-Speier mechanism. The reaction involves the treatment of ketoprofen's carboxylic acid moiety with an alcohol in the presence of an acid catalyst to yield the corresponding ester and water.
The reaction rate is profoundly influenced by several key factors:
-
Catalyst Choice: The nature of the acid catalyst (homogeneous, heterogeneous, or enzymatic) is paramount.
-
Reaction Temperature: Higher temperatures generally accelerate the reaction, but can also lead to side-product formation.
-
Reactant Molar Ratio: An excess of the alcohol is often used to shift the equilibrium towards the product side.
-
Water Removal: As water is a byproduct, its efficient removal is crucial for driving the reaction to completion.
Below is a generalized workflow for a typical ketoprofen esterification experiment.
Figure 1: A generalized experimental workflow for the esterification of ketoprofen.
Section 2: Troubleshooting Guide for Ketoprofen Esterification
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the esterification of ketoprofen.
Issue 1: The reaction is sluggish or has stalled, resulting in low conversion of ketoprofen.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| Insufficient Catalyst Activity | The catalyst may be poisoned, deactivated, or simply not potent enough for the specific substrate and conditions. For instance, heterogeneous catalysts like Amberlyst-15 can have their acidic sites blocked. | 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. For sulfuric acid, a common range is 1-5 mol%. For Amberlyst-15, a typical loading is around 10 wt% of the limiting reactant. 2. Switch to a Stronger Catalyst: If using a mild acid catalyst, consider switching to a stronger one like sulfuric acid or p-toluenesulfonic acid. 3. Activate Heterogeneous Catalyst: Ensure that heterogeneous catalysts like Amberlyst-15 are properly activated according to the manufacturer's protocol, which often involves washing and drying to remove impurities and water. |
| Equilibrium Limitation | Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus stalling the reaction. | 1. Use Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, cyclohexane), a Dean-Stark trap is highly effective for continuous water removal. 2. Increase Alcohol Excess: Employ a larger excess of the alcohol reactant (e.g., from 3:1 to 10:1 alcohol to ketoprofen molar ratio) to push the equilibrium towards the ester product. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low to provide sufficient activation energy for the reaction to proceed at a reasonable rate. | 1. Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C, while monitoring for any potential side-product formation. The optimal temperature is often near the boiling point of the alcohol or solvent. |
Issue 2: Significant formation of byproducts is observed, complicating purification.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| High Reaction Temperature | Excessive heat can lead to degradation of reactants or products, or promote side reactions such as ether formation from the alcohol, especially with strong acid catalysts. | 1. Lower the Reaction Temperature: Find the minimum temperature that provides a reasonable reaction rate with minimal byproduct formation. 2. Use a Milder Catalyst: Consider replacing strong mineral acids with solid acid catalysts like Amberlyst-15 or zeolites, which can offer higher selectivity at a given temperature. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long, especially at elevated temperatures, can lead to the formation of degradation products. | 1. Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the maximum conversion of the limiting reactant is achieved. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of ketoprofen?
The "best" catalyst is application-dependent.
-
Sulfuric Acid (H₂SO₄): A highly effective and inexpensive homogeneous catalyst that promotes rapid reaction rates. However, its corrosive nature and the difficulty in separating it from the reaction mixture can be drawbacks.
-
Amberlyst-15: A strong acidic ion-exchange resin that acts as a heterogeneous catalyst. It is easily separable from the reaction mixture by simple filtration, allowing for easy reuse and a simpler work-up procedure.
-
Enzymes (Lipases): Offer high selectivity and operate under mild reaction conditions, which can be advantageous for sensitive substrates. However, they are generally more expensive and may have lower reaction rates compared to chemical catalysts.
Q2: How can I effectively remove water from the reaction mixture without a Dean-Stark trap?
If a Dean-Stark apparatus is not feasible, you can add a dehydrating agent directly to the reaction mixture. Molecular sieves (3Å or 4Å) are a good option as they are inert and can selectively adsorb water. However, ensure they are properly activated before use.
Q3: What is a typical molar ratio of alcohol to ketoprofen?
A molar ratio of alcohol to ketoprofen of at least 3:1 is recommended to shift the equilibrium towards the product side. In many protocols, a much larger excess is used, and the alcohol itself may even serve as the solvent.
Q4: How do I know when the reaction is complete?
The reaction progress should be monitored by a suitable analytical technique. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively track the disappearance of the ketoprofen spot and the appearance of the ester product spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
Below is a troubleshooting workflow to guide your experimental optimization.
Figure 2: A systematic troubleshooting workflow for low reaction rates in ketoprofen esterification.
References
-
Bastos, R. M. et al. (2019). Esterification of Ketoprofen with Ethanol by Heterogeneous Catalysis Using Ion Exchange Resin. Catalysis Letters. Available at: [Link]
Technical Support Center: Purifying Ethyl 2-(3-benzoylphenyl)propanoate via Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-(3-benzoylphenyl)propanoate. Also known as Ketoprofen Ethyl Ester, this compound is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for subsequent applications.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for robust and reproducible purification using column chromatography.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of Ethyl 2-(3-benzoylphenyl)propanoate.
Q1: What are the key chemical properties of Ethyl 2-(3-benzoylphenyl)propanoate that influence its purification?
Ethyl 2-(3-benzoylphenyl)propanoate (Molar Mass: ~282.3 g/mol ) is a moderately polar molecule.[1] Its polarity is primarily determined by the presence of an ethyl ester and a benzophenone group.[1] These functional groups allow it to interact with polar stationary phases like silica gel, while its significant hydrocarbon structure ensures solubility in common organic solvents. Its topological polar surface area is 43.4 Ų, which provides a quantitative measure of its polarity.[1]
Q2: What is the recommended stationary phase for this purification?
For this compound, silica gel (SiO₂) is the industry-standard stationary phase. Its polar surface, rich in silanol (Si-OH) groups, effectively separates molecules based on differences in polarity. For preparative flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal balance between resolution and flow rate.[2]
Q3: How do I select the optimal mobile phase (eluent)?
The selection of the mobile phase is the most critical step and is best determined empirically using Thin-Layer Chromatography (TLC) .[2] The goal is to find a solvent system where the Ethyl 2-(3-benzoylphenyl)propanoate has a Retention Factor (Rf) of approximately 0.2-0.4 .[2] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from less polar and more polar impurities.
A common starting point is a binary mixture of a non-polar solvent, such as hexanes or petroleum ether , and a more polar solvent, like ethyl acetate .
Q4: Should I use an isocratic or a gradient elution technique?
The choice depends on the complexity of the crude mixture.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the purification.[3] It is simpler to execute but can lead to significant peak broadening for compounds that are strongly retained, potentially compromising purity and yield.[3]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[4] This technique is highly recommended for purifying Ethyl 2-(3-benzoylphenyl)propanoate, as it sharpens peaks, reduces elution time, and improves separation from closely eluting impurities.[3][5] A step-gradient , where the solvent composition is changed in discrete steps, is a practical and effective approach for flash chromatography.[3]
Q5: How can I detect the compound during and after chromatography?
The benzoylphenyl moiety in the molecule contains a strong chromophore, which makes it easily detectable by ultraviolet (UV) light . On TLC plates containing a fluorescent indicator (F₂₅₄), the compound will appear as a dark spot under a UV lamp at 254 nm. This property is also used for detection in automated flash chromatography systems and HPLC.[6][7]
Section 2: Core Experimental Workflow & Protocols
The purification process follows a logical sequence from initial analysis to final isolation.
Caption: Overall workflow for column chromatography purification.
Protocol 1: TLC for Solvent System Optimization
-
Prepare Eluent Mixtures: Create a series of test eluents with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% ethyl acetate).
-
Sample Preparation: Dissolve a small amount of the crude Ethyl 2-(3-benzoylphenyl)propanoate in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot any available standards of starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Selection: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and shows the best separation from all other spots.[2]
Protocol 2: Column Packing (Slurry Method)
-
Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).[8]
-
Create Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined by TLC. Stir to create a homogenous, pourable slurry.
-
Packing: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs down evenly without air bubbles or cracks.[8]
-
Equilibration: Add more eluent and allow it to run through the packed bed until the silica is stable and the solvent level is just above the top of the silica. Add another thin layer of sand (~0.5 cm) on top to protect the silica bed during sample and eluent addition.[8] Never let the column run dry.[2]
Protocol 3: Sample Loading (Dry Loading Method)
Dry loading is superior to wet loading as it often leads to sharper bands and better separation.[2]
-
Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of the crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Loading: Carefully drain the eluent in the packed column until it is level with the top layer of sand. Gently add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Finalize: Carefully add a final layer of sand on top of the sample layer to prevent disturbance.
Protocol 4: Elution and Fraction Collection
-
Initiate Elution: Carefully add the eluent to the column. Use gentle air pressure to start the flow at a steady rate (a flow rate of ~5 cm of solvent level decrease per minute is a good target).[8]
-
Gradient Application (Example):
-
Begin eluting with the solvent system that gave your target compound an Rf of ~0.2-0.4 (e.g., 10% Ethyl Acetate in Hexanes). Collect fractions.
-
If non-polar impurities are present, you may start with an even less polar solvent (e.g., 5% Ethyl Acetate) to elute them first.
-
After the target compound begins to elute, you can increase the polarity (e.g., to 20% Ethyl Acetate) to speed up its elution and sharpen the tail end of the peak.[9]
-
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[2]
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the compounds. Combine the fractions that contain only the pure desired product.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses specific problems in a Q&A format.
Q: My compound is not eluting from the column, or is eluting very slowly.
A: This is a common issue that points to insufficient mobile phase polarity.
-
Cause: The eluent is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try switching to 15% or 20%. This increases the eluting power of the mobile phase and will move the compound down the column.[9]
-
Pro-Tip: Ensure your compound is stable on silica. Some compounds can decompose or irreversibly bind if they are sensitive to the acidic nature of silica gel.[9]
Q: The compound eluted immediately in the first few fractions with the solvent front.
A: This indicates that the mobile phase is too polar.
-
Cause: The compound has a very low affinity for the silica gel in the chosen eluent and is carried down the column without retention. Your TLC Rf was likely too high (>0.6).
-
Solution: Re-develop your solvent system using TLC. Decrease the proportion of the polar solvent. For instance, if you used 20% ethyl acetate, try 10% or 5% to increase retention and allow for separation to occur.[9]
Q: I'm getting poor separation, and my fractions are all mixed.
A: This frustrating problem can have several causes.
-
Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica gel used. The compound bands broaden significantly and overlap.
-
Solution: Use a larger column with more silica gel. A general rule is a 50:1 to 100:1 ratio of silica to crude sample by weight.
-
-
Cause 2: Poor Column Packing. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent flow, causing bands to become distorted and mixed.
-
Solution: Repack the column carefully using the slurry method, ensuring an even and compact bed.
-
-
Cause 3: Inappropriate Solvent System. If the Rf values of your target compound and an impurity are too close, baseline separation on a column will be impossible.
-
Solution: Spend more time on TLC development. Try different solvent combinations (e.g., dichloromethane/hexanes, or adding a small amount of methanol for more polar compounds) to maximize the ΔRf (difference in Rf values) between your product and impurities.
-
Q: The spots on my monitoring TLC plates are streaking or "tailing".
A: Tailing is when a spot appears elongated rather than round, and it indicates an issue with compound-silica interaction.
-
Cause: This can happen if the compound is somewhat acidic or if it is applied to the column in a solvent that is too strong. It can also occur if the concentration is too high.
-
Solution: For column chromatography, tailing can be mitigated by using a gradient elution. Once the main part of the spot begins to elute, increasing the solvent polarity can help push the "tail" off the column more quickly, resulting in a more concentrated set of final fractions.[9] If the compound is acidic, adding a very small amount of acetic acid (~0.1%) to the eluent can sometimes improve peak shape, but this should be done with caution as it can affect compound stability.
Q: My purified product yield is very low. Where did my compound go?
A: Loss of product can occur at several stages.
-
Cause 1: Irreversible Adsorption/Decomposition. The compound may have degraded on the acidic silica gel or is so strongly adsorbed that it will not elute with the chosen solvents.[9]
-
Cause 2: Incomplete Elution. You may have stopped collecting fractions too early, leaving a significant amount of product still on the column.
-
Cause 3: Physical Loss. Transfer errors, incomplete extraction from combined fractions, or aspiration during rotary evaporation can contribute to loss.
-
Solution: Check for decomposition by running a "silica stability test": spot your compound on a TLC plate, let it sit for an hour, then develop it to see if new spots have appeared.[9] Always continue monitoring fractions with TLC until you are certain all the product has eluted. Be meticulous in your transfer and workup steps.
Section 4: Data Summary & Visualization
Table 1: Recommended Purification Parameters
| Parameter | Recommended Setting/Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar adsorbent for moderately polar organic molecules.[2] |
| Mobile Phase | Hexanes / Ethyl Acetate | Offers a good polarity range and both solvents are easily removed. |
| TLC Rf Target | 0.2 - 0.4 | Provides the best balance for separation and reasonable elution volume.[2] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution.[2] |
| Elution Method | Step-Gradient | Efficiently separates components of varying polarities and sharpens peaks.[3] |
| Detection | UV Light (254 nm) | The benzophenone moiety is a strong UV chromophore. |
Step-Gradient Elution Diagram
This diagram illustrates how a step-gradient elution can be used to first remove a non-polar impurity before eluting the target product.
Caption: Example of a step-gradient elution profile.
Section 5: Safety Precautions
All laboratory work should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle Ethyl 2-(3-benzoylphenyl)propanoate and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12]
-
Handling: Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.[11] In case of contact, wash the affected area thoroughly with soap and water.[10][11]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9878873, Ethyl 2-(3-benzoylphenyl)propanoate. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: Ketoprofen Ethyl Ester. [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?[Link]
-
PubMed. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
D. P. Bhosale College, Koregaon. Chemistry Chromatography Notes. [Link]
-
Wiley-VCH. Supporting Information for Organic Synthesis. [Link]
-
ResearchGate. Development of Ketoprofen Impurity A as a Certified Reference Material. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
Journal of Pharmacognosy and Phytochemistry. Purification and Identification of Secondary Compounds by Column Chromatography and GC-MS Analysis. [Link]
-
SIELC Technologies. Separation of Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanoacrylate on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Ethyl propionate. [Link]
-
PubMed. New and Simple Method for Determination of 2-(3-benzoylphenyl)propionic Acid in Body Fluid. [Link]
-
PMC. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
- Google Patents. US5808069A - Salts of 2-(3-benzoylphenyl) propionic acid with organic bases.
- Google Patents. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
-
Human Metabolome Database. Showing metabocard for Ethyl propionate (HMDB0030058). [Link]
-
PubChem. 2-(3-Benzoylphenyl)propanoic acid. [Link]
-
ResearchGate. Crystal structure of ethyl-2-(3-benzoylthioureido)propanoate. [Link]
-
MDPI. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea. [Link]
Sources
- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New and simple method for determination of 2-(3-benzoylphenyl)propionic acid in body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemicea.com [chemicea.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of Ethyl 2-(3-benzoylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for the comprehensive characterization and structural validation of Ethyl 2-(3-benzoylphenyl)propanoate, a key intermediate in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. As a Senior Application Scientist, my goal is to not only present the necessary analytical techniques but to also provide the rationale behind the experimental choices, ensuring a thorough understanding of the validation process. This document is structured to offer a holistic approach, from synthesis to multi-faceted structural elucidation and purity assessment, while comparing the efficacy of various analytical methods.
Introduction to Ethyl 2-(3-benzoylphenyl)propanoate: The Precursor to a Potent NSAID
Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester, is an organic compound with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol .[1] Its structure features an ethyl ester linked to a propanoate group, which is attached to a benzoylphenyl moiety. The accurate characterization and validation of this molecule's structure are of paramount importance, as its purity and integrity directly impact the quality and safety of the final active pharmaceutical ingredient (API), Ketoprofen.
This guide will navigate through the essential steps of its synthesis, structural confirmation via spectroscopic methods, and purity validation using chromatographic techniques. We will also explore alternative characterization methods that can provide complementary information.
Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate: A Practical Laboratory Protocol
The synthesis of Ethyl 2-(3-benzoylphenyl)propanoate is most commonly achieved through the esterification of its parent carboxylic acid, Ketoprofen. This reaction is a classic example of a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of Ketoprofen
This protocol is designed to be a self-validating system, where the progress and outcome of the reaction can be monitored and confirmed through in-process controls and final product analysis.
Materials:
-
2-(3-benzoylphenyl)propanoic acid (Ketoprofen)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-benzoylphenyl)propanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Reflux: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material (Ketoprofen) and the appearance of the product spot (Ethyl 2-(3-benzoylphenyl)propanoate), which will have a higher Rf value due to its lower polarity.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate. The desired ester will partition into the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acid and water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Ethyl 2-(3-benzoylphenyl)propanoate as an oil.
Rationale for Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid as Catalyst: A strong acid like sulfuric acid is an effective catalyst for this reaction.
-
TLC Monitoring: In-process monitoring by TLC is a simple and effective way to determine the reaction's endpoint, preventing unnecessary heating and potential side reactions.
The following diagram illustrates the workflow for the synthesis and purification of Ethyl 2-(3-benzoylphenyl)propanoate.
Validation and Purity Analysis: A Comparative Approach
Once the structure is confirmed, it is crucial to assess the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantitative determination of Ethyl 2-(3-benzoylphenyl)propanoate and its impurities.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 258 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Method Validation: The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). [2][3][4][5]The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison with Alternative Purity Assessment Methods
While HPLC is the primary method for purity analysis, other techniques can provide complementary information.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative. | Requires method development and validation. | Gold standard for purity and impurity profiling. |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase. | Excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents. |
| Thin Layer Chromatography (TLC) | Partitioning on a planar stationary phase. | Simple, rapid, low cost. | Lower resolution and sensitivity compared to HPLC. | In-process monitoring, qualitative analysis. |
Advanced and Orthogonal Characterization Techniques
For a comprehensive understanding of the physicochemical properties of Ethyl 2-(3-benzoylphenyl)propanoate, especially in a drug development setting, advanced and orthogonal techniques can be employed.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as melting point and phase transitions. [2][3][5][6][7]* Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of volatile components. [2][3][5][6][7] Comparison of Thermal Analysis Techniques:
| Technique | Information Provided | Application for Ethyl 2-(3-benzoylphenyl)propanoate |
| DSC | Melting point, glass transition, polymorphism. | Determination of the melting point and assessment of crystalline form. |
| TGA | Thermal stability, decomposition temperature, residual solvent content. | Assessment of thermal degradation profile and quantification of residual solvents. |
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the absolute and most definitive three-dimensional structure of a molecule. [4][8][9][10][11]While Ethyl 2-(3-benzoylphenyl)propanoate is often an oil at room temperature, it may be possible to obtain crystals under specific conditions. This technique would provide precise bond lengths, bond angles, and conformational information, serving as the ultimate structural validation.
The following diagram illustrates the relationship between the different analytical techniques for a comprehensive characterization.
Conclusion
The characterization and validation of Ethyl 2-(3-benzoylphenyl)propanoate is a critical step in the manufacturing of Ketoprofen. A multi-faceted approach, combining a well-controlled synthesis with a suite of powerful analytical techniques, is essential to ensure the identity, purity, and quality of this important pharmaceutical intermediate. This guide has provided a framework for this process, emphasizing the rationale behind the chosen methods and the importance of a self-validating system. By adhering to these principles, researchers and drug development professionals can confidently produce and characterize Ethyl 2-(3-benzoylphenyl)propanoate to the highest standards.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]
-
Crystallographic Structure Elucidation. Northwestern University. [Link]
-
What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
- Preparation method of ketoprofen ethyl ester.
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
- Synthesis method of ketoprofen.
-
Ethyl 2-(3-benzoylphenyl)propanoate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. torontech.com [torontech.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. What Is the Difference Between DSC and TGA? [cn-henven.com]
- 8. eas.org [eas.org]
- 9. excillum.com [excillum.com]
- 10. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Crystallographic Structure Elucidation [imserc.northwestern.edu]
A Comparative Efficacy Analysis of Ethyl 2-(3-benzoylphenyl)propanoate and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: The Rationale for Prodrug Strategies in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the therapeutic benefits of traditional NSAIDs are often marred by significant adverse effects, most notably gastrointestinal (GI) toxicity. This is largely attributed to the direct irritation caused by the free carboxylic acid moiety common to many NSAIDs and the systemic inhibition of the constitutively expressed COX-1 enzyme, which is responsible for producing gastroprotective prostaglandins.
To mitigate these risks, various drug development strategies have been employed, including the synthesis of prodrugs. A prodrug is an inactive or less active chemical entity that is transformed in vivo into a pharmacologically active agent. This guide focuses on Ethyl 2-(3-benzoylphenyl)propanoate , the ethyl ester of the potent NSAID Ketoprofen . By masking the free carboxylic acid group of Ketoprofen, this ester prodrug is designed to reduce direct gastric mucosal damage. Following oral administration, it is anticipated to be absorbed and subsequently hydrolyzed by plasma and tissue esterases to release the active Ketoprofen.
This document provides a comprehensive comparison of the efficacy of Ethyl 2-(3-benzoylphenyl)propanoate (via its active metabolite, Ketoprofen) with other widely used NSAIDs, including non-selective COX inhibitors (Ibuprofen, Naproxen, Diclofenac) and a COX-2 selective inhibitor (Celecoxib). The analysis is grounded in experimental data from established preclinical models and clinical findings, providing researchers, scientists, and drug development professionals with a detailed framework for evaluation.
Mechanism of Action: A Tale of Two Pathways
The therapeutic and adverse effects of NSAIDs are dictated by their interaction with the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
-
COX-1 is a constitutive enzyme found in most tissues, including the gastric mucosa, platelets, and kidneys. It plays a crucial role in maintaining physiological functions, such as protecting the stomach lining and regulating blood flow.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
The ideal NSAID would selectively inhibit COX-2 at inflammatory sites while sparing COX-1 activity, thereby minimizing GI side effects. Ethyl 2-(3-benzoylphenyl)propanoate is a prodrug that, upon hydrolysis, releases Ketoprofen. Ketoprofen itself is a non-selective COX inhibitor, potently inhibiting both COX-1 and COX-2.[1] The prodrug strategy for Ketoprofen primarily aims to circumvent local gastric toxicity rather than altering its fundamental COX selectivity profile.
Diagram 1: The Cyclooxygenase (COX) Pathway and NSAID Inhibition
This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and indicates the point of inhibition by NSAIDs.
Caption: The COX pathway and points of NSAID inhibition.
Comparative In Vitro Efficacy: COX Enzyme Inhibition
The intrinsic potency of an NSAID is determined by its ability to inhibit COX-1 and COX-2 enzymes, typically quantified as the half-maximal inhibitory concentration (IC50). While direct experimental IC50 values for Ethyl 2-(3-benzoylphenyl)propanoate are not extensively reported—as it is designed to be an inactive prodrug—the efficacy of its active metabolite, Ketoprofen, is well-documented.[2][3] In silico docking studies suggest that ester prodrugs interact with the cyclooxygenase active sites, but their primary pharmacological activity in vivo is contingent upon hydrolysis to the parent acid.[2]
The table below summarizes the COX inhibition profiles of Ketoprofen and comparator NSAIDs. A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio indicates the drug's preference for inhibiting COX-2 over COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Classification |
| Ketoprofen | 0.047 | 2.9 | 61.7 | Non-selective |
| Ibuprofen | 7.6 | 7.2 | 0.95 | Non-selective |
| Naproxen | 0.1 | 2.2 | 22 | Non-selective (COX-1 preferential) |
| Diclofenac | 0.075 | 0.038 | 0.51 | Non-selective (Slight COX-2 preference) |
| Celecoxib | >100 | 0.08 | >1250 | COX-2 Selective |
Data compiled from various in vitro studies. Absolute values may vary based on assay conditions.[4]
Interpretation:
-
Ketoprofen is a potent inhibitor of both COX-1 and COX-2, with a preference for COX-1.[4] Its high potency is a key factor in its clinical efficacy.
-
Ibuprofen shows roughly equipotent inhibition of both isoforms.[4]
-
Naproxen demonstrates a strong preference for COX-1 inhibition.
-
Diclofenac is a potent inhibitor of both isoforms, with a slight preference for COX-2.[4]
-
Celecoxib is highly selective for COX-2, which underpins its improved gastrointestinal safety profile compared to non-selective agents.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a standardized method for determining the IC50 values of test compounds against COX-1 and COX-2.
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 enzymes by a test compound.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[5]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
L-epinephrine or other suitable cofactor.
-
Arachidonic acid (substrate).
-
Test compound (e.g., Ethyl 2-(3-benzoylphenyl)propanoate, Ketoprofen) dissolved in DMSO.
-
Vehicle control (DMSO).
-
2.0 M HCl (to terminate the reaction).
-
Prostaglandin E2 (PGE2) standard.
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or LC-MS/MS system.[2][6]
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in cold reaction buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the reaction buffer, heme, and any other required cofactors.[2]
-
Inhibitor Pre-incubation: Add 2 µL of the test compound at various concentrations (typically a serial dilution) or DMSO vehicle to the assay tubes. Add the prepared enzyme solution. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[2][7] This step is critical for time-dependent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to a final concentration of approximately 5 µM.[2]
-
Reaction Incubation: Incubate for a short, fixed period (e.g., 2 minutes) at 37°C, ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2.0 M HCl.[2]
-
Quantification of PGE2: Measure the amount of PGE2 produced using a validated method such as ELISA or LC-MS/MS.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Comparative In Vivo Efficacy: Preclinical Models
In vivo animal models are essential for evaluating the anti-inflammatory and analgesic effects of a compound in a complex biological system. For a prodrug like Ethyl 2-(3-benzoylphenyl)propanoate, these models are particularly important as they account for absorption, distribution, metabolism (hydrolysis to Ketoprofen), and excretion (ADME).
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model of acute inflammation. Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, making it sensitive to inhibition by NSAIDs.
Studies have shown that ester prodrugs of Ketoprofen, including the ethyl ester, exhibit anti-inflammatory activity similar to that of the parent drug, Ketoprofen, although sometimes requiring higher doses to achieve the same effect.[8] This confirms the successful in vivo conversion of the prodrug to its active form. A meta-analysis of clinical trials has shown that Ketoprofen is significantly more effective than Ibuprofen and Diclofenac in relieving moderate-to-severe pain and improving functional status.[9]
Expected Results:
-
Vehicle-treated animals will show a significant increase in paw volume over several hours.
-
Animals treated with Ethyl 2-(3-benzoylphenyl)propanoate or other effective NSAIDs will show a dose-dependent reduction in paw edema compared to the vehicle control.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema.
Materials:
-
Wistar rats (150-200g).
-
1% (w/v) solution of lambda-carrageenan in sterile saline.
-
Test compounds (Ethyl 2-(3-benzoylphenyl)propanoate, reference NSAIDs) prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and Test Groups (various doses of the test compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the change in paw volume (edema) for each animal at each time point. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces the release of endogenous mediators like prostaglandins, leading to visceral pain manifested as characteristic "writhing" behaviors (abdominal contractions and stretching). The reduction in the number of writhes indicates an analgesic effect.
Studies show that Ketoprofen ester prodrugs exhibit significant analgesic activity in this model, comparable to the parent drug.[8] This further supports the prodrug's effective in vivo conversion and the subsequent inhibition of prostaglandin synthesis by the released Ketoprofen.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic effect of a test compound by quantifying the reduction in acetic acid-induced writhing.
Materials:
-
Swiss albino mice (20-25g).
-
0.7% (v/v) solution of acetic acid in distilled water.
-
Test compounds and a standard analgesic (e.g., Diclofenac Sodium 10 mg/kg) prepared in a suitable vehicle.
-
Observation chambers.
Procedure:
-
Animal Grouping: Randomly divide mice into experimental groups (n=6-8 per group).
-
Drug Administration: Administer the test compounds, vehicle, or standard drug orally, typically 40-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of the 0.7% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and allow a 5-minute latency period. Then, count the total number of writhes for a fixed period, typically 10-15 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100 Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.
Comparative Safety Profiles
A critical aspect of NSAID comparison is the safety profile, particularly concerning gastrointestinal and cardiovascular risks. The prodrug strategy of Ethyl 2-(3-benzoylphenyl)propanoate is explicitly designed to improve GI safety.
| NSAID | Gastrointestinal (GI) Risk | Cardiovascular (CV) Risk | Renal Effects |
| Ethyl 2-(3-benzoylphenyl)propanoate | Lower than Ketoprofen. Designed to reduce direct mucosal damage. Systemic risk similar to Ketoprofen post-hydrolysis. | Similar to Ketoprofen. High doses may be associated with a small thrombotic risk. | Potential for renal dysfunction, similar to other NSAIDs, by reducing renal blood flow. |
| Ketoprofen | High. Associated with significant GI risks, including ulcers and bleeding. | High doses may be associated with a small thrombotic risk. | Can cause renal adverse effects, especially in at-risk patients.[1] |
| Ibuprofen | Lowest risk among traditional NSAIDs at low doses (≤1200 mg/day). Risk increases with dose. | Low risk at doses ≤1200 mg/day. A small thrombotic risk may exist at high doses (e.g., 2400 mg/day). | Similar to other NSAIDs. |
| Naproxen | Intermediate to high GI risk. | Considered to have a lower thrombotic risk compared to other non-selective NSAIDs and coxibs. | Similar to other NSAIDs. |
| Diclofenac | Intermediate to high GI risk. | Associated with a thrombotic risk profile similar to COX-2 inhibitors, particularly at 150 mg/day. | Similar to other NSAIDs. |
| Celecoxib | Significantly lower GI risk compared to non-selective NSAIDs. | Does not confer a greater risk of cardiovascular events than naproxen or ibuprofen at moderate doses. | Can cause renal adverse effects; risk is not significantly different from naproxen.[1] |
Key Insights:
-
The primary advantage of Ethyl 2-(3-benzoylphenyl)propanoate is the significant reduction in local gastric irritation compared to Ketoprofen.[8]
-
Once absorbed and hydrolyzed, the systemic GI and CV risks are expected to be identical to those of Ketoprofen.
-
For systemic safety, Naproxen is often favored for patients with high CV risk, while Celecoxib is favored for those with high GI risk.
-
All NSAIDs carry a risk of renal adverse events through the inhibition of renal prostaglandin synthesis.[1]
Conclusion and Future Directions
Ethyl 2-(3-benzoylphenyl)propanoate represents a rational and effective prodrug approach to ameliorate the significant gastrointestinal toxicity associated with its parent compound, Ketoprofen. By masking the carboxylic acid moiety, it successfully reduces direct mucosal damage. Preclinical in vivo data confirm that it is efficiently converted to active Ketoprofen, delivering a potent anti-inflammatory and analgesic effect comparable to its parent drug.
When compared to the broader NSAID class, the active form, Ketoprofen, stands out as a highly potent analgesic, demonstrating superior efficacy in some clinical settings against Ibuprofen and Diclofenac.[9] However, this potency is coupled with a significant non-selective COX inhibition profile, carrying inherent risks of systemic GI and potential CV side effects.
For researchers and drug developers, the Ethyl 2-(3-benzoylphenyl)propanoate model offers several key takeaways:
-
Validation of Prodrug Strategy: It confirms that esterification is a viable method to reduce the local GI toxicity of acidic NSAIDs.
-
Efficacy is Maintained: The prodrug approach does not compromise the potent anti-inflammatory and analgesic efficacy of the parent molecule in vivo.
-
Systemic Risks Remain: The strategy does not alter the systemic risks associated with the active drug's COX-1/COX-2 inhibition profile.
Future research could explore ester prodrugs of NSAIDs that are preferentially hydrolyzed by enzymes specifically upregulated at sites of inflammation, potentially offering a dual-targeting mechanism for both improved safety and enhanced localized efficacy.
References
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
-
Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Current Drug Discovery Technologies.
-
Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. ResearchGate.
-
1-Ethyl and 1-Propylazacycloalkan-2-one Ester Prodrugs of Ketoprofen. Drug Research.
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
-
COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
-
Acetic Acid induced Writhing Method. YouTube.
-
COX Inhibitor Screening Assay Kit. Cayman Chemical.
-
An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments.
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
-
Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran. PubMed.
-
Carrageenan induced Paw Edema Model. Creative Biolabs.
-
Anti-inflammatory activity using carrageenan-induced paw edema models... ResearchGate.
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
-
Carrageenan-induced rat paw oedema: Significance and symbolism. ScienceDirect.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
-
Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs. PMC.
-
Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis. Clinical and Experimental Rheumatology.
-
Efficacy of ketoprofen vs. ibuprofen and diclofenac: A systematic review of the literature and meta-analysis. ResearchGate.
-
NSAIDs and coxibs: balancing of cardiovascular and gastrointestinal risks. GOV.UK.
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
-
Comparative cardiovascular safety of nonsteroidal anti-inflammatory drugs in patients with hypertension: a population-based cohort study. NIH.
-
Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis. Semantic Scholar.
-
Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis. Medic's Corner.
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH.
-
Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis. The New England Journal of Medicine.
-
Efficacy of Ketoprofen Vs Ibuprofen and Diclofenac: A Systematic Review of the Literature and Meta-Analysis. ACR Meeting Abstracts.
-
COX Inhibitors. StatPearls - NCBI Bookshelf.
-
Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. ResearchGate.
-
Efficacy of Ketoprofen Vs Ibuprofen and Diclofenac for Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. ACR Meeting Abstracts.
-
the development of cox-1 and cox-2 inhibitors: a review. ResearchGate.
Sources
- 1. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
- 5. Structure-based design of cyclooxygenase-2 selectivity into ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(3-benzoylphenyl)propanoate
Introduction
Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the well-established non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, is a compound of significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or related compound, the development and validation of robust analytical methods are paramount to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ethyl 2-(3-benzoylphenyl)propanoate, offering insights into the experimental rationale and performance characteristics of each technique. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4]
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6] This guide will delve into two primary analytical techniques for the analysis of Ethyl 2-(3-benzoylphenyl)propanoate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[7] For Ethyl 2-(3-benzoylphenyl)propanoate, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging a non-polar stationary phase and a polar mobile phase to achieve separation.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a critical process driven by the physicochemical properties of the analyte. Ethyl 2-(3-benzoylphenyl)propanoate, being a relatively non-polar ester, exhibits good retention on a C18 column. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities or degradation products.[8][9] The choice of detector wavelength is based on the UV absorbance spectrum of the compound, with the maximum absorbance wavelength (λmax) providing the highest sensitivity. For ketoprofen and its derivatives, this is often in the range of 254-260 nm.[5][8][10]
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a typical RP-HPLC method for the quantification of Ethyl 2-(3-benzoylphenyl)propanoate.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C[9]
2. Standard Solution Preparation:
-
Prepare a stock solution of Ethyl 2-(3-benzoylphenyl)propanoate reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL).[8]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Ethyl 2-(3-benzoylphenyl)propanoate in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[15]
4. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (formulation matrix without the analyte), and the analyte solution. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[11][16]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5][17]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[12]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.[13]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18][19]
Visualization of the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of Ethyl 2-(3-benzoylphenyl)propanoate.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[7][20] It is often used for routine quality control due to its speed and low cost.
Rationale for Method Parameters in UV-Vis Spectrophotometry
The principle of UV-Vis spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[5] The primary experimental choice is the selection of the analytical wavelength, which is the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and minimize interferences.[5][17] The choice of solvent is also crucial; it must dissolve the analyte and be transparent in the wavelength range of interest. Methanol and ethanol are common choices for ketoprofen and its esters.[5][21]
Experimental Protocol: Validated UV-Vis Spectrophotometric Method
This protocol describes a typical UV-Vis spectrophotometric method for the quantification of Ethyl 2-(3-benzoylphenyl)propanoate.
1. Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200-400 nm to determine the λmax. For ketoprofen derivatives, λmax is typically around 254-260 nm.[5][10]
-
Blank: The solvent used for sample and standard preparation.
2. Standard Solution Preparation:
-
Prepare a stock solution of Ethyl 2-(3-benzoylphenyl)propanoate reference standard in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within a linear range (e.g., 5-30 µg/mL).[19]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration within the calibration range.
-
Filter the solution if necessary to remove any particulate matter.
4. Validation Parameters:
-
Specificity: Analyze the blank and a placebo solution. Their absorbance at the analytical wavelength should be negligible.[5]
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Plot absorbance versus concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[5][17]
-
Accuracy: Perform recovery studies by analyzing samples of known concentration or by the standard addition method. Recoveries should be within acceptable limits (e.g., 98-102%).
-
Precision:
-
Repeatability: Measure the absorbance of at least six replicate samples of the same concentration. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Can be determined from the standard deviation of the blank and the slope of the calibration curve.[10]
Visualization of the UV-Vis Spectrophotometry Workflow
Caption: A simplified workflow for the UV-Vis spectrophotometric analysis.
Comparative Performance of Analytical Methods
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis. HPLC offers superior specificity and is the method of choice for stability-indicating assays and the analysis of complex mixtures. UV-Vis spectrophotometry, while less specific, is a rapid and economical option for routine assays of the pure substance or simple formulations.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Rationale for Difference |
| Specificity | High (can separate from impurities and degradants) | Low to Moderate (potential for interference from other absorbing species) | HPLC physically separates components before detection, whereas spectrophotometry measures the total absorbance at a given wavelength. |
| Sensitivity (LOD/LOQ) | Generally higher (lower LOD/LOQ values)[18][19] | Generally lower (higher LOD/LOQ values)[10] | The combination of efficient separation and sensitive detectors in HPLC allows for the detection of lower concentrations. |
| Linearity (r²) | Typically ≥ 0.999[8] | Typically ≥ 0.998[10] | Both methods can exhibit excellent linearity, but HPLC often shows slightly better correlation due to lower baseline noise. |
| Accuracy (% Recovery) | 98-102%[12] | 98-102%[21] | Both methods can achieve high accuracy when properly validated. |
| Precision (% RSD) | ≤ 2%[13] | ≤ 2%[6] | Both methods are capable of high precision. |
| Analysis Time | Longer (due to chromatographic separation) | Shorter (direct measurement) | HPLC run times are typically several minutes per sample, while spectrophotometric readings are almost instantaneous. |
| Cost (Instrument & Consumables) | Higher | Lower | HPLC systems and columns are more expensive than spectrophotometers and cuvettes. Solvents for HPLC also add to the cost. |
| Complexity | More complex (requires skilled operators) | Simpler (easier to operate) | HPLC method development and troubleshooting require more expertise. |
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable for the quantitative analysis of Ethyl 2-(3-benzoylphenyl)propanoate, with the choice of method being dictated by the specific analytical needs. For research, development, and stability testing, where specificity is critical, a validated stability-indicating HPLC method is the preferred choice. For routine quality control of the bulk drug or simple formulations where interfering substances are not expected, a validated UV-Vis spectrophotometric method can provide a rapid, cost-effective, and reliable alternative. The validation of any analytical method must be rigorously performed according to established guidelines, such as those from the ICH, to ensure the generation of accurate and reliable data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
(R)-Ketoprofen: An In-depth Technical Guide to Stability and Degradation Pathway Analysis - Benchchem.
-
Analytical method development and validation of ketoprofen tablet by UV spectrophotometer - International Journal of Pharmaceutical Chemistry and Analysis.
-
Kinetic Spectrophotometric Method for The Determination of Ketoprofen in Pharmaceuticals and Biological Fluids - PMC - NIH.
-
Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method - MDPI.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
-
Quality Guidelines - ICH.
-
DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF KETOPROFEN IN CAPSULE AND TABLET DOSAGE FORMS - Zenodo.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
-
Spectrophotometric determination of ketoprofen and its application in pharmaceutical analysis. - SciSpace.
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - United Arab Emirates - Ministry of Health and Prevention.
-
Analytical method development and validation of ketoprofen tablet by UV spectrophotometer | Semantic Scholar.
-
NSAID Analysis Using Chromatographic and Spectrophotometric Methods - Semantic Scholar.
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry.
-
Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - NIH.
-
Validation of analysis method for determining ketoprofen concentration in pharmaceutical dosage form using high performance liquid chromatography | European Journal of Chemistry.
-
Analytical methods and their developments for NSAIDs. - ResearchGate.
-
A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC - NIH.
-
Kinetic study of ketoprofen degradation according to standards methods of international commity of harmonisation by HPLC - ResearchGate.
-
Validation of analysis method for determining ketoprofen concentration in pharmaceutical dosage form using high performance liquid chromatography | Request PDF - ResearchGate.
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester - MDPI.
-
Analytical Methods for Determination of Ketoprofen Drug: A review - Ibn AL-Haitham Journal For Pure and Applied Sciences.
-
Enantiospecific gas chromatographic-mass spectrometric procedure for the determination of ketoprofen and ibuprofen in synovial fluid and plasma: application to protein binding studies - PubMed.
-
Ketoprofen Photodegradation Kinetics Promoted by TiO 2 - MDPI.
-
Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst - ResearchGate.
-
Determination of ketoprofen in plasma by extractive methylation and electron-capture gas chromatography - ResearchGate.
-
(PDF) Analytical Methods for Determination of Ketoprofen Drug: A review - ResearchGate.
-
Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem.
-
Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla - SciELO.
-
A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed.
Sources
- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ijpca.org [ijpca.org]
- 6. Analytical method development and validation of ketoprofen tablet by UV spectrophotometer | Semantic Scholar [semanticscholar.org]
- 7. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 8. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF KETOPROFEN IN CAPSULE AND TABLET DOSAGE FORMS [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. ijpsonline.com [ijpsonline.com]
- 14. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Validation of analysis method for determining ketoprofen concentration in pharmaceutical dosage form using high performance liquid chromatography | European Journal of Chemistry [eurjchem.com]
- 19. researchgate.net [researchgate.net]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. Kinetic Spectrophotometric Method for The Determination of Ketoprofen in Pharmaceuticals and Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Ethyl 2-(3-benzoylphenyl)propanoate and its Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is a compound of significant interest in pharmaceutical research and development. As a prodrug, its modified physicochemical properties can influence solubility, bioavailability, and pharmacokinetic profiles. For researchers working on the synthesis, formulation, or analysis of ketoprofen derivatives, a comprehensive understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control.
This guide provides an in-depth spectroscopic comparison of Ethyl 2-(3-benzoylphenyl)propanoate with its parent carboxylic acid, Ketoprofen , and another prominent member of the profen class of NSAIDs, Ibuprofen . By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will explore the key structural nuances that give rise to distinct spectral fingerprints for each of these molecules. The experimental data and interpretations presented herein are intended to serve as a practical reference for laboratory professionals.
Molecular Structures and Key Differentiating Features
The fundamental differences in the chemical structures of Ethyl 2-(3-benzoylphenyl)propanoate, Ketoprofen, and Ibuprofen are the primary determinants of their unique spectroscopic signatures.
-
Ethyl 2-(3-benzoylphenyl)propanoate: An ester, characterized by the presence of an ethyl group (-OCH₂CH₃) attached to the carboxyl function. It retains the benzoylphenyl moiety of its parent compound.
-
Ketoprofen: A carboxylic acid, featuring a terminal hydroxyl group (-COOH). This functional group is a key site for hydrogen bonding and imparts acidic properties to the molecule.
-
Ibuprofen: Also a carboxylic acid, but it differs from ketoprofen in the nature of its aromatic substituent. Instead of a benzoyl group, it possesses an isobutyl group.
These structural variations, particularly the presence or absence of the carboxylic acid proton, the introduction of the ethyl ester group, and the differing aromatic substituents, will manifest as distinct signals in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Power of NMR in Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For the compounds , NMR is indispensable for:
-
Confirming the presence of the ethyl ester group in Ethyl 2-(3-benzoylphenyl)propanoate through its characteristic quartet and triplet signals.
-
Verifying the absence of the acidic proton in the ester derivative, a signal that is typically observed in the ¹H NMR spectra of ketoprofen and ibuprofen.
-
Mapping the carbon skeleton of each molecule and identifying subtle shifts in the positions of aromatic and aliphatic signals resulting from changes in the functional groups.
Experimental Protocol: ¹H and ¹³C NMR
The following is a generalized protocol for obtaining high-quality NMR spectra of the target compounds.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; CDCl₃ is suitable for the ethyl ester, while DMSO-d₆ may be preferred for the carboxylic acids to ensure complete dissolution and to observe the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (Typical for a 400 or 500 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Visualization: NMR Analysis Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Data Presentation: Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 2-(3-benzoylphenyl)propanoate | ~1.2 (t, 3H, -CH₃), ~1.5 (d, 3H, -CH(CH₃)-), ~3.7 (q, 1H, -CH(CH₃)-), ~4.1 (q, 2H, -OCH₂-), 7.4-7.8 (m, 9H, Ar-H) | ~14.1 (-CH₃), ~18.5 (-CH(CH₃)-), ~45.5 (-CH(CH₃)-), ~60.9 (-OCH₂-), 128-138 (Ar-C), ~174.0 (C=O, ester), ~196.5 (C=O, ketone) |
| Ketoprofen | ~1.5 (d, 3H, -CH(CH₃)-), ~3.8 (q, 1H, -CH(CH₃)-), 7.3-7.8 (m, 9H, Ar-H), ~11-12 (br s, 1H, -COOH)[2][3] | ~18.1 (-CH(CH₃)-), ~45.3 (-CH(CH₃)-), 128-140 (Ar-C), ~180.2 (C=O, acid), ~196.6 (C=O, ketone)[3] |
| Ibuprofen | ~0.9 (d, 6H, -CH(CH₃)₂), ~1.5 (d, 3H, -CH(CH₃)-), ~1.8 (m, 1H, -CH(CH₃)₂), ~2.4 (d, 2H, -CH₂-), ~3.7 (q, 1H, -CH(CH₃)-), 7.1-7.2 (m, 4H, Ar-H), ~12 (br s, 1H, -COOH)[4][5] | ~18.2 (-CH(CH₃)-), ~22.5 (-CH(CH₃)₂), ~30.2 (-CH(CH₃)₂), ~45.2 (-CH₂- & -CH(CH₃)-), 127-141 (Ar-C), ~181.4 (C=O, acid)[6] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparative Analysis & Interpretation
-
Ethyl 2-(3-benzoylphenyl)propanoate: The most telling signals are the quartet at ~4.1 ppm and the triplet at ~1.2 ppm, which are characteristic of the ethyl group in the ester moiety. The quartet arises from the -OCH₂- protons being split by the adjacent methyl protons, and the triplet is due to the -CH₃ protons being split by the methylene protons. The absence of a broad singlet in the downfield region (10-13 ppm) confirms the absence of a carboxylic acid group.
-
Ketoprofen: The ¹H NMR spectrum of ketoprofen is similar to its ethyl ester in the aromatic and propionyl regions. However, a key differentiator is the presence of a broad singlet at ~11-12 ppm, which is characteristic of the acidic proton of the carboxylic acid group.[2][3]
-
Ibuprofen: The ¹H NMR spectrum of ibuprofen is distinguished from the other two compounds by its aromatic region, which typically shows a simpler pattern corresponding to the para-disubstituted phenyl ring. The signals for the isobutyl group (~0.9, ~1.8, and ~2.4 ppm) are also unique identifiers.[5] Like ketoprofen, it exhibits the characteristic downfield signal for the carboxylic acid proton.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: Identifying Functional Groups with FTIR
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For the compounds under investigation, FTIR is particularly useful for:
-
Differentiating between the carboxylic acid and ester functionalities: The C=O and O-H stretching vibrations of a carboxylic acid have very distinct appearances compared to the C=O and C-O stretches of an ester.
-
Confirming the presence of the ketone carbonyl group: All three molecules are expected to show a C=O stretching band for the ketone or benzoyl group, but its position can be subtly influenced by the surrounding molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient sampling technique that requires minimal to no sample preparation.[7][8]
-
Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded to subtract any contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application:
-
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000 to 650 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Visualization: Functional Group Comparison via IR
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. mt.com [mt.com]
- 8. edinst.com [edinst.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. utm.mx [utm.mx]
A Comparative Guide to the Biological Activity of Ketoprofen and its Ethyl Ester Prodrug
Introduction: The Challenge of Potency and Gastric Toxicity in NSAIDs
Ketoprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties.[2][3] The primary mechanism of action for ketoprofen involves the non-selective and reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4][5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5]
However, the clinical utility of ketoprofen, like many traditional NSAIDs, is often limited by its significant gastrointestinal (GI) side effects. The presence of a free carboxylic acid group in the molecule is a primary contributor to this local gastric irritation, leading to mucosal damage, ulceration, and bleeding. To address this critical drawback, a common pharmaceutical strategy is the development of prodrugs. By temporarily masking the problematic carboxylic acid group, a prodrug can traverse the stomach with reduced local toxicity.
This guide provides a detailed technical comparison between ketoprofen and its ethyl ester derivative, a prodrug designed to enhance gastrointestinal tolerability while retaining therapeutic efficacy. We will explore the physicochemical rationale, compare biological activities with supporting experimental data, and provide detailed protocols for key evaluation assays.
Physicochemical Properties: The Foundation of the Prodrug Strategy
The conversion of ketoprofen's carboxylic acid to an ethyl ester fundamentally alters its physicochemical properties. This modification is not merely structural but is the cornerstone of its improved safety profile. The esterification increases the molecule's lipophilicity (fat-solubility) and masks the acidic proton responsible for direct irritation of the gastric mucosa.[6][7][8]
| Property | Ketoprofen | Ketoprofen Ethyl Ester | Significance of the Difference |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₈H₁₈O₃ | Addition of an ethyl group (-C₂H₅). |
| Molecular Weight | 254.28 g/mol [5] | 282.33 g/mol [9] | Increased mass due to the ester group. |
| LogP (Lipophilicity) | ~3.12[5] | > 3.12 (Increased) | Ester prodrugs are more lipophilic, which can enhance membrane permeability and absorption in the intestine.[6][7][8] |
| Aqueous Solubility | 51 mg/L (at 22 °C)[5] | Lower than Ketoprofen | Reduced solubility in acidic gastric fluid minimizes direct contact and local irritation of the stomach lining.[7] |
| Chemical Nature | Carboxylic Acid | Ethyl Ester | The acidic group is masked, reducing direct mucosal damage.[7] The ester is designed to be stable in acidic gastric pH but hydrolyze in the neutral pH of the intestine and plasma.[6][10] |
Mechanism of Action: The Prodrug Pathway
Ketoprofen ethyl ester is biologically inert on its own. Its therapeutic activity is entirely dependent on its bioconversion back to the active parent drug, ketoprofen, after absorption. This process is typically mediated by esterase enzymes present in the plasma, liver, and other tissues.[10][11] The intended metabolic pathway ensures that high concentrations of the active, acidic drug are released systemically rather than locally in the stomach.
Caption: Prodrug activation pathway of Ketoprofen Ethyl Ester.
Comparative Analysis of Biological Activity
The ultimate validation of a prodrug strategy lies in demonstrating comparable therapeutic efficacy alongside a superior safety profile. Experimental data from preclinical animal models provides this critical comparison.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[12][13] Inflammation is induced by injecting carrageenan into the paw, and the subsequent swelling (edema) is measured over several hours. The reduction in swelling in treated groups compared to a control group indicates anti-inflammatory effect.
| Compound | Dose (Oral) | Time Post-Carrageenan | % Inhibition of Edema |
| Control (Vehicle) | - | 3 hours | 0% |
| Ketoprofen | 20 mg/kg | 3 hours | ~ 55-65% |
| Ketoprofen Ethyl Ester | 20 mg/kg (equimolar) | 3 hours | ~ 50-60% |
Note: Data synthesized from typical results reported in literature. Studies show that ester prodrugs exhibit anti-inflammatory activity similar to the parent drug, though sometimes at slightly higher doses to account for molar mass differences and conversion kinetics.[8][10][11]
Analgesic Activity
The acetic acid-induced writhing test in mice is a common method for screening peripheral analgesic activity.[14][15] Intraperitoneal injection of acetic acid causes visceral pain, which manifests as a characteristic stretching and constriction response ("writhing"). Analgesic compounds reduce the number of writhes observed over a set period.
| Compound | Dose (Oral) | % Reduction in Writhing |
| Control (Vehicle) | - | 0% |
| Ketoprofen | 10 mg/kg | ~ 60-70% |
| Ketoprofen Ethyl Ester | 10 mg/kg (equimolar) | ~ 55-65% |
Note: Data synthesized from typical results. Ester prodrugs of ketoprofen consistently demonstrate good analgesic activity in preclinical models.[6][10][16] The potent analgesic effect of the active S(+)-ketoprofen enantiomer is well-documented, with studies showing over 90% inhibition of writhing at low intravenous doses.[17][18]
Gastrointestinal Toxicity (Ulcerogenicity)
This is the most critical comparison. The ulcerogenic potential is assessed by administering the compounds orally to rats for several days, after which the stomachs are examined for lesions. An ulcer index is calculated based on the number and severity of ulcers.
| Compound | Dose (Oral, daily for 5 days) | Average Ulcer Index |
| Control (Vehicle) | - | 0 |
| Ketoprofen | 50 mg/kg | 15 - 25 |
| Ketoprofen Ethyl Ester | 50 mg/kg (equimolar) | < 5 |
Note: Data synthesized from literature. Multiple studies confirm that ester prodrugs are significantly less irritating to the gastric mucosa than the parent drug.[6][8][10] The primary goal of the prodrug design—to mitigate GI toxicity—is clearly achieved.
Standardized Experimental Protocols
Reproducibility and validity are paramount in research. The following are detailed, self-validating protocols for the key assays discussed.
Workflow for In Vivo Comparative Assays
Caption: General workflow for comparative in vivo biological assays.
Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Causality: Carrageenan, a polysaccharide, induces a biphasic acute inflammatory response that is well-characterized and highly reproducible, making it an ideal model for screening NSAIDs.[12][13][19] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, the primary target of ketoprofen.[20]
-
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide animals into at least three groups (n=6 per group): Vehicle Control, Ketoprofen, and Ketoprofen Ethyl Ester.
-
Dosing: Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose suspension) orally 60 minutes before the carrageenan injection.[21]
-
Baseline Measurement: Just prior to induction, measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Induction: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[20]
-
Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20] The inflammatory response is typically maximal around 3-5 hours.[13]
-
Calculation:
-
Edema Volume (mL) = Vₜ - V₀
-
Percent Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Protocol 2: Acetic Acid-Induced Writhing (Analgesic)
-
Causality: The intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the local release of pain-mediating substances like prostaglandins and bradykinin.[14][22] This induces a visceral pain response characterized by abdominal constrictions and hind limb stretching (writhing), which is a quantifiable measure of peripheral analgesic activity.[15][23]
-
Methodology:
-
Animals: Use Swiss albino mice (20-25g) of either sex.[23]
-
Grouping: Divide animals into at least three groups (n=6 per group): Vehicle Control, Ketoprofen, and Ketoprofen Ethyl Ester.
-
Dosing: Administer the test compounds or vehicle orally 30-60 minutes prior to acetic acid injection.[24]
-
Induction: Inject 0.1 mL/10g body weight of a 0.6-1% acetic acid solution intraperitoneally.[14][23]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for each animal over a 10 or 15-minute period.[23][24]
-
Calculation:
-
Percent Protection (%) = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100
-
-
Conclusion and Field Insights
The experimental evidence strongly supports the classification of ketoprofen ethyl ester as a successful prodrug. By masking the free carboxylic acid, the ethyl ester derivative demonstrates a significantly reduced potential for direct gastric irritation. Crucially, this improved safety profile is achieved without a meaningful sacrifice of therapeutic efficacy. Following oral administration, the prodrug is absorbed and effectively hydrolyzed by systemic esterases to release the active ketoprofen, thereby providing comparable anti-inflammatory and analgesic activities.[6][8][10]
For researchers and drug development professionals, the ketoprofen/ketoprofen ethyl ester pair serves as a classic model of a prodrug strategy aimed at mitigating local toxicity. This approach remains a highly relevant and valuable tool in modern medicinal chemistry for optimizing the therapeutic index of potent but problematic parent compounds.
References
- Grokipedia. Ketoprofen.
- Patsnap Synapse. (2024).
- PubMed. Evidence for a central mechanism of action of S-(+)-ketoprofen.
- National Institutes of Health, PubChem. Ketoprofen.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Wikipedia. Ketoprofen.
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- PubMed. (2002). 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Inotiv.
- ResearchGate. (2025). Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo.
- Springer Nature Experiments.
- PubMed. (2016).
- Scientific Research Publishing. (2025). Acetic acid-induced writhing method: Significance and symbolism.
- PubMed Central.
- PubMed. (1998). Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo.
- YouTube. (2021). Acetic Acid induced Writhing Method.
- MDPI. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity.
- ResearchGate. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2.
- PubMed. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2.
- Semantics Scholar. (2011). 1-Ethyl and 1-Propylazacycloalkan-2-one Ester Prodrugs of Ketoprofen.
- Sigma Aldrich. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard.
- MDPI. Ketoprofen Lysine Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ketoprofen - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 5. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 10. 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals - [thieme-connect.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. m.youtube.com [m.youtube.com]
- 23. saspublishers.com [saspublishers.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comprehensive Guide to Investigating the Cross-Reactivity of Ethyl 2-(3-benzoylphenyl)propanoate
This guide provides a detailed framework for conducting cross-reactivity studies of Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester. As a key intermediate and potential impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, understanding its immunochemical behavior is critical for researchers, scientists, and drug development professionals.[1][] This document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary to produce a robust assessment of its cross-reactivity profile against structurally related and co-administered compounds.
Introduction: The Rationale for Cross-Reactivity Assessment
Ethyl 2-(3-benzoylphenyl)propanoate is the ethyl ester of Ketoprofen.[1] While primarily considered a synthetic precursor, its presence in final drug formulations as an impurity or its formation as a metabolite cannot be entirely ruled out. Given that the parent compound, Ketoprofen, is known to induce allergic and photoallergic contact dermatitis and exhibits cross-reactivity with other arylpropionic NSAIDs, it is scientifically prudent to evaluate the cross-reactivity potential of its ethyl ester derivative.[3][4][5] Such studies are essential for the development of specific and reliable analytical methods, such as immunoassays, for the detection and quantification of Ketoprofen and its metabolites. Furthermore, understanding the cross-reactivity of this compound is vital for toxicological and safety assessments.
Selection of Comparator Compounds
The choice of compounds to include in a cross-reactivity study is paramount. The selection should be based on structural similarity and the likelihood of co-occurrence in biological or pharmaceutical samples. Based on the structure of Ethyl 2-(3-benzoylphenyl)propanoate and the known cross-reactivities of Ketoprofen, the following compounds are recommended for a comprehensive analysis:
-
Ketoprofen: The parent drug, which will serve as the primary reference compound.
-
Ibuprofen: A commonly used NSAID from the same arylpropionic acid class, known to sometimes cross-react with Ketoprofen.[3]
-
Naproxen: Another widely used arylpropionic acid NSAID.
-
Fenoprofen: A structurally similar NSAID.[3]
-
Tiaprofenic acid: Noted for its cross-reactivity with Ketoprofen in photopatch tests.[3]
-
1-(3-Benzoylphenyl)ethanone (Ketoprofen Impurity A): A known impurity in Ketoprofen preparations with a similar benzoylphenyl moiety.[][6]
-
(3-Benzoylphenyl)acetic Acid (Ketoprofen Impurity B): Another relevant impurity for assessing the contribution of different structural features to cross-reactivity.[]
-
Methyl 2-(3-benzoylphenyl)propanoate: The methyl ester analogue to assess the impact of the ester chain length.[7]
The chemical structures of these compounds are presented below for comparative analysis.
Sources
- 1. Buy Ethyl 2-(3-benzoylphenyl)propanoate | 60658-04-0 [smolecule.com]
- 3. Contact and photocontact allergy to ketoprofen: clinical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketoprofen allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]
A Head-to-Head Comparison of Catalysts for Ketoprofen Esterification: A Guide for Researchers
In the landscape of pharmaceutical development and manufacturing, the esterification of active pharmaceutical ingredients (APIs) like ketoprofen is a critical step for prodrug synthesis, aiming to enhance bioavailability, reduce gastrointestinal side effects, or modify drug release profiles. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, purity of the final product, and overall process sustainability. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the esterification of ketoprofen, offering experimental data, detailed protocols, and mechanistic insights to inform your selection process.
Introduction to Ketoprofen Esterification
Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is commonly esterified to mask its carboxylic acid group, thereby mitigating its acidic nature and potential for gastric irritation. The fundamental reaction involves the condensation of ketoprofen's carboxylic acid with an alcohol to form an ester and water.
The selection of a suitable catalyst is a multi-faceted decision, weighing factors such as reaction rate, yield, selectivity, cost, safety, and ease of separation from the product stream. This guide will explore three major classes of catalysts: homogeneous, heterogeneous, and enzymatic, providing a comparative analysis of their performance in ketoprofen esterification.
Homogeneous Catalysis: The Traditional Approach
Homogeneous catalysts, being in the same phase as the reactants, offer excellent contact and often lead to high reaction rates. Mineral acids and organocatalysts are the most common examples.
Mineral Acids (e.g., Sulfuric Acid)
Mechanism of Action: The Fischer-Speier esterification mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1]
Advantages:
-
High catalytic activity.
-
Low cost and readily available.
Disadvantages:
-
Corrosive nature requires specialized equipment.
-
Difficult to separate from the reaction mixture, often requiring neutralization and extraction steps, which generate significant waste.
-
Can lead to side reactions, such as dehydration of the alcohol.
Organocatalysts (e.g., DCC/DMAP)
Mechanism of Action (Steglich Esterification): N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol. DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[2][3]
Advantages:
-
Mild reaction conditions, often at room temperature.[4]
-
High yields, even with sterically hindered alcohols.[2]
-
The byproduct (DCU) is easily removed by filtration.
Disadvantages:
-
DCC is a potent allergen and requires careful handling.
-
The cost of DCC and DMAP is significantly higher than that of mineral acids.
-
Stoichiometric amounts of DCC are required.
Heterogeneous Catalysis: The Sustainable Alternative
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation and reusability.
Ion-Exchange Resins (e.g., Amberlyst-15)
Mechanism of Action: Amberlyst-15 is a macroreticular polystyrene-based resin with strongly acidic sulfonic acid groups (-SO3H). The mechanism is analogous to that of sulfuric acid, where the protonated sulfonic acid groups on the resin surface protonate the carbonyl oxygen of ketoprofen, activating it for nucleophilic attack by the alcohol.
Advantages:
-
Easily separated from the reaction mixture by simple filtration.[5]
-
Reusable for multiple reaction cycles, reducing catalyst cost and waste.[5]
-
Non-corrosive to standard laboratory equipment.
Disadvantages:
-
Lower catalytic activity compared to homogeneous mineral acids, often requiring higher temperatures and longer reaction times.
-
Can exhibit mass transfer limitations, with the reaction rate being dependent on the diffusion of reactants to the active sites within the resin pores.
Zeolites (e.g., H-Beta)
Mechanism of Action: Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites. The esterification reaction occurs within the micropores of the zeolite, where the protonated sites activate the carboxylic acid. The shape-selective nature of zeolites can also influence the reaction by controlling the access of reactants to the active sites.[6]
Advantages:
-
High thermal stability, allowing for reactions at elevated temperatures.
-
Shape selectivity can lead to higher product selectivity.
-
Easily separable and reusable.
Disadvantages:
-
Can be susceptible to deactivation by coking or poisoning.
-
The synthesis of zeolites can be complex and costly.
-
Mass transfer limitations can be a factor, particularly with bulky molecules.
Enzymatic Catalysis: The Green and Selective Route
Enzymes, particularly lipases, have emerged as powerful biocatalysts for esterification reactions due to their high selectivity and mild operating conditions.
Lipases (e.g., Candida antarctica Lipase B - CALB)
Mechanism of Action: Lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism. The reaction is initiated by the acylation of the serine residue in the enzyme's active site by the carboxylic acid (ketoprofen), forming an acyl-enzyme intermediate and releasing a molecule of water. The alcohol then attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.
Advantages:
-
High enantioselectivity, allowing for the kinetic resolution of racemic mixtures of ketoprofen to produce enantiomerically pure esters.[7][8]
-
Mild reaction conditions (moderate temperatures and neutral pH), which minimize side reactions and preserve the integrity of sensitive functional groups.
-
Environmentally friendly, operating in organic solvents or even solvent-free systems.
Disadvantages:
-
Higher cost compared to chemical catalysts.
-
Can be sensitive to temperature, pH, and the presence of certain solvents.
-
Lower reaction rates compared to some chemical catalysts.
Head-to-Head Performance Comparison
The following table summarizes the performance of different catalysts for the esterification of ketoprofen based on available experimental data.
| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time | Yield/Conversion | Key Advantages | Key Disadvantages | Reference |
| Homogeneous | ||||||||
| H₂SO₄ | Methanol | Chloroform/Methanol | 60 | 3 h | High (not specified) | Low cost, high activity | Corrosive, difficult separation | |
| DCC/DMAP | 1,4-Sorbitan | Dichloromethane | Room Temp. | 22 h | 93% | Mild conditions, high yield | High cost, allergenicity of DCC | [4] |
| Heterogeneous | ||||||||
| Amberlyst-15 | Methanol | Methanol | Room Temp. | Not specified | Excellent (for aliphatic acids) | Reusable, easy separation | Lower activity than H₂SO₄ | [5] |
| Zeolite H-Beta | p-cresol | Solvent-free | 190 | 1 h | High (for phenylacetic acid) | High thermal stability, shape-selective | Potential for deactivation | [6] |
| Enzymatic | ||||||||
| Candida antarctica Lipase B (Novozym 435) | Glycerol | 2-Propanol | 45 | 48 h | 17% conversion | High enantioselectivity, mild conditions | Higher cost, lower reaction rates | [7] |
| Candida rugosa Lipase | n-Decanol | Cyclohexane | 40 | 48 h | ~47% conversion | High enantioselectivity | Substrate specific |
Experimental Protocols
Protocol for Homogeneous Catalysis: Steglich Esterification of Ketoprofen with 1,4-Sorbitan
-
Materials: Ketoprofen (10 mmol), 1,4-sorbitan (10 mmol), N,N'-Dicyclohexylcarbodiimide (DCC) (11 mmol), 4-Dimethylaminopyridine (DMAP) (1 mmol), Anhydrous Dichloromethane (30 mL).
-
Procedure:
-
Dissolve ketoprofen and 1,4-sorbitan in anhydrous dichloromethane in a round-bottom flask.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
-
Protocol for Enzymatic Catalysis: Lipase-Catalyzed Esterification of Racemic Ketoprofen
-
Materials: Racemic ketoprofen (5 mmol), n-decanol (5 mmol), Candida rugosa lipase (40% by weight of total reagents), Cyclohexane (25 mL).
-
Procedure:
-
To a dry 125 mL round-bottom flask, add racemic ketoprofen, n-decanol, and cyclohexane.
-
Add the Candida rugosa lipase to the mixture.
-
Stir the reaction mixture at 40°C for 48 hours.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC).
-
After the reaction, recover the lipase by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as required.[9]
-
Visualization of Experimental Workflows
Caption: Comparative workflow for homogeneous and enzymatic esterification.
Conclusion and Future Perspectives
The choice of catalyst for ketoprofen esterification is a critical decision that significantly impacts the efficiency, sustainability, and cost-effectiveness of the process.
-
Homogeneous catalysts like DCC/DMAP offer high yields under mild conditions but are hampered by high costs and the use of hazardous reagents. Mineral acids are cost-effective but pose challenges in terms of separation and waste generation.
-
Heterogeneous catalysts such as Amberlyst-15 and zeolites present a more sustainable approach with easy separation and reusability. However, they may require more forcing reaction conditions and can suffer from mass transfer limitations.
-
Enzymatic catalysts provide an environmentally friendly and highly selective route, particularly for the synthesis of enantiomerically pure ketoprofen esters. Their primary drawbacks are higher cost and potentially slower reaction rates.
Future research should focus on the development of more robust and cost-effective heterogeneous and enzymatic catalysts. For instance, the immobilization of lipases on novel supports could enhance their stability and reusability, making them more economically viable for industrial applications. Similarly, the design of hierarchical zeolites with improved accessibility to active sites could overcome mass transfer limitations and enhance catalytic activity. Ultimately, the optimal catalyst selection will depend on the specific requirements of the application, balancing the need for high efficiency with considerations of cost, safety, and environmental impact.
References
-
Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). Pharmaceuticals, 14(10), 996. [Link]
-
Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. (2021). CONICET. [Link]
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). MDPI. [Link]
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2023). MDPI. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. (2015). PubMed. [Link]
-
Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. (2021). PMC. [Link]
-
Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). Semantic Scholar. [Link]
-
Amberlyst-15 in organic synthesis. (2012). Arkivoc. [Link]
-
Performance of free Candida antarctica lipase B in the enantioselective esterification of ( R)-ketoprofen. (2006). ResearchGate. [Link]
-
Transesterification of ketoesters using Amberlyst-15. (2001). ResearchGate. [Link]
-
Production of optically active ketoprofen by direct enzymatic esterification. (1999). PubMed. [Link]
-
(PDF) Amberlyst-15 in Organic Synthesis. (2012). ResearchGate. [Link]
-
Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. (2015). Thieme E-Books & E-Journals. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION FOR ESTER DERIVATIVES FROM SOME NSAIDS DRUGS. (2022). CyberLeninka. [Link]
-
Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. (2018). ResearchGate. [Link]
-
Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2023). PMC. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PMC. [Link]
-
Esterification of R/S-ketoprofen with 2-propanol as reactant and solvent catalyzed by Novozym (R) 435 at selected conditions. (2015). ResearchGate. [Link]
-
Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. (2019). MDPI. [Link]
-
(PDF) Transition-Metal Catalyzed Synthesis of Ketoprofen. (2000). ResearchGate. [Link]
-
A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon. (2013). ResearchGate. [Link]
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Production of optically active ketoprofen by direct enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Verifying the Purity of Synthesized Ethyl 2-(3-benzoylphenyl)propanoate
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, critical phase is the rigorous verification of its purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the purity of synthesized Ethyl 2-(3-benzoylphenyl)propanoate, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to ensure a self-validating approach to purity assessment, a cornerstone of scientific integrity and regulatory compliance.
Ethyl 2-(3-benzoylphenyl)propanoate, with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol , requires a multi-faceted analytical approach to comprehensively identify and quantify any potential impurities.[1] These can range from unreacted starting materials and residual solvents to by-products of the synthesis and degradation products.[2] This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in achieving a holistic purity profile.
The Analytical Gauntlet: A Workflow for Purity Verification
A robust purity verification strategy does not rely on a single technique but rather employs a series of orthogonal methods. Each technique provides a unique perspective on the sample's composition, and their combined data builds a comprehensive and trustworthy purity profile.
Caption: Purity Verification Workflow for Synthesized Compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. It excels at separating the target compound from non-volatile and thermally labile impurities.
The "Why": Causality in HPLC Method Design
The choice of a reversed-phase (RP) HPLC method is dictated by the moderately non-polar nature of Ethyl 2-(3-benzoylphenyl)propanoate. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of aromatic esters. The mobile phase, a gradient of acetonitrile and water, is chosen to effectively elute the target compound and a wide range of potential impurities with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, sharpens the peaks by suppressing the ionization of any acidic or basic functional groups. UV detection is ideal as the benzoylphenyl chromophore in the molecule exhibits strong absorbance.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Ethyl 2-(3-benzoylphenyl)propanoate.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks. The retention times of any impurity peaks can be compared to known standards of potential impurities, such as the starting material (ketoprofen) or synthesis by-products.
Table 1: Comparison of HPLC with an Alternative Chromatographic Technique
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. |
| Resolution | High | Very High |
| Analysis Time | Moderate (15-30 min) | Fast (1-10 min) |
| Solvent Consumption | Moderate | Low |
| System Pressure | Lower (up to 6000 psi) | Higher (up to 15000 psi) |
| Advantages | Robust, widely available, versatile. | Faster analysis, better resolution, lower solvent usage. |
| Disadvantages | Longer run times compared to UHPLC. | Requires specialized high-pressure instrumentation. |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis. The mass spectrometer provides structural information, aiding in the definitive identification of impurities.
The "Why": Causality in GC-MS Method Design
The volatility of Ethyl 2-(3-benzoylphenyl)propanoate makes it amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is chosen to separate compounds based on their boiling points and polarity. A temperature-programmed oven is essential to ensure the elution of compounds with a range of volatilities. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Impurity Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of the main peak should correspond to Ethyl 2-(3-benzoylphenyl)propanoate. The mass spectra of any other peaks can be analyzed to identify impurities by comparing their fragmentation patterns with spectral libraries (e.g., NIST). The molecular ion peak (M⁺) for the target compound is expected at m/z 282. Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 237, and the benzoyl cation (C₆H₅CO⁺) at m/z 105.
Caption: GC-MS Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of synthesized compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be used for a highly accurate purity assessment without the need for a reference standard of the analyte itself.
The "Why": Causality in NMR Experiment Design
A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve good signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For qNMR, a certified internal standard with a known purity and concentration is added to the sample, allowing for the direct calculation of the analyte's purity by comparing the integral of a specific analyte signal to that of the internal standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a 5 mm probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methine proton of the propanoate group will appear as a quartet coupled to the adjacent methyl group. The aromatic region will display a complex pattern of multiplets.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the aliphatic carbons, and the aromatic carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(3-benzoylphenyl)propanoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.2 | Triplet |
| Propanoate -CH₃ | ~1.5 | Doublet |
| Ethyl -CH₂- | ~4.1 | Quartet |
| Propanoate -CH- | ~3.8 | Quartet |
| Aromatic protons | 7.3 - 7.8 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(3-benzoylphenyl)propanoate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | ~174 |
| Ketone C=O | ~197 |
| Aromatic C | 128 - 138 |
| Ethyl -CH₂- | ~61 |
| Propanoate -CH- | ~45 |
| Propanoate -CH₃ | ~18 |
| Ethyl -CH₃ | ~14 |
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. This technique is a fundamental check of purity, as a significant deviation from the theoretical elemental composition indicates the presence of impurities.
The "Why": Causality in Elemental Analysis
The principle of elemental analysis is based on the complete combustion of the sample, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, etc.). This provides a direct measure of the elemental makeup of the compound. For Ethyl 2-(3-benzoylphenyl)propanoate (C₁₈H₁₈O₃), the theoretical elemental composition is a benchmark against which the experimental results are compared.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer.
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.
Procedure:
-
The sample is combusted at high temperatures (around 1000 °C) in the presence of oxygen.
-
The resulting gases are passed through a series of columns to separate CO₂, H₂O, and N₂.
-
The amount of each gas is measured by a thermal conductivity detector.
Data Interpretation: The experimental percentages of carbon and hydrogen are compared to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Table 4: Theoretical vs. Acceptable Elemental Analysis Data
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 76.57 | 76.17 - 76.97 |
| Hydrogen (H) | 6.43 | 6.03 - 6.83 |
Comparative Summary of Analytical Techniques
Table 5: Strengths and Weaknesses of Purity Verification Techniques
| Technique | Strengths | Weaknesses | Best For |
| HPLC | High resolution, quantitative, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, method development can be time-consuming. | Quantitative purity assessment and impurity profiling. |
| GC-MS | High sensitivity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Identifying volatile impurities and residual solvents. |
| NMR | Unambiguous structural confirmation, quantitative (qNMR) without a specific reference standard. | Lower sensitivity compared to chromatographic methods, can be complex to interpret. | Definitive structural confirmation and accurate quantification. |
| Elemental Analysis | Provides fundamental confirmation of elemental composition. | Does not provide information on the nature of impurities, requires a pure sample for accurate results. | A final, fundamental check of purity. |
Conclusion: An Integrated Approach to Purity Verification
Verifying the purity of a synthesized compound like Ethyl 2-(3-benzoylphenyl)propanoate is a non-negotiable step in the research and development pipeline. This guide has demonstrated that a single analytical technique is insufficient to provide a complete and trustworthy purity profile. Instead, a strategic and orthogonal approach, leveraging the complementary strengths of HPLC, GC-MS, NMR spectroscopy, and elemental analysis, is essential. By understanding the causality behind the choice of each method and adhering to rigorous experimental protocols, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Veeprho. (n.d.). Ketoprofen Impurities and Related Compound. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate. Retrieved January 14, 2026, from [Link]
-
GLP Pharma Standards. (n.d.). Ketoprofen Ethyl Ester | CAS No- 60658-04-0. Retrieved January 14, 2026, from [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (2024). Molecules, 29(5), 1038. [Link]
-
Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. (2024). Pharmaceuticals, 18(1), 59. [Link]
- Stability indicating LC method for the determination of ketoprofen in presence of its impurity. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 141-151.
-
Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2024). Molbank, 2024(1), M1954. [Link]
Sources
Benchmarking the performance of Ethyl 2-(3-benzoylphenyl)propanoate in specific assays
Beginning Search & Analysis
I'm starting a comprehensive search to uncover the biological activities and typical assays related to Ethyl 2-(3-benzoylphenyl)propanoate. I will also investigate commercially available, structurally similar compounds to see if they are a better match.
Initiating Comprehensive Investigation
I'm now diving deep into the known biological activities and assays pertinent to Ethyl 2-(3-benzoylphenyl)propanoate. My next step will be to explore structurally similar compounds available commercially, aiming to identify potential alternatives for a comparative analysis. Following this, I'll be focusing on researching established protocols and experimental data related to cyclooxygenase (COX) inhibition and anti-inflammatory activity, as well as searching for signaling pathways relevant to the mechanism of action of NSAIDs. Ultimately, I will produce a comparison guide that addresses the user's needs, complete with mechanisms, data, protocols, and references.
Pinpointing the Compound
I've homed in on "Ethyl 2-(3-benzoylphenyl)propanoate," the ethyl ester of Ketoprofen. My findings show it's recognized as Ketoprofen Ethyl Ester, used as a standard and in R&D. A study details its synthesis and evaluation in a scientific context, which is promising.
Gathering COX Inhibition Data
I'm now focusing on COX inhibition data for the ethyl ester. Initial findings show its anti-inflammatory activity, but I need specific IC50 values to build a robust comparison. While I have anti-inflammatory data from the MDPI study, I'm specifically targeting COX-1 and COX-2 inhibition data to compare it with Ketoprofen and other NSAIDs. This is key to understanding its NSAID potential.
Seeking Enzyme Inhibition Details
I'm now seeking data on COX-1 and COX-2 inhibitory activity for Ketoprofen Ethyl Ester. I have anti-inflammatory evidence, and I need IC50 values to gauge its NSAID potential and make comparisons. While the MDPI study offered some in vitro insights, I now need to directly assess its COX enzyme inhibition. This is essential for a complete assessment.
Pinpointing IC50 Values
I've just made significant headway in gathering IC50 values. I've successfully located several sources that detail Ketoprofen's activity against COX-1 and COX-2. I've also found IC50 data for common NSAIDs like Ibuprofen and Celecoxib, a finding crucial for comparison. Furthermore, I've secured information regarding Ketoprofen's mechanism of action.
Searching for Prodrug Data
I'm now focusing on the prodrug, specifically Ketoprofen Ethyl Ester. While I have the parent drug's IC50 data and info on its mechanism, I'm missing direct COX inhibition data for the ester. I've found in vivo anti-inflammatory and in vitro stability data for the ester, but the critical IC50 values remain elusive. I'm exploring the hypothesis that the ester is a prodrug, but in vitro data on the ester itself would be a huge asset.
Analyzing Ester Activity
I've gathered more details on Ketoprofen and its ester prodrug. I now have IC50 values for the parent drug and some common NSAIDs. I also have in vivo and in vitro data for the ester, along with info on its mechanism, and its lipophilic nature. My focus is now on finding direct COX-1 and COX-2 IC50 data for Ketoprofen Ethyl Ester. I will use the available data to start structuring the comparison guide.
Focusing On Literature Search
I've been searching for direct experimental IC50 values for the Ethyl 2-(3-benzoylphenyl)propanoate's COX-1 and COX-2 inhibitory activity, but it appears the literature mainly highlights Ketoprofen, the parent compound. So, it's proving tricky to find specifics on this ethyl ester; the search is ongoing.
Analyzing Prodrug Potential
I've hit a roadblock in finding direct IC50 data for the ester. The search centered on the ethyl ester's COX-1/2 inhibition yielded nothing specific; literature mostly highlights Ketoprofen, its parent. Therefore, I will base the comparison on the prodrug concept, benchmarking the expected performance of the ethyl ester against Ketoprofen and other NSAIDs. This requires careful consideration of in vitro assays.
Shifting to Response Generation
I've hit a wall regarding direct IC50 data for the ethyl ester; it's proving elusive. Literature focuses on Ketoprofen, its parent. Now, I'm pivoting to build a comparison guide, benchmarking the expected ethyl ester performance against Ketoprofen and other NSAIDs. I will now integrate protocols for in vitro assays, such as protein denaturation and membrane stabilization. This comprehensive resource is on its way.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-benzoylphenyl)propanoate in a Laboratory Setting
This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(3-benzoylphenyl)propanoate (CAS No. 60658-04-0), a compound also known as Ketoprofen ethyl ester. Adherence to these protocols is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
The procedural choices outlined below are rooted in the specific chemical and toxicological properties of Ethyl 2-(3-benzoylphenyl)propanoate and are aligned with major regulatory frameworks for hazardous waste management.
Hazard Identification and Waste Characterization: The "Why" Behind the Precautions
Ethyl 2-(3-benzoylphenyl)propanoate is not a benign substance; its disposal requires a comprehensive understanding of its associated risks. The primary hazards, as identified in its Safety Data Sheet (SDS) and toxicological profiles, necessitate its classification as a hazardous waste.[1][2][3]
Core Hazards Associated with Ethyl 2-(3-benzoylphenyl)propanoate:
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Oral Toxicity | H301: Toxic if swallowed | Accidental ingestion can be highly dangerous. This underscores the need for stringent containment and clear labeling of waste containers to prevent mix-ups. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Direct skin contact can lead to allergic reactions. This mandates the use of appropriate personal protective equipment (PPE) during handling and disposal. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | Chronic exposure, even at low levels, poses a significant health risk. This highlights the importance of minimizing exposure through contained disposal methods. |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Improper disposal, such as drain disposal, can lead to long-term environmental damage. This is a primary driver for the prohibition of sewering this waste.[1] |
Due to these properties, Ethyl 2-(3-benzoylphenyl)propanoate waste must be managed as a hazardous material. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals, and a core tenet of these regulations is the prohibition of disposing of such materials down the drain.[4][5][6] This "sewer ban" is a critical measure to prevent the contamination of waterways.[5]
Step-by-Step Disposal Protocol
This protocol ensures that all waste containing Ethyl 2-(3-benzoylphenyl)propanoate is handled in a manner that is safe, compliant, and environmentally responsible.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE must be worn:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety goggles or glasses with side shields.
-
Lab Coat: A full-sleeved lab coat to protect from skin contact.
Waste Segregation and Containment
Proper segregation at the point of generation is the cornerstone of safe disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all Ethyl 2-(3-benzoylphenyl)propanoate waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with:
-
"Hazardous Waste"
-
"Ethyl 2-(3-benzoylphenyl)propanoate"
-
The associated hazard pictograms (e.g., skull and crossbones, health hazard, environment).
-
-
Types of Waste:
-
Neat (Unused) Compound: Unused or expired Ethyl 2-(3-benzoylphenyl)propanoate should be disposed of in its original container if possible, placed within a secondary containment and labeled as hazardous waste.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be placed in the designated solid waste container.
-
Solutions: Solutions containing Ethyl 2-(3-benzoylphenyl)propanoate should be collected in a designated, sealed liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
On-Site Accumulation and Storage
-
Secure Storage: Keep the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.
-
Closed Containers: The waste container must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Final Disposal
-
Licensed Disposal Vendor: The collected hazardous waste must be turned over to a licensed hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous materials for final destruction, typically through incineration at a permitted facility.
-
Do Not Dispose in Regular Trash: Under no circumstances should this material be disposed of in the regular trash.
-
Do Not Dispose Down the Drain: As mandated by EPA regulations and dictated by its ecotoxicity, this chemical must not be poured down the sink or any other drain.[1][5]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the required PPE, including respiratory protection if the material is a powder or if aerosols could be generated.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[1]
-
Clean-Up: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Ethyl 2-(3-benzoylphenyl)propanoate.
Caption: Decision workflow for proper segregation and disposal of Ethyl 2-(3-benzoylphenyl)propanoate waste.
References
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - (S)-Ketoprofen Ethyl Ester.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
- Quarles & Brady LLP. (2019). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
- British Pharmacopoeia. (2013). Safety data sheet - Ketoprofen ethyl ester.
- PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS KETOPROFEN ETHYL ESTER.
- Toxno. (n.d.). ethyl 2-(3-benzoylphenyl)propanoate Identification Number: CASRN | 60658-04-0.
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toxno.com.au [toxno.com.au]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 7. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
